molecular formula C6H4BrIN2O2 B177552 4-Bromo-2-iodo-6-nitroaniline CAS No. 180624-08-2

4-Bromo-2-iodo-6-nitroaniline

Cat. No.: B177552
CAS No.: 180624-08-2
M. Wt: 342.92 g/mol
InChI Key: CUVSESOKQSEEHQ-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-6-nitroaniline is a useful research compound. Its molecular formula is C6H4BrIN2O2 and its molecular weight is 342.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-iodo-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVSESOKQSEEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443570
Record name 4-bromo-2-iodo-6-nitroaniline
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URL https://comptox.epa.gov/dashboard/DTXSID60443570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180624-08-2
Record name 4-bromo-2-iodo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Bromo-2-iodo-6-nitroaniline (CAS: 180624-08-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-Bromo-2-iodo-6-nitroaniline is limited in publicly accessible literature. This guide provides a comprehensive overview based on data from structurally analogous compounds and its likely application as a synthetic building block. All data presented herein, particularly quantitative values and experimental protocols, should be considered predictive and require experimental validation.

Introduction

This compound is a halogenated nitroaniline derivative with the chemical formula C₆H₄BrIN₂O₂. Its structure, featuring bromo, iodo, and nitro functional groups on an aniline scaffold, makes it a potentially valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. The presence of multiple reactive sites allows for diverse chemical modifications, making it an attractive building block for the synthesis of complex molecules. Notably, this compound is classified by some suppliers as a "Protein Degrader Building Block," strongly suggesting its utility in the development of Proteolysis Targeting Chimeras (PROTACs).[1]

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These values are estimated based on the properties of structurally related compounds and computational models.

PropertyPredicted ValueSource/Analogy
Molecular Formula C₆H₄BrIN₂O₂[1][2][3][4][5]
Molecular Weight 342.92 g/mol [1][2][4][5]
Appearance Solid[2]
Storage Temperature 2-8°C[2]
Topological Polar Surface Area 71.8 Ų[6]
Complexity 187[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 1[6]

Proposed Synthesis

A plausible synthetic route for this compound, based on established methodologies for the synthesis of substituted anilines, is proposed below. The synthesis would likely proceed via a multi-step pathway involving nitration, bromination, and iodination of an aniline precursor. The following is a hypothetical, yet chemically reasonable, experimental protocol.

Proposed Synthetic Pathway

Synthetic_Pathway Proposed Synthetic Pathway for this compound Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride 4-Bromoacetanilide 4-Bromoacetanilide Acetanilide->4-Bromoacetanilide Br₂, Acetic Acid 4-Bromo-2-nitroacetanilide 4-Bromo-2-nitroacetanilide 4-Bromoacetanilide->4-Bromo-2-nitroacetanilide HNO₃, H₂SO₄ 4-Bromo-2-nitroaniline 4-Bromo-2-nitroaniline 4-Bromo-2-nitroacetanilide->4-Bromo-2-nitroaniline Acid Hydrolysis This compound This compound 4-Bromo-2-nitroaniline->this compound Iodinating Agent (e.g., NIS)

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of Aniline

  • In a round-bottom flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture under reflux for a specified time to form acetanilide.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter, wash with water, and dry the crude acetanilide.

Step 2: Bromination of Acetanilide

  • Dissolve the acetanilide in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise with constant stirring.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water to precipitate 4-bromoacetanilide.

  • Filter, wash with a solution of sodium bisulfite to remove excess bromine, then with water, and dry.

Step 3: Nitration of 4-Bromoacetanilide

  • To a cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 4-bromoacetanilide in portions, maintaining a low temperature.

  • Stir the mixture at a controlled temperature until the nitration is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate 4-bromo-2-nitroacetanilide.

  • Filter, wash thoroughly with cold water until the washings are neutral, and dry.

Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide

  • Heat the 4-bromo-2-nitroacetanilide with a solution of sulfuric acid in ethanol under reflux.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Neutralize with a base (e.g., sodium carbonate) to precipitate 4-bromo-2-nitroaniline.

  • Filter, wash with water, and dry the product.

Step 5: Iodination of 4-Bromo-2-nitroaniline

  • Dissolve 4-bromo-2-nitroaniline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add an iodinating agent such as N-iodosuccinimide (NIS) portion-wise.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Potential Applications in Drug Discovery

Halogenated anilines are crucial building blocks in medicinal chemistry. The presence and position of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can serve as handles for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Role in PROTAC Development

The classification of this compound as a "Protein Degrader Building Block" points towards its application in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.

A typical PROTAC consists of three components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that binds to an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound can be envisioned as a versatile scaffold for constructing either the POI-binding ligand or the E3 ligase-binding ligand, or as a core component of the linker. The bromo and iodo groups offer orthogonal reactivity for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the attachment of other molecular fragments. The nitro group can be reduced to an amine, providing another point for functionalization.

PROTAC_Workflow Potential Role of this compound in PROTAC Synthesis cluster_0 Synthesis of PROTAC Component cluster_1 PROTAC Assembly This compound This compound Functionalized_Intermediate Functionalized_Intermediate This compound->Functionalized_Intermediate Cross-coupling (e.g., Suzuki) at Br or I POI_or_E3_Ligand POI_or_E3_Ligand Functionalized_Intermediate->POI_or_E3_Ligand Further synthetic steps Linker Linker POI_or_E3_Ligand->Linker Incorporation into POI_Ligand POI_Ligand PROTAC PROTAC POI_Ligand->PROTAC Linker->PROTAC E3_Ligase_Ligand E3_Ligase_Ligand E3_Ligase_Ligand->PROTAC

Caption: Conceptual workflow illustrating the use of this compound in PROTAC synthesis.

Safety and Handling

Based on the Safety Data Sheets (SDS) for this compound and related compounds, the following safety precautions should be observed:

  • Hazard Statements: Harmful if swallowed.[4][6] May cause skin and eye irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, and eye/face protection.[7]

    • Use only in a well-ventilated area.[7]

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a polysubstituted aniline with significant potential as a versatile building block in organic synthesis, particularly for applications in drug discovery and the development of novel therapeutic modalities like PROTACs. While direct experimental data is scarce, this guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and its potential role in medicinal chemistry. Researchers and scientists are encouraged to use this information as a starting point for their own experimental investigations into this promising compound.

References

An In-depth Technical Guide on the Synthesis of Halogenated Nitroanilines from p-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed examination of the synthesis of polysubstituted anilines, focusing on the halogenation of p-nitroaniline. While the direct synthesis of 4-Bromo-2-iodo-6-nitroaniline from p-nitroaniline presents significant challenges based on the principles of electrophilic aromatic substitution, this document outlines a viable and scientifically sound pathway for the synthesis of a closely related isomer, 2-Bromo-6-iodo-4-nitroaniline. The proposed multi-step synthesis starts from p-nitroaniline and proceeds through a sequential bromination and iodination process. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to assist researchers in the practical application of these methods.

Introduction

Polysubstituted anilines are fundamental building blocks in organic synthesis, serving as crucial intermediates for the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The precise introduction of multiple substituents onto the aniline ring allows for the fine-tuning of chemical and physical properties, making the selective synthesis of these compounds a topic of significant interest.

The request to synthesize this compound from p-nitroaniline (4-nitroaniline) presents a synthetic puzzle. In p-nitroaniline, the amino group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. The directing effects of the amino group dominate, and with the para position occupied by the nitro group, electrophilic substitution is expected to occur at the ortho positions (2 and 6). A synthetic route starting from p-nitroaniline that results in a bromo substituent at the 4-position and a nitro group at the 6-position is not straightforward and would likely require complex multi-step procedures involving protection, rearrangement, or starting from a different precursor.

This guide, therefore, focuses on a predictable and feasible synthetic route to a related isomer, 2-Bromo-6-iodo-4-nitroaniline , starting from p-nitroaniline. This proposed pathway involves a two-step electrophilic halogenation sequence, which is consistent with the known directing effects of the substituents on the aniline ring.

Proposed Synthetic Pathway

The synthesis of 2-Bromo-6-iodo-4-nitroaniline from p-nitroaniline is proposed to occur in two sequential steps:

  • Bromination: Electrophilic bromination of p-nitroaniline to yield 2-bromo-4-nitroaniline.

  • Iodination: Subsequent electrophilic iodination of 2-bromo-4-nitroaniline to yield the final product, 2-bromo-6-iodo-4-nitroaniline.

The overall workflow for this synthetic pathway is illustrated in the diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Iodination p_nitroaniline p-Nitroaniline intermediate 2-Bromo-4-nitroaniline p_nitroaniline->intermediate NH4Br, H2O2 Acetic Acid, RT, 3h final_product 2-Bromo-6-iodo-4-nitroaniline intermediate->final_product N-Iodosuccinimide (NIS) Acetonitrile, RT

Caption: Proposed two-step synthesis of 2-Bromo-6-iodo-4-nitroaniline.

Experimental Protocols

The following sections provide detailed experimental procedures for the proposed two-step synthesis.

This protocol is adapted from the literature for the bromination of p-nitroaniline using ammonium bromide and hydrogen peroxide as the bromine source and oxidant, respectively.[2]

Reaction Scheme: p-Nitroaniline → 2-Bromo-4-nitroaniline

Experimental Procedure:

  • To a 50 ml flask, add p-nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol).

  • Add 30 ml of acetic acid to the flask and stir the mixture.

  • Slowly add 35% hydrogen peroxide (1.629 g, 0.0479 mol) dropwise to the stirring mixture.

  • Continue stirring the reaction mixture at room temperature for 3 hours.

  • Upon completion of the reaction, a precipitate will form. Filter the precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain pure 2-bromo-4-nitroaniline.

Quantitative Data for Step 1:

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Equivalent
p-Nitroaniline138.1260.04351.0
Ammonium Bromide97.944.50.04791.1
Hydrogen Peroxide (35%)34.011.6290.04791.1
Acetic Acid60.0530 ml-Solvent

This proposed protocol utilizes N-iodosuccinimide (NIS) for the regioselective iodination of the 2-bromo-4-nitroaniline intermediate. The strong activating effect of the amino group directs the iodine to the vacant ortho position (C6).

Reaction Scheme: 2-Bromo-4-nitroaniline → 2-Bromo-6-iodo-4-nitroaniline

Experimental Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-nitroaniline (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 ml).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure 2-bromo-6-iodo-4-nitroaniline.

Quantitative Data for Step 2:

Reagent/MaterialMolecular Weight ( g/mol )Molar Equivalent
2-Bromo-4-nitroaniline217.021.0
N-Iodosuccinimide (NIS)224.981.1 - 1.5
Acetonitrile (anhydrous)41.05Solvent
Saturated Sodium Thiosulfate-Quenching Agent
Ethyl Acetate88.11Extraction Solvent
Brine-Washing Agent
Anhydrous Sodium Sulfate142.04Drying Agent

Conclusion

While the direct synthesis of this compound from p-nitroaniline is synthetically challenging due to the directing effects of the substituents, this guide provides a robust and logical pathway for the synthesis of the closely related isomer, 2-Bromo-6-iodo-4-nitroaniline. The presented two-step protocol, involving sequential bromination and iodination, is based on well-established electrophilic aromatic substitution reactions. The detailed experimental procedures and quantitative data tables offer a practical framework for researchers in the field of organic synthesis to produce this valuable polysubstituted aniline intermediate. Further experimental validation is recommended to optimize reaction conditions and yields for specific laboratory settings.

References

Unraveling C6H4BrIN2O2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthetic, Physico-chemical, and Potential Biological Attributes of Bromo-iodo-nitroaniline Isomers for Drug Discovery and Development

Disclaimer: This technical guide addresses the chemical entity with the molecular formula C6H4BrIN2O2. Due to the limited availability of direct experimental data for specific isomers of this formula in peer-reviewed literature, this document presents a comprehensive overview based on data from structurally related compounds, established chemical principles, and predictive models. The content herein is intended for research and informational purposes only.

Abstract

The molecular formula C6H4BrIN2O2 represents a class of polysubstituted anilines, with isomers such as 4-Bromo-2-iodo-6-nitroaniline and 2-Bromo-4-iodo-6-nitroaniline being of particular interest in synthetic and medicinal chemistry. These compounds, characterized by the presence of electron-withdrawing nitro and halogen moieties, are anticipated to possess unique electronic and biological properties. This guide provides a detailed examination of the known chemical data, proposes synthetic routes, and, by inference from related structures, explores potential biological activities, including cytotoxicity and antimicrobial effects. Furthermore, it outlines relevant experimental protocols for the evaluation of these activities and discusses potential signaling pathways that may be modulated by this class of compounds. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel halogenated nitroaromatic compounds.

Introduction

Substituted anilines are a cornerstone of modern chemical and pharmaceutical research, forming the structural backbone of a vast array of therapeutic agents and functional materials. The introduction of multiple, distinct functional groups onto the aniline ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological interactions. The molecular formula C6H4BrIN2O2, encompassing various bromo-iodo-nitroaniline isomers, presents a compelling scaffold for investigation. The presence of bromine, iodine, and a nitro group offers multiple sites for further chemical modification and suggests the potential for diverse biological activities.

This technical guide consolidates the available chemical information for C6H4BrIN2O2 isomers and provides a predictive framework for their biological evaluation. By examining the properties and activities of structurally analogous compounds, we can construct a scientifically grounded hypothesis regarding the potential applications of these molecules in areas such as oncology and infectious disease research.

Chemical and Physical Properties

Several isomers of C6H4BrIN2O2 are commercially available as research chemicals. The most commonly cited are this compound and 2-Bromo-4-iodo-6-nitroaniline. The key physicochemical properties of these compounds are summarized in Table 1.

PropertyThis compound[1][2][3]2-Bromo-4-iodo-6-nitroaniline[4][5]
CAS Number 180624-08-2873980-29-1
Molecular Weight 342.92 g/mol 342.92 g/mol
Appearance Not specifiedNot specified
Purity Typically ≥98%Not specified

Synthesis and Experimental Protocols

The synthesis of bromo-iodo-nitroanilines can be achieved through multi-step synthetic pathways involving halogenation and nitration of aniline precursors. The specific regiochemistry is dictated by the directing effects of the substituents on the aromatic ring.

General Synthetic Approach

A plausible synthetic route to 2-Bromo-4-iodo-6-nitroaniline starts from 2-Bromo-6-nitroaniline. The introduction of the iodine atom can be achieved through electrophilic iodination.

Experimental Protocol: Synthesis of 2-Bromo-4-iodo-6-nitroaniline from 2-Bromo-6-nitroaniline [6]

  • Dissolution: Dissolve 2-Bromo-6-nitroaniline in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Slowly add an iodinating agent, for example, N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Logical Workflow for Synthesis

G start Start: 2-Bromo-6-nitroaniline dissolve Dissolve in Glacial Acetic Acid start->dissolve add_iodine Add Iodinating Agent (e.g., NIS) dissolve->add_iodine react Stir at Room Temperature add_iodine->react monitor Monitor by TLC react->monitor quench Quench with Sodium Thiosulfate monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end_product End Product: 2-Bromo-4-iodo-6-nitroaniline purify->end_product

Caption: Proposed synthetic workflow for 2-Bromo-4-iodo-6-nitroaniline.

Potential Biological Activities and In Vitro Evaluation

While direct biological data for C6H4BrIN2O2 isomers is scarce, the biological activities of related halogenated nitroanilines suggest potential cytotoxic and antimicrobial properties. The electron-withdrawing nature of the nitro and halogen groups can contribute to the molecule's ability to induce cellular stress.

Predicted Cytotoxicity

Substituted nitroanilines have been shown to exhibit varying degrees of cytotoxicity. The position and nature of the substituents play a crucial role in determining their biological effect. Generally, the presence of electron-withdrawing groups like nitro and halogens tends to increase cytotoxicity.

Table 2: Comparative Cytotoxicity of Structurally Related Anilines

CompoundEC50 (µM)Reference
Aniline1910[1]
2-Nitroaniline180[1]
4-Nitroaniline210[1]
4-Chloroaniline110[1]
2,4-Dichloroaniline72.5[1]

EC50: Half-maximal effective concentration. Data derived from studies on submitochondrial particles and indicates relative toxicity.

Based on these trends, it is plausible that bromo-iodo-nitroaniline isomers could exhibit significant cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the C6H4BrIN2O2 isomer. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Workflow for MTT Assay

G start Seed Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Treat with C6H4BrIN2O2 Isomer incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Predicted Antimicrobial Activity

Halogenated compounds and nitroaromatic structures are known to possess antimicrobial properties. It is therefore reasonable to hypothesize that C6H4BrIN2O2 isomers may exhibit activity against various microbial pathogens.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare a serial dilution of the C6H4BrIN2O2 isomer in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

Nitroaromatic compounds can exert their biological effects through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the induction of oxidative stress. This can subsequently trigger signaling pathways leading to apoptosis (programmed cell death).

Hypothesized Mechanism of Action

The electron-deficient nature of the nitroaromatic ring in C6H4BrIN2O2 isomers could facilitate the acceptance of electrons from cellular reductases, leading to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized, generating superoxide radicals and initiating a futile redox cycle that results in oxidative stress. Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, and can lead to the activation of apoptotic pathways.

Potential Apoptotic Signaling Pathway

G Cmpd C6H4BrIN2O2 Cell Cellular Reductases Cmpd->Cell Radical Nitro Anion Radical Cell->Radical ROS Reactive Oxygen Species (ROS) Generation Radical->ROS Redox Cycling Stress Oxidative Stress ROS->Stress Damage Cellular Damage (DNA, Proteins, Lipids) Stress->Damage Mito Mitochondrial Dysfunction Stress->Mito Caspase Caspase Activation Damage->Caspase Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential signaling pathway for C6H4BrIN2O2-induced apoptosis.

Conclusion

The isomers of C6H4BrIN2O2 represent a class of compounds with significant, yet largely unexplored, potential in drug discovery and development. Based on the chemical properties of their functional groups and data from structurally related molecules, it is hypothesized that these compounds may exhibit potent cytotoxic and antimicrobial activities. The experimental protocols and potential mechanisms of action outlined in this technical guide provide a foundational framework for future research. Further investigation is warranted to elucidate the specific biological activities of this compound, 2-Bromo-4-iodo-6-nitroaniline, and other related isomers, and to validate their potential as therapeutic lead compounds.

References

Physical and chemical properties of 4-Bromo-2-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Bromo-2-iodo-6-nitroaniline. The information is compiled from available experimental data and predictive models, offering a valuable resource for those utilizing this compound in synthesis, research, and drug discovery.

Chemical Identity and Physical Properties

This compound is a halogenated nitroaniline with the molecular formula C₆H₄BrIN₂O₂. Its structure is characterized by a benzene ring substituted with a bromine atom, an iodine atom, a nitro group, and an amino group.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 180624-08-2Vendor Information
Molecular Formula C₆H₄BrIN₂O₂Vendor Information
Molecular Weight 342.92 g/mol Vendor Information
Appearance Yellow to orange solidVendor Information
Melting Point 146-147 °CExperimental Data
Boiling Point 356.7 ± 42.0 °CPredicted
Density 2.418 ± 0.06 g/cm³Predicted
pKa -3.25 ± 0.25Predicted
Storage 2-8°C, protect from lightVendor Information

Solubility: While quantitative solubility data is not readily available, based on its structure and the properties of similar halogenated nitroanilines, this compound is expected to be:

  • Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.

  • Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate.

  • Insoluble in water.

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.42s1HAr-H
8.00s1HAr-H
6.15br s2H-NH₂

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy

Experimental ¹³C NMR data for this compound is not currently available in the searched literature. Predicted chemical shifts can be estimated using computational software or by comparison with structurally similar compounds. For reference, the predicted ¹³C NMR data for the closely related 4-bromo-2-nitroaniline shows signals in the aromatic region.

FT-IR Spectroscopy

Experimental FT-IR data for this compound is not currently available in the searched literature. The expected characteristic infrared absorption bands would include:

  • N-H stretching of the primary amine group around 3300-3500 cm⁻¹.

  • N-O stretching of the nitro group around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • C-N stretching around 1250-1350 cm⁻¹.

  • C-Br and C-I stretching in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry

Experimental mass spectrometry data for this compound is not currently available in the searched literature. The expected molecular ion peak [M]⁺ would be observed at m/z 342.92, with isotopic peaks corresponding to the presence of bromine.

Synthesis and Reactivity

Synthetic Route

This compound can be synthesized from 4-bromo-2-nitroaniline.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A 4-Bromo-2-nitroaniline C Reaction in Ethanol at Room Temperature A->C B Iodine (I₂) Silver (I) Sulfate (Ag₂SO₄) B->C D This compound C->D Yield: 88% Reactivity_Diagram cluster_reactions Potential Reactions A This compound B Reduction of Nitro Group (e.g., with Sn/HCl) A->B Forms diamine C Diazotization of Amino Group (e.g., with NaNO₂/HCl) A->C Forms diazonium salt D Cross-Coupling Reactions (e.g., Suzuki, Heck at C-I or C-Br) A->D Forms C-C bonds E Nucleophilic Aromatic Substitution (activated by nitro group) A->E Substitutes halogens Biological_Activity_Pathway A Nitroaromatic Compound (e.g., this compound) B Cellular uptake A->B C Enzymatic Reduction (Nitroreductases) B->C D Formation of Reactive Intermediates (Nitroso, Hydroxylamine) C->D E Interaction with Cellular Macromolecules (DNA, Proteins) D->E F Cellular Damage / Cytotoxicity E->F

An In-depth Technical Guide to 4-Bromo-2-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-Bromo-2-iodo-6-nitroaniline (Molecular Weight: 342.92 g/mol ). This document is intended for professionals in research, chemical synthesis, and drug development who are interested in the utility of polysubstituted anilines as versatile chemical building blocks.

Chemical and Physical Properties

This compound is a halogenated nitroaniline derivative with the molecular formula C₆H₄BrIN₂O₂. Its structure incorporates a bromine atom, an iodine atom, and a nitro group on an aniline scaffold, making it a valuable intermediate for the synthesis of complex organic molecules. While experimental data for some properties of this specific compound are not widely available, a combination of experimental findings for closely related analogs and predicted data provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄BrIN₂O₂-
Molecular Weight 342.92 g/mol -
CAS Number 180624-08-2-
Appearance Orange solid[1]
Melting Point 146-147 °C[1]
Boiling Point (Predicted) 356.7 ± 42.0 °C[1]
Density (Predicted) 2.418 ± 0.06 g/cm³[1]
pKa (Predicted) -3.25 ± 0.25[1]
Solubility Insoluble in water; Soluble in common organic solvents such as ethanol, acetone, and dichloromethane.Inferred from analogous compounds[2]
Storage 2-8°C, protect from light[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the iodination of 4-bromo-2-nitroaniline. The following protocol is a detailed experimental procedure for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromo-2-nitroaniline

  • Iodine

  • Silver (I) sulfate

  • Ethanol

  • Dichloromethane

  • Diethyl ether

  • Petroleum ether (40-60)

Procedure:

  • To a solution of iodine (17.6 g, 0.0692 mol) dissolved in ethanol (300 mL), add 4-bromo-2-nitroaniline (14.3 g, 0.0659 mol) in a single portion.

  • Follow this with the addition of silver (I) sulfate (20.4 g, 0.0659 mol).

  • Stir the reaction mixture at room temperature for 18 hours.

  • After the reaction is complete, filter the mixture.

  • Wash the resulting solid with dichloromethane until all the orange product has dissolved.

  • Combine the filtrates and evaporate the solvent under vacuum to obtain a solid.

  • Wash the solid with a 1:1 mixture of diethyl ether and 40-60 petroleum ether.

  • Filter the solid to yield this compound as an orange solid (19.8 g, 88% yield).[1]

Purification: The product can be used in subsequent reactions without further purification.[1]

Characterization: The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy.

¹H NMR Data (400 MHz, CDCl₃):

  • δ 8.42 (s, 1H)

  • δ 8.00 (s, 1H)

  • δ 6.15 (br s, 2H, -NH₂)[1]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-bromo-2-nitroaniline 4-bromo-2-nitroaniline Stirring Stir at RT, 18h 4-bromo-2-nitroaniline->Stirring Iodine Iodine Iodine->Stirring SilverSulfate Silver (I) sulfate SilverSulfate->Stirring Ethanol Ethanol Ethanol->Stirring Filtration Filtration Stirring->Filtration Washing_DCM Wash with Dichloromethane Filtration->Washing_DCM Evaporation Vacuum Evaporation Washing_DCM->Evaporation Washing_Ether_PE Wash with Ether/Petroleum Ether Evaporation->Washing_Ether_PE Final_Filtration Filtration Washing_Ether_PE->Final_Filtration This compound This compound Final_Filtration->this compound

Caption: Synthetic workflow for this compound.

Spectral Data

Table 2: Spectral Data Summary

Spectrum TypeData for this compoundData for 4-Bromo-2-nitroaniline (Starting Material)
¹H NMR δ 8.42 (s, 1H), 8.00 (s, 1H), 6.15 (br s, 2H)[1]Available[3]
¹³C NMR Predicted values available for analogous compounds[1]Available[4][5]
Mass Spectrometry (MS) No experimental data found.GC-MS data available[4][5]
Infrared (IR) Spectroscopy No experimental data found.FTIR data available[4][6]

Predicted Spectral Interpretation Workflow

Spectral_Interpretation Logical Workflow for Spectral Interpretation cluster_input Input cluster_prediction Prediction cluster_acquisition Experimental Acquisition cluster_analysis Analysis & Confirmation Structure Molecular Structure of This compound Predict_1H Predict ¹H NMR Spectrum (Chemical shifts, Multiplicity, Integration) Structure->Predict_1H Predict_13C Predict ¹³C NMR Spectrum (Chemical shifts) Structure->Predict_13C Predict_MS Predict Mass Spectrum (Molecular ion peak, Fragmentation pattern) Structure->Predict_MS Predict_IR Predict IR Spectrum (Characteristic functional group frequencies) Structure->Predict_IR Compare Compare Predicted and Experimental Spectra Predict_1H->Compare Predict_13C->Compare Predict_MS->Compare Predict_IR->Compare Acquire_Spectra Acquire Experimental Spectra (NMR, MS, IR) Acquire_Spectra->Compare Confirm Confirm Structure and Purity Compare->Confirm

Caption: Workflow for spectral analysis and structure confirmation.

Applications in Research and Drug Development

Halogenated and nitrated anilines are important scaffolds in medicinal chemistry due to their ability to serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. The presence of multiple reactive sites on the this compound ring system allows for selective functionalization, making it a valuable building block for creating libraries of novel compounds for drug discovery.

The bromine and iodine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The nitro group can be reduced to an amino group, providing another point for chemical modification.

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in compounds with a range of therapeutic applications. Substituted anilines are core components of drugs targeting various diseases, including cancer and infectious diseases.[2] For instance, the anilinoquinazoline and anilinoquinoline scaffolds are crucial in the development of kinase inhibitors for cancer therapy.[2]

Potential Signaling Pathway Involvement

Given the prevalence of substituted anilines in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases like cancer. One such critical pathway is the Receptor Tyrosine Kinase (RTK) signaling cascade.

Signaling_Pathway Hypothetical Targeting of a Receptor Tyrosine Kinase Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Aniline-based Inhibitor (e.g., derivative of This compound) Inhibitor->RTK Inhibition

Caption: Potential inhibition of an RTK signaling pathway.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Users should consult the SDS for detailed safety and handling information before working with this chemical.

This technical guide consolidates the available information on this compound to provide a foundational resource for researchers and developers. Further experimental validation of the predicted properties and exploration of its biological activities are encouraged to fully realize the potential of this versatile chemical compound.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthetic routes for the preparation of 4-Bromo-2-iodo-6-nitroaniline, a polysubstituted aniline with applications as a versatile building block in medicinal chemistry and materials science. This document outlines detailed methodologies for the synthesis, including starting materials, reaction conditions, and purification techniques, based on established chemical principles and published experimental procedures for analogous compounds.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the sequential introduction of bromo, iodo, and nitro functionalities onto an aniline scaffold. The choice of the starting material and the order of the synthetic steps are crucial for achieving the desired regioselectivity and overall yield. This guide will focus on three plausible synthetic routes, each commencing from a readily available substituted aniline.

The primary synthetic considerations involve the directing effects of the substituents on the aniline ring. The amino group is a potent ortho-, para-director and an activating group. Conversely, the nitro group is a meta-director and a strong deactivating group. Halogens (bromo and iodo) are deactivating yet ortho-, para-directing. The interplay of these electronic and steric effects governs the outcome of the electrophilic aromatic substitution reactions.

Synthetic Route 1: Starting from 2-Bromo-6-nitroaniline

This is arguably the most direct approach, involving the iodination of a commercially available precursor that already possesses the desired arrangement of the bromo and nitro groups relative to the amine.

Experimental Workflow

G A 2-Bromo-6-nitroaniline R1 N-Iodosuccinimide (NIS) Acetic Acid A->R1 B This compound R1->B Iodination

Caption: Synthetic pathway for this compound starting from 2-Bromo-6-nitroaniline.

Experimental Protocol

Step 1: Iodination of 2-Bromo-6-nitroaniline

This procedure involves the electrophilic iodination of 2-Bromo-6-nitroaniline at the position para to the amino group, which is activated and sterically accessible.

  • Materials:

    • 2-Bromo-6-nitroaniline

    • N-Iodosuccinimide (NIS)

    • Acetic Acid

    • Water

    • Ethyl Acetate

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 2-Bromo-6-nitroaniline (1.0 equivalent) in glacial acetic acid.

    • To the stirred solution, add N-Iodosuccinimide (1.2 equivalents).

    • Heat the reaction mixture to 50°C and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with a saturated aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data
Starting MaterialProductReagentsYield
2-Bromo-6-nitroanilineThis compoundN-Iodosuccinimide, Acetic AcidNot explicitly reported, but this is a common and generally high-yielding reaction type.

Synthetic Route 2: Starting from 4-Bromoaniline

This multi-step synthesis involves the initial iodination of 4-bromoaniline, followed by nitration. The regioselectivity of both steps is critical.

Experimental Workflow

G A 4-Bromoaniline R1 Iodine Oxidizing Agent (e.g., NaBO3·4H2O) Acetic Acid A->R1 B 4-Bromo-2-iodoaniline R2 Concentrated HNO3 Concentrated H2SO4 B->R2 C This compound R1->B Iodination R2->C Nitration

Caption: Synthetic pathway for this compound starting from 4-Bromoaniline.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-iodoaniline

The amino group of 4-bromoaniline directs the incoming iodine to the ortho position.

  • Materials:

    • 4-Bromoaniline

    • Sodium Iodide (NaI)

    • Sodium Perborate Tetrahydrate (NaBO₃·4H₂O)

    • Glacial Acetic Acid

    • Ethyl Acetate

    • Water

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Suspend 4-bromoaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[1]

    • Add sodium iodide (1.1 equivalents) and sodium perborate tetrahydrate (1.1 equivalents) to the suspension.[1]

    • Stir the reaction mixture at room temperature, monitoring the progress by TLC.[1]

    • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.[1]

    • Wash the organic layer with a saturated aqueous sodium thiosulfate solution, followed by brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel.[1]

Step 2: Nitration of 4-Bromo-2-iodoaniline

The powerful activating and ortho-directing effect of the amino group will direct the nitro group to the C6 position.

  • Materials:

    • 4-Bromo-2-iodoaniline

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice

  • Procedure (General Method):

    • In a flask, cool concentrated sulfuric acid to 0-5°C in an ice bath.

    • Slowly add 4-Bromo-2-iodoaniline to the cold sulfuric acid with stirring, ensuring the temperature remains low.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of the aniline in sulfuric acid, maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at a low temperature for a specified time, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data
Starting MaterialIntermediate/ProductReagentsYield
4-Bromoaniline4-Bromo-2-iodoanilineNaI, NaBO₃·4H₂O, Acetic AcidA similar iodination of 2-iodoaniline has been reported to yield 4-bromo-2-iodoaniline in 92% yield.
4-Bromo-2-iodoanilineThis compoundConc. HNO₃, Conc. H₂SO₄Yield not explicitly reported for this specific substrate.

Synthetic Route 3: Starting from 2-Nitroaniline

This pathway involves the sequential halogenation of 2-nitroaniline. The order of bromination and iodination can be varied.

Experimental Workflow

G A 2-Nitroaniline R1 Br2 Acetic Acid A->R1 B 4-Bromo-2-nitroaniline R2 Iodinating Agent (e.g., NIS) Acid Catalyst B->R2 C This compound R1->B Bromination R2->C Iodination

Caption: Synthetic pathway for this compound starting from 2-Nitroaniline.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-nitroaniline

The amino group directs the bromine to the para position.

  • Materials:

    • 2-Nitroaniline

    • Bromine (Br₂)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve 2-nitroaniline in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid dropwise with stirring.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Step 2: Iodination of 4-Bromo-2-nitroaniline

The amino group will direct the iodine to the remaining ortho position (C6).

  • Materials:

    • 4-Bromo-2-nitroaniline

    • N-Iodosuccinimide (NIS)

    • Acid catalyst (e.g., trifluoroacetic acid or sulfuric acid)

    • Suitable solvent (e.g., acetonitrile or dichloromethane)

  • Procedure (General Method):

    • Dissolve 4-Bromo-2-nitroaniline in the chosen solvent.

    • Add N-Iodosuccinimide (1.0-1.2 equivalents).

    • If required for this less activated substrate, add a catalytic amount of a strong acid.

    • Stir the mixture at room temperature, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous sodium thiosulfate solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Quantitative Data
Starting MaterialIntermediate/ProductReagentsYield
2-Nitroaniline4-Bromo-2-nitroanilineBr₂, Acetic AcidA 57% yield has been reported for the synthesis of 4-bromo-2-nitroaniline from 4-bromoaniline via nitration of the acetanilide, followed by hydrolysis.[2] Direct bromination of o-nitroaniline is a common procedure.
4-Bromo-2-nitroanilineThis compoundNIS, Acid catalystYield not explicitly reported for this specific transformation.

Characterization of this compound

The structural confirmation and purity assessment of the final product and intermediates should be carried out using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents.

    • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts indicating the substitution pattern.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (342.92 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a characteristic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the N-O stretching of the nitro group (typically two bands around 1520 cm⁻¹ and 1340 cm⁻¹), and C-H and C=C stretching of the aromatic ring.

  • Melting Point: The melting point of the purified compound should be determined and compared with literature values if available.

Conclusion

This technical guide has outlined three viable synthetic routes for the preparation of this compound, a valuable building block for chemical synthesis. The choice of the most suitable pathway will depend on the availability of starting materials, desired scale of the reaction, and laboratory capabilities. The provided experimental protocols, based on established methodologies for similar transformations, offer a solid foundation for the successful synthesis and characterization of this target molecule. Further optimization of reaction conditions may be necessary to maximize yields and purity for each specific synthetic step.

References

The Differential Reactivity of Carbon-Halogen Bonds in 4-Bromo-2-iodo-6-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-iodo-6-nitroaniline is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The strategic disposition of three distinct functional groups—a bromine atom, an iodine atom, and a nitro group—on the aniline scaffold imparts a nuanced reactivity profile. This technical guide provides an in-depth analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this molecule. We will explore its reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by predicted data and detailed experimental protocols for analogous systems.

Introduction

Polyhalogenated anilines are of paramount importance in medicinal chemistry and drug development, offering multiple, orthogonally reactive handles for molecular diversification. The title compound, this compound, presents a particularly interesting case study in chemoselectivity. The inherent differences in the bond dissociation energies of the C-I and C-Br bonds, coupled with the electronic influence of the amino and nitro substituents, allow for a hierarchical approach to functionalization. This guide will serve as a comprehensive resource for researchers looking to leverage the unique reactivity of this scaffold.

Predicted Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₆H₄BrIN₂O₂-
Molecular Weight373.92 g/mol -
Melting Point>150 °CHigh degree of substitution and potential for intermolecular interactions.
SolubilitySparingly soluble in non-polar solvents, more soluble in polar aprotic solvents (e.g., DMSO, DMF).Presence of polar functional groups.
pKa (of -NH₂)~0-1Electron-withdrawing effects of the nitro and halogen substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
H-38.1 - 8.3-Deshielded by the adjacent nitro group and iodine atom.
H-57.8 - 8.0-Deshielded by the adjacent bromine atom.
C-1-~145-148Attached to the amino group.
C-2-~90-95Attached to the highly electronegative iodine atom (heavy atom effect).
C-3-~130-135Influenced by the adjacent nitro and iodo groups.
C-4-~115-120Attached to the bromine atom.
C-5-~125-130Influenced by the adjacent bromo group.
C-6-~148-152Attached to the electron-withdrawing nitro group.

Note: These are estimations and actual experimental values may vary.

Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized starting from commercially available 4-bromo-2-nitroaniline.[1][2][3]

Proposed Synthetic Pathway

synthesis_pathway start 4-Bromo-2-nitroaniline intermediate This compound start->intermediate Iodination (e.g., I₂, HIO₃, H₂SO₄)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Iodination of 4-Bromo-2-nitroaniline (Illustrative)

This protocol is adapted from established procedures for the iodination of substituted anilines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-nitroaniline (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: To this solution, add a source of electrophilic iodine, such as a mixture of iodine (0.5 eq.) and iodic acid (0.2 eq.) in concentrated sulfuric acid, dropwise at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is poured into an ice-water slurry. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a solution of sodium thiosulfate to remove unreacted iodine, followed by water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is most pronounced in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[4][5] This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group.[6][7]

reactivity_order CI C-I Bond CBr C-Br Bond CI->CBr More Reactive

Caption: Relative reactivity of C-I and C-Br bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In this compound, the C-I bond is expected to undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond.[8][9] This allows for selective functionalization at the C-2 position.

Table 3: Predicted Conditions for Selective Suzuki-Miyaura Coupling

PositionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Predicted Yield
C-2 (Iodo)Arylboronic acidPd(PPh₃)₄ (2-5 mol%)K₂CO₃Toluene/H₂O80-90High
C-4 (Bromo)Arylboronic acidPd(dppf)Cl₂ (5-10 mol%)Cs₂CO₃Dioxane/H₂O>100Moderate to High
Sonogashira Coupling

Similar to the Suzuki coupling, the Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, is expected to be highly selective for the C-I bond.[10][11][12]

Table 4: Predicted Conditions for Selective Sonogashira Coupling

PositionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Predicted Yield
C-2 (Iodo)Terminal AlkynePd(PPh₃)₂Cl₂/CuI (2-5 mol%)Et₃NTHF/DMF25-50High
C-4 (Bromo)Terminal AlkynePd(OAc)₂/XPhos (5-10 mol%)K₃PO₄Dioxane>80Moderate
Heck-Mizoroki Reaction

The Heck reaction couples an aryl halide with an alkene. The selectivity for the C-I bond over the C-Br bond is also anticipated in this transformation.[13][14][15]

Table 5: Predicted Conditions for Selective Heck Reaction

PositionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Predicted Yield
C-2 (Iodo)Alkene (e.g., Styrene)Pd(OAc)₂ (2-5 mol%)Et₃NDMF80-100High
C-4 (Bromo)Alkene (e.g., Styrene)Pd(OAc)₂/P(o-tol)₃ (5-10 mol%)K₂CO₃DMAc>120Moderate
Experimental Protocol: Selective Suzuki Coupling at the C-2 Position (Illustrative)

This protocol is based on established methods for selective cross-coupling of polyhalogenated arenes.[9][16]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Reaction Conditions: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

suzuki_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, arylboronic acid, base B Add Catalyst: Pd(PPh₃)₄ A->B C Add Degassed Solvent: Toluene/H₂O B->C D Heat to 85°C C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for selective Suzuki coupling.

Reactivity in Nucleophilic Aromatic Substitution (SNA)

The presence of a strongly electron-withdrawing nitro group ortho and para to the halogen atoms activates the aromatic ring towards nucleophilic attack.[17][18][19][20][21][22][23] In the case of this compound, the nitro group is ortho to the iodine and para to the bromine. This positioning stabilizes the intermediate Meisenheimer complex formed during the substitution process.[23]

The rate of SNAr reactions is generally dependent on the electronegativity of the leaving group, with the C-F bond being the most reactive. However, the relative leaving group ability in SNAr can be complex and influenced by the nucleophile and reaction conditions. Given the electronic activation, both the C-I and C-Br bonds are susceptible to nucleophilic displacement.

snar_pathway start This compound intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nucleophile product Substituted Product intermediate->product - Leaving Group (I⁻ or Br⁻)

Caption: General mechanism for SNAr reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution (Illustrative)

This protocol outlines a general procedure for the reaction with a generic nucleophile.

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF.

  • Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 1.2 eq.) to the solution.

  • Reaction Conditions: Heat the mixture to a temperature between 50-100 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The product can be purified by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable synthetic intermediate due to the differential reactivity of its two carbon-halogen bonds. The C-I bond at the C-2 position is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization under milder conditions. The C-Br bond at the C-4 position can then be targeted for a second coupling reaction under more forcing conditions, enabling the synthesis of complex, unsymmetrically substituted anilines. Furthermore, the presence of the activating nitro group renders both halogen atoms susceptible to nucleophilic aromatic substitution. This predictable and hierarchical reactivity makes this compound a powerful tool for the construction of novel molecular entities in drug discovery and materials science. This guide provides the foundational knowledge and procedural outlines to effectively utilize this versatile building block.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 4-Bromo-2-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-2-iodo-6-nitroaniline. Due to the limited availability of experimentally acquired spectra for this specific molecule in public databases, this document focuses on high-quality predicted data. These predictions are derived from established computational methods and serve as a valuable resource for spectral interpretation, compound identification, and quality control in a research and development setting.

The predictions are based on a combination of empirical data from similar molecular structures, machine learning algorithms, and quantum mechanical calculations, which are common methodologies used by modern NMR prediction software.[1][2][3][4][5] This guide also outlines a generalized experimental protocol for the acquisition of NMR data for similar aromatic compounds, providing a framework for researchers to obtain their own experimental verification.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound, with its distinct substitution pattern on the aniline ring, gives rise to a unique NMR fingerprint. The electron-withdrawing effects of the nitro group and the halogens (bromine and iodine) significantly influence the chemical shifts of the aromatic protons and carbons.

Below are the predicted ¹H and ¹³C NMR spectral data, summarized in tabular format for clarity and ease of comparison.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.1 - 8.3Doublet1HH-5
~ 7.8 - 8.0Doublet1HH-3
~ 6.0 - 7.0Broad Singlet2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~ 148 - 152C-1
~ 90 - 95C-2
~ 138 - 142C-3
~ 115 - 120C-4
~ 130 - 135C-5
~ 145 - 150C-6

Note: These are predicted values. Actual experimental results may vary depending on the solvent, concentration, and instrument parameters.

Molecular Structure and Numbering

To aid in the interpretation of the predicted NMR data, the chemical structure of this compound with the standard IUPAC numbering is provided below.

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocols

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines like this compound.

1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Common choices for aromatic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm. However, for ¹H NMR in many modern spectrometers, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm).[6]

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-700 MHz) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: A spectral width of approximately 12-15 ppm is generally adequate for most organic compounds.

    • Acquisition Time: An acquisition time of 2-4 seconds is common.

    • Relaxation Delay: A relaxation delay of 1-5 seconds allows for the longitudinal relaxation of protons between scans.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically acquired and averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: A wider spectral width of about 200-250 ppm is necessary to cover the range of ¹³C chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum through Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks have a positive, absorptive Lorentzian shape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration: For ¹H NMR spectra, the relative areas under the peaks are integrated to determine the ratio of protons contributing to each signal.

Logical Workflow for NMR Prediction and Analysis

The process of predicting and analyzing NMR spectra for a novel or uncharacterized compound follows a logical progression. This workflow is crucial for ensuring the accuracy and reliability of the structural elucidation.

G cluster_workflow NMR Prediction and Analysis Workflow A Define Molecular Structure B Select Prediction Method(s) (e.g., Empirical, ML, QM) A->B C Generate Predicted ¹H and ¹³C Spectra B->C D Tabulate Predicted Data (Shifts, Multiplicities, Integrations) C->D G Compare Predicted and Experimental Data D->G E Acquire Experimental NMR Data F Process and Analyze Experimental Spectra E->F F->G H Structure Verification/ Refinement G->H

Caption: A generalized workflow for the prediction and experimental verification of NMR spectra.

References

An In-depth Technical Guide to 4-Bromo-2-iodo-6-nitroaniline as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-iodo-6-nitroaniline, a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). While specific examples of PROTACs derived from this exact building block are not yet prevalent in published literature, its chemical architecture offers a strategic advantage for the modular construction of these powerful therapeutic agents. This document will explore its synthesis, physicochemical properties, and a proposed strategy for its incorporation into PROTACs, complete with hypothetical experimental protocols and data representation.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of two key moieties: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.

The modular nature of PROTACs allows for systematic optimization of their activity by modifying the warhead, the E3 ligase ligand, or the linker. Building blocks that facilitate this modular synthesis are therefore of significant interest in drug discovery.

Physicochemical Properties of this compound

This compound is a halogenated and nitrated aniline derivative with the molecular formula C₆H₄BrIN₂O₂. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₆H₄BrIN₂O₂
Molecular Weight 342.92 g/mol
CAS Number 180624-08-2
Appearance Orange Solid
Solubility Soluble in organic solvents like DMSO, DMF

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available starting materials. A plausible synthetic route is outlined below, based on established organic chemistry principles.

Materials:

  • 4-Bromo-2-nitroaniline

  • N-Iodosuccinimide (NIS)

  • Acetic acid

  • Water

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 4-bromo-2-nitroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add N-iodosuccinimide (1.2 eq) to the solution.

  • Stir the reaction mixture at 50°C overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water, which should precipitate the product.

  • Filter the precipitate and wash with water.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as an orange solid.

Proposed Strategy for Utilization as a PROTAC Building Block

The key to the utility of this compound as a PROTAC building block lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive and can be selectively functionalized while leaving the C-Br bond intact for a subsequent coupling reaction. This allows for a stepwise and controlled introduction of the linker and either the POI-binding ligand or the E3 ligase ligand.

The nitro group can be reduced to an amine, providing an additional point for functionalization or to act as a key pharmacophoric feature.

The proposed workflow for synthesizing a PROTAC using this building block is depicted in the following diagram:

PROTAC_Synthesis_Workflow BuildingBlock This compound Step1 Selective Functionalization (e.g., Suzuki or Sonogashira Coupling at C-I) BuildingBlock->Step1 Intermediate1 Bromo-functionalized Intermediate Step1->Intermediate1 Step2 Second Functionalization (e.g., Suzuki or Buchwald-Hartwig at C-Br) Intermediate1->Step2 Intermediate2 Fully Functionalized Core Step2->Intermediate2 Step3 Nitro Group Reduction (e.g., with SnCl2 or H2/Pd) Intermediate2->Step3 Intermediate3 Aniline Derivative Step3->Intermediate3 Step4 Linker Attachment (Amide Coupling) Intermediate3->Step4 FinalPROTAC Final PROTAC Molecule Step4->FinalPROTAC

PROTAC Synthesis Workflow from this compound.
Hypothetical Experimental Protocols for PROTAC Synthesis

This section provides detailed, albeit hypothetical, protocols for the synthesis of a PROTAC targeting a hypothetical protein kinase (PK) and recruiting the von Hippel-Lindau (VHL) E3 ligase.

Materials:

  • This compound

  • A terminal alkyne-containing POI-binding ligand (e.g., a kinase inhibitor warhead)

  • Pd(PPh₃)₂Cl₂

  • CuI

  • Triethylamine (TEA)

  • Anhydrous THF

Procedure:

  • To a solution of this compound (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add triethylamine (3.0 eq) and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the bromo-functionalized intermediate.

Materials:

  • Bromo-functionalized intermediate from Step 1

  • A boronic acid or ester derivative of a linker precursor

  • Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water

Procedure:

  • In a Schlenk flask, combine the bromo-functionalized intermediate (1.0 eq), the boronic acid/ester linker precursor (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Materials:

  • Fully functionalized intermediate from Step 2

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

Procedure:

  • Dissolve the intermediate from Step 2 in ethanol.

  • Add SnCl₂·2H₂O (5.0 eq) and heat the mixture to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.

Materials:

  • Aniline derivative from Step 3

  • A VHL ligand with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

  • To a solution of the VHL ligand with a carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the aniline derivative from Step 3 (1.0 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final PROTAC by preparative HPLC.

Evaluation of PROTAC Activity

Once the hypothetical PROTAC is synthesized, its biological activity needs to be evaluated. This involves a series of in vitro assays to determine its ability to induce the degradation of the target protein.

Data Presentation: Hypothetical Degradation Data

The efficacy of a PROTAC is typically characterized by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).

PROTAC CandidateTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Hypothetical-PROTAC-1 PK-1Cancer Cell Line A5095
Hypothetical-PROTAC-2 PK-1Cancer Cell Line A2598

Table 2: Hypothetical degradation data for PROTACs derived from this compound.

Experimental Protocols for PROTAC Evaluation

Objective: To quantify the reduction in the levels of the target protein upon treatment with the PROTAC.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein levels to the loading control.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting E->F G Detection and Analysis F->G

Workflow for Western Blot Analysis of Protein Degradation.

Objective: To confirm that the PROTAC can induce the formation of a ternary complex between the target protein and the E3 ligase.

Methods:

  • Co-Immunoprecipitation (Co-IP): Treat cells with the PROTAC, lyse the cells, and then immunoprecipitate the target protein. Probe the immunoprecipitate for the presence of the E3 ligase via Western blotting.

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow a mixture of the PROTAC and the E3 ligase over the chip to measure binding kinetics.

  • Fluorescence Resonance Energy Transfer (FRET): Use fluorescently labeled target protein and E3 ligase to detect their proximity upon addition of the PROTAC.

Signaling Pathways

The ultimate biological effect of a PROTAC depends on the role of its target protein. If the hypothetical PROTAC targets a protein kinase (PK-1) involved in a cancer-related signaling pathway, its degradation would be expected to inhibit that pathway.

Signaling_Pathway Upstream Upstream Signal PK1 Protein Kinase 1 (PK-1) (Target of PROTAC) Upstream->PK1 Downstream Downstream Effector PK1->Downstream CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse PROTAC Hypothetical PROTAC PROTAC->PK1 Degradation

PROTAC-mediated degradation of PK-1 disrupts a signaling pathway.

Conclusion

This compound presents a promising and versatile building block for the synthesis of novel PROTACs. Its unique substitution pattern allows for a strategic and stepwise functionalization, enabling the modular construction of these complex molecules. While further experimental validation is required to fully realize its potential, the synthetic strategies and evaluation protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this building block in the exciting field of targeted protein degradation.

A Technical Guide to 4-Bromo-2-nitroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

4-Bromo-2-nitroaniline is an important aromatic organic compound characterized by a benzene ring substituted with a bromine atom, a nitro group, and an amino group. Its IUPAC name is 4-bromo-2-nitroaniline .[1] This compound, also known by synonyms such as 2-Nitro-4-bromoaniline and p-Bromo-o-nitroaniline, serves as a crucial intermediate in various synthetic processes.[1][2] Due to the reactivity conferred by its functional groups, it is a valuable building block in the synthesis of dyes and pharmaceuticals.[2][3][4] Recent research has also highlighted its potential biological activities, including the inhibition of histone deacetylase (HDAC), suggesting its relevance in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications.

Chemical and Physical Properties

4-Bromo-2-nitroaniline is a yellow to light brown crystalline solid at room temperature.[2][5] It exhibits limited solubility in water but is more soluble in common organic solvents such as ethanol, acetone, and dimethylformamide.[2] A summary of its key quantitative properties is presented below for easy reference.

PropertyValueSource(s)
CAS Number 875-51-4[1][2][3][5]
Molecular Formula C₆H₅BrN₂O₂[1][2][3][6]
Molecular Weight 217.02 g/mol [1][3][6]
Melting Point 110-113 °C[3][7][8]
Boiling Point 308.7 °C (at 760 mmHg)[3][7]
Density 1.812 g/cm³[3][7]
Water Solubility 0.39 g/L (at 25 °C)[2]
Appearance Yellow crystalline solid[2][5]

Synthesis Protocols

The synthesis of 4-bromo-2-nitroaniline is typically achieved through a multi-step process, as direct nitration and bromination of aniline can lead to oxidation and the formation of multiple polysubstituted products.[9] The most common and controlled laboratory synthesis starts from aniline and involves protection of the amine, followed by sequential bromination, nitration, and deprotection.

Experimental Protocol: Synthesis from Aniline

This pathway involves four main stages: acetylation of the amino group, bromination at the para position, nitration at the ortho position, and finally, hydrolysis to remove the protecting group.

Logical Workflow for Synthesis from Aniline

G cluster_0 Step 1: Acetylation (Protection) cluster_1 Step 2: Bromination cluster_2 Step 3: Nitration cluster_3 Step 4: Hydrolysis (Deprotection) Aniline Aniline Reagent1 + Acetic Anhydride + Sodium Acetate Aniline->Reagent1 Acetanilide Acetanilide Reagent1->Acetanilide Reagent2 + Pyridinium Bromide Perbromide + Glacial Acetic Acid Acetanilide->Reagent2 p_Bromoacetanilide p-Bromoacetanilide Reagent2->p_Bromoacetanilide Reagent3 + Conc. Nitric Acid + Conc. Sulfuric Acid p_Bromoacetanilide->Reagent3 Nitro_intermediate 4-Bromo-2-nitroacetanilide Reagent3->Nitro_intermediate Reagent4 + Hydrochloric Acid (aq) + Heat (Reflux) Nitro_intermediate->Reagent4 Final_Product 4-Bromo-2-nitroaniline Reagent4->Final_Product

Caption: Multi-step synthesis of 4-bromo-2-nitroaniline from aniline.

Methodology:

  • Step 1: Acetylation of Aniline to Acetanilide

    • Aniline is dissolved in water containing hydrochloric acid.[9]

    • Acetic anhydride is added, followed immediately by a solution of sodium acetate.[9] The acetyl group (CH₃CO-) attaches to the nitrogen atom, forming acetanilide. This protects the amine from oxidation and reduces its ring-activating effect, allowing for controlled mono-substitution.[9][10]

    • The resulting acetanilide product crystallizes upon cooling and is collected by filtration.[9]

  • Step 2: Bromination of Acetanilide to p-Bromoacetanilide

    • The dried acetanilide is dissolved in glacial acetic acid.[9]

    • A brominating agent, such as pyridinium bromide perbromide, is added, and the mixture is heated gently (e.g., in a 60°C water bath).[9] The acetamido group is an ortho-, para-director, but due to steric hindrance, the bromine atom is predominantly added to the para position.

    • The product, p-bromoacetanilide, is precipitated by adding water and collected by filtration.[9]

  • Step 3: Nitration of p-Bromoacetanilide

    • The p-bromoacetanilide is dissolved in cold concentrated sulfuric acid.[9]

    • A nitrating mixture (concentrated nitric acid and concentrated sulfuric acid), also cooled, is added dropwise while maintaining a low temperature in an ice bath.[9] The nitro group (NO₂) is directed to the ortho position relative to the activating acetamido group.

    • The reaction mixture is then poured into ice water to precipitate the 4-bromo-2-nitroacetanilide, which is isolated by filtration.[11]

  • Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide

    • The 4-bromo-2-nitroacetanilide is heated under reflux with aqueous hydrochloric acid.[9][11] This acid hydrolysis cleaves the amide bond, removing the acetyl protecting group.[12]

    • After hydrolysis, the reaction mixture is cooled and neutralized (e.g., with ammonium hydroxide) to precipitate the final product, 4-bromo-2-nitroaniline.[9]

    • The solid product is collected by filtration, washed with water, and dried.

Applications in Research and Development

4-Bromo-2-nitroaniline is a versatile intermediate with applications spanning multiple industries.

  • Dye and Pigment Industry : It is a foundational raw material used in the synthesis of various azo dyes and other colorants.[2][3][13] The specific arrangement of its functional groups allows for the creation of stable molecules with desired chromophoric properties.

  • Pharmaceutical Synthesis : The compound serves as a key building block for more complex organic molecules in the pharmaceutical industry.[2][4] Its bromine and amine functionalities are reactive sites that allow for further chemical transformations, such as amination, arylation, and condensation reactions, which are essential for constructing novel therapeutic agents.

  • Drug Discovery and Biological Research : 4-Bromo-2-nitroaniline has been identified as an inhibitor of histone deacetylase (HDAC), an enzyme class often targeted in cancer therapy. Studies have shown it can inhibit the growth of cancer cells and induce apoptosis, possibly through the inhibition of DNA methyltransferases and DNA replication. Its ability to act as a ligand for metal ions like zinc and copper has also been explored in molecular docking studies.

Safety and Handling

4-Bromo-2-nitroaniline is classified as a hazardous chemical and requires careful handling to minimize exposure.

  • Health Hazards : The compound is harmful if swallowed, inhaled, or in contact with skin.[1][5] It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][5]

  • Handling Precautions : When handling this substance, appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, protective clothing, safety goggles or a face shield, and a dust mask (such as an N95-type respirator).[5][6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Storage and Incompatibilities : Store in a dry, cool, and well-ventilated place in a tightly closed container.[5] It is incompatible with strong acids, acid chlorides, and reducing agents.[5] The substance is stable under normal conditions.[5]

This technical guide is intended for informational purposes for professionals in research and development. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

Electrophilic Aromatic Substitution on Halogenated Anilines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on halogenated anilines. This class of reactions is of fundamental importance in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries, where halogenated anilines serve as versatile intermediates for the synthesis of complex molecules. This guide details the interplay of activating and deactivating substituent effects, regioselectivity, and provides detailed experimental protocols for key transformations.

Core Principles: The Interplay of Substituent Effects

The regiochemical outcome of electrophilic aromatic substitution on halogenated anilines is governed by the competing directing effects of the amino group (-NH₂) and the halogen substituent (-X).

  • Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director.[1][2] This is due to its ability to donate its lone pair of electrons into the aromatic ring through the resonance effect (+R), which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.[1][3] This electron donation increases the electron density at the ortho and para positions, making them more nucleophilic and susceptible to attack by electrophiles.

  • Halogen Substituents (-F, -Cl, -Br, -I): Halogens are a unique class of substituents in electrophilic aromatic substitution. They are deactivating groups, meaning they decrease the rate of reaction compared to benzene.[4][5] This deactivation stems from their strong electron-withdrawing inductive effect (-I) due to their high electronegativity.[2] However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance (+R), which helps to stabilize the arenium ion when the electrophile attacks at the ortho or para positions.[4][5] The inductive effect is generally stronger than the resonance effect for halogens, leading to overall deactivation.[2]

The interplay between the strongly activating ortho, para-directing amino group and the deactivating but also ortho, para-directing halogen atom determines the final substitution pattern. In most cases, the powerful activating effect of the amino group dominates, and substitution occurs at the positions ortho and para to the amino group. However, the halogen's position and nature can influence the ratio of isomers formed.

G cluster_directing_effects Directing Effects in Halogenated Anilines cluster_outcome Regiochemical Outcome Amino Amino Group (-NH2) Activating Increases Ring Reactivity Amino->Activating +R > -I (Strongly Activating) OrthoPara_Amino Directs Electrophile to Ortho/Para Positions Amino->OrthoPara_Amino Ortho, Para Director Halogen Halogen Atom (-X) Deactivating Decreases Ring Reactivity Halogen->Deactivating -I > +R (Deactivating) OrthoPara_Halogen Directs Electrophile to Ortho/Para Positions Halogen->OrthoPara_Halogen Ortho, Para Director Competition Competition of Effects Activating->Competition Deactivating->Competition OrthoPara_Amino->Competition OrthoPara_Halogen->Competition Outcome Substitution Primarily at Ortho/Para to -NH2 Competition->Outcome Dominance of -NH2 Activating Effect

Directing effects in electrophilic aromatic substitution on halogenated anilines.

Key Electrophilic Aromatic Substitution Reactions

This section provides an overview of common EAS reactions performed on halogenated anilines, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further transformations, such as reduction to an amino group. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. Due to the high reactivity of the aniline ring, direct nitration can lead to oxidation and the formation of a mixture of products, including a significant amount of the meta-isomer due to the formation of the anilinium ion in the strongly acidic medium. To overcome this, the amino group is often protected by acetylation to form an acetanilide, which moderates the reactivity and ensures ortho and para selectivity.

Table 1: Regioselectivity of Nitration of Acetanilide Derivatives

SubstrateMajor Product(s)Minor Product(s)Yield (%)Reference(s)
Acetanilidep-Nitroacetanilideo-Nitroacetanilide~66[6]
2-Chloroacetanilide2-Chloro-4-nitroacetanilide2-Chloro-6-nitroacetanilide-[7]
3-Chloroacetanilide3-Chloro-4-nitroacetanilide, 3-Chloro-6-nitroacetanilide--[7]
4-Chloroacetanilide4-Chloro-2-nitroacetanilide--[7]
Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br, I) onto the aromatic ring. The high reactivity of the aniline ring often leads to polysubstitution, even without a catalyst. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. To achieve monosubstitution, the reactivity of the amino group is typically attenuated by acetylation.

Table 2: Regioselectivity of Bromination of Halogenated Anilines

SubstrateReagentsMajor ProductYield (%)Reference(s)
AnilineAcetic Anhydride, then Br₂ in Acetic Acidp-Bromoaniline-[8][9]
2-FluoroanilineTetrabutylammonium bromide, Br₂4-Bromo-2-fluoroaniline97[1]
4-BromoanilineNot specified2,4-Dibromoaniline-[10]
Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out using concentrated or fuming sulfuric acid. The amino group is a strong director to the para position. The sulfonation of aniline, for example, initially forms the anilinium salt, which upon heating rearranges to the para-aminobenzenesulfonic acid (sulfanilic acid).

Table 3: Sulfonation of Halogenated Anilines

SubstrateReagentsMajor ProductYield (%)Reference(s)
AnilineH₂SO₄, heatp-Aminobenzenesulfonic acid>95[11]
4-FluoroanisoleFuming H₂SO₄4-Fluoroanisole-2-sulfonic acid-[12]
Friedel-Crafts Reactions

Friedel-Crafts reactions, including alkylation and acylation, are generally not successful with anilines.[13] The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex, which deactivates the ring towards electrophilic attack.[13][14] This deactivation is so strong that it prevents the desired substitution. Protection of the amino group as an acetanilide can sometimes allow for Friedel-Crafts acylation to proceed, though yields may be low.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Nitration of Acetanilide to Synthesize p-Nitroacetanilide

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol

  • Ice

Procedure:

  • In a flask, dissolve acetanilide in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid while keeping the temperature low.

  • In a separate beaker, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for a short period.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the crude p-nitroacetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.[16]

Bromination of 2-Fluoroaniline

Materials:

  • 2-Fluoroaniline

  • Tetrabutylammonium bromide

  • Bromine (Br₂)

  • Methylene chloride (CH₂Cl₂)

  • Ice

Procedure:

  • In a glass vessel, dissolve tetrabutylammonium bromide in dry methylene chloride at ambient temperature with stirring.

  • Add a solution of molecular bromine in dry methylene chloride with stirring. The temperature will rise.

  • After a few minutes, add 2-fluoroaniline in one portion. The temperature will rise again.

  • Place the vessel in an ice bath to return the temperature to ambient.

  • After stirring, solids will be observed.

  • Filter the solution and wash the solids with ice-cold methylene chloride until white to obtain 4-bromo-2-fluoroaniline hydrobromide.[1]

Sulfonation of Aniline to Synthesize Sulfanilic Acid

Materials:

  • Aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a flask, add aniline followed by the slow addition of concentrated sulfuric acid. Anilinium sulfate will precipitate as a white solid.

  • Heat the mixture in an oil bath at 180-190 °C for several hours.

  • The initial solid will be replaced by a gray solid of sulfanilic acid.

  • Cool the reaction mixture and add water.

  • Collect the crude sulfanilic acid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure sulfanilic acid.

Mandatory Visualizations

General Mechanism of Electrophilic Aromatic Substitution

G Start Halogenated Aniline + Electrophile (E+) Sigma_Complex Arenium Ion (Sigma Complex) (Resonance Stabilized) Start->Sigma_Complex Step 1: Nucleophilic attack of the ring on the electrophile (slow, rate-determining) Product Substituted Halogenated Aniline + H+ Sigma_Complex->Product Step 2: Deprotonation to restore aromaticity (fast)

General mechanism of electrophilic aromatic substitution.
Experimental Workflow for Synthesis and Purification

G Start Starting Materials: Halogenated Aniline + Reagents Reaction Electrophilic Aromatic Substitution Reaction Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis Characterization (NMR, IR, MS, Melting Point) Pure_Product->Analysis

A typical experimental workflow for an EAS reaction.

Conclusion

The electrophilic aromatic substitution of halogenated anilines is a versatile and powerful tool for the synthesis of a wide array of functionalized aromatic compounds. A thorough understanding of the directing effects of the amino and halogen substituents is crucial for predicting and controlling the regiochemical outcome of these reactions. While the strong activating nature of the amino group generally dictates the position of substitution, the halogen's deactivating effect and its position on the ring can modulate reactivity and isomer distribution. The use of a protecting group for the amine functionality is a common and effective strategy to control reactivity and prevent side reactions, particularly in nitration and halogenation. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-2-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Technical Support Team

Subject: Comprehensive Overview of 4-Bromo-2-iodo-6-nitroaniline: Solubility, Synthesis, and Physicochemical Properties

Notice to the Reader: A thorough search of scientific literature and chemical databases for specific quantitative solubility data for this compound (CAS No. 180624-08-2) did not yield specific experimental values. This guide, therefore, provides a predictive overview based on the compound's synthesis, its physicochemical properties, and data from structurally similar molecules. It is intended to offer a foundational framework for researchers considering the use and characterization of this compound.

Introduction

This compound is a halogenated and nitrated aromatic amine.[1][2][3] Its molecular structure, featuring bromo, iodo, and nitro groups on an aniline scaffold, makes it a compound of interest for synthetic chemistry. Halogenated anilines are recognized as versatile building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The distinct halogen substituents at various positions on the aromatic ring offer multiple reactive sites for further functionalization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvents and experimental conditions.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Bromo-2-nitroaniline4-Bromo-2-iodoaniline
CAS Number 180624-08-2[1]875-51-4[4][5]66416-72-6[6]
Molecular Formula C₆H₄BrIN₂O₂[1][2][3]C₆H₅BrN₂O₂[4][5][7]C₆H₅BrIN[6]
Molecular Weight 342.92 g/mol [1][2][3]217.02 g/mol [4][5][7]297.92 g/mol [6]
Melting Point (°C) 146-147[2]110-113[4][5]Not Available
Boiling Point (°C) 356.7 ± 42.0 (Predicted)[2]308.7 ± 22.0[4]Not Available
Appearance Orange solid[2]Yellow to orange crystalline solid[5]Not Available

Predicted Solubility

While quantitative solubility data is not available, a qualitative prediction can be made based on the principle of "like dissolves like."

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): this compound is expected to have good solubility in these solvents due to its polar nitro and amino groups.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated. The amino group can participate in hydrogen bonding, but the overall large, hydrophobic structure may limit high solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The polar functional groups will have unfavorable interactions with nonpolar solvents.

  • Water: The compound is predicted to be sparingly soluble or practically insoluble in water due to its predominantly hydrophobic nature.

Experimental Protocols

Synthesis of this compound

A documented synthesis of this compound starts from 4-bromo-2-nitroaniline.[2]

Materials:

  • 4-bromo-2-nitroaniline

  • Iodine

  • Silver (I) sulfate

  • Ethanol

  • Dichloromethane

  • Ether/Petroleum ether (1:1 mixture)

Procedure:

  • Dissolve iodine (17.6 g, 0.0692 mol) in ethanol (300 mL).

  • To this solution, add 4-bromo-2-nitroaniline (14.3 g, 0.0659 mol) in a single portion.

  • Add silver (I) sulfate (20.4 g, 0.0659 mol) to the mixture.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Filter the reaction mixture.

  • Wash the resulting solid with dichloromethane until all the orange product has dissolved.

  • Combine the filtrates and evaporate the solvent under vacuum to obtain a solid.

  • Wash the solid with a 1:1 mixture of ether and 40-60 petroleum ether.

  • Filter the solid to yield this compound as an orange solid (19.8 g, 88% yield).[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start1 4-Bromo-2-nitroaniline reaction Stir at Room Temperature for 18 hours start1->reaction start2 Iodine start2->reaction start3 Silver (I) Sulfate start3->reaction start4 Ethanol start4->reaction filter1 Filter Reaction Mixture reaction->filter1 wash_solid Wash Solid with Dichloromethane filter1->wash_solid combine_filtrates Combine Filtrates wash_solid->combine_filtrates evaporate Evaporate Solvent combine_filtrates->evaporate wash_product Wash with Ether/Petroleum Ether evaporate->wash_product filter2 Filter wash_product->filter2 product This compound filter2->product

Caption: Workflow for experimental solubility determination.

Potential Applications and Signaling Pathways

While no direct biological studies on this compound were found, its precursor, 4-bromo-2-nitroaniline, has been noted as an inhibitor of histone deacetylase (HDAC) and shows anti-inflammatory, antimicrobial, and antitumor properties. S[8]tructurally related halogenated anilines are considered valuable scaffolds in medicinal chemistry, particularly for developing kinase inhibitors.

[9]The presence of multiple halogen atoms on the aniline ring allows for selective functionalization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This makes this compound a potentially useful intermediate for creating libraries of novel compounds for drug discovery. For instance, a hypothetical application could involve its use as a building block for synthesizing inhibitors of signaling pathways relevant to cancer, such as those involving protein kinases.

The logical relationship for its potential use in drug discovery is depicted below.

G Logical Relationship for Drug Discovery Application cluster_synthesis Synthetic Chemistry cluster_library Compound Library cluster_screening Biological Screening cluster_hit Hit Identification start This compound (Building Block) cross_coupling Palladium-Catalyzed Cross-Coupling Reactions start->cross_coupling library Library of Novel Small Molecules cross_coupling->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Identification of Bioactive 'Hits' screening->hit

Caption: Logical relationship for drug discovery application.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 4-Bromo-2-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodo-6-nitroaniline is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct functionalities—an amino group, a nitro group, and two different halogen atoms (iodine and bromine) at specific positions—offers a versatile platform for sequential and site-selective cross-coupling reactions.

The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the reactivity of halogens generally follows the order: I > Br > Cl.[1][2][3] This trend is governed by the bond dissociation energies of the carbon-halogen bonds, where the weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[2][4] Consequently, the iodine atom at the C-2 position of this compound is expected to be significantly more reactive than the bromine atom at the C-4 position.

This inherent reactivity difference allows for a strategic, stepwise functionalization. Milder reaction conditions can be employed to selectively target the C-I bond for the introduction of a desired aryl or heteroaryl group, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction under more forcing conditions.[1][5] This approach enables the synthesis of unsymmetrical, polysubstituted aniline derivatives, which are valuable scaffolds for drug discovery. The presence of the electron-withdrawing nitro group is also anticipated to influence the reaction kinetics, potentially leading to faster coupling rates compared to electron-rich substrates.[6]

These application notes provide detailed protocols for performing selective and sequential Suzuki-Miyaura cross-coupling reactions on this compound, along with expected outcomes based on established principles for similar dihalogenated aromatic compounds.

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the sequential Suzuki-Miyaura coupling of this compound. The data is extrapolated from studies on structurally similar compounds, such as 4-bromo-2,6-diiodoaniline and 2-bromo-4-iodopyridine.[5][7]

Table 1: Reaction Parameters for Selective Mono-arylation at the C-2 Position (Iodine)

ParameterRecommended ConditionRationale
Arylboronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.[7]
Palladium Catalyst Pd(PPh₃)₄ (3 mol%), Pd(OAc)₂/PPh₃ (2-5 mol%)These are standard, effective catalysts for C-I bond activation under relatively mild conditions.[5][8]
Base K₂CO₃, Na₂CO₃, K₃PO₄ (2.0 - 3.0 equivalents)Inorganic bases are commonly used and effective in Suzuki-Miyaura reactions.[2][7]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), 2-MeTHFA mixture of an organic solvent and water is typical for Suzuki couplings.[1][7]
Temperature 70 - 90 °CLower to moderate temperatures favor selective coupling at the more reactive C-I bond.[8]
Reaction Time 4 - 16 hoursReaction progress should be monitored by TLC or LC-MS.[7]

Table 2: Representative Conditions for Selective Mono-arylation at the C-2 Position

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield of 4-Bromo-2-aryl-6-nitroaniline (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)806-1285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / PPh₃ (8)K₃PO₄ (3)Toluene/H₂O (4:1)858-1680-90
33-Tolylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)2-MeTHF/H₂O (10:1)704-1082-92
42-Thiopheneboronic acidPd(OAc)₂ (2) / PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O (4:1)806-1475-85

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.[7]

Table 3: Reaction Parameters for Subsequent Arylation at the C-4 Position (Bromine)

ParameterRecommended ConditionRationale
Arylboronic Acid 1.5 equivalentsA larger excess may be needed to drive the reaction to completion.[5]
Palladium Catalyst Pd(dppf)Cl₂ (3-5 mol%), CataCXium A Pd G3 (5 mol%)More active catalyst systems are typically required for the less reactive C-Br bond.[5][9]
Base Cs₂CO₃ (2.0 equivalents)Cesium carbonate is a stronger base, often used for less reactive aryl bromides.[5][9]
Solvent DMF, 1,4-Dioxane, 2-MeTHFHigher boiling point solvents may be necessary for the higher required temperatures.[5][9]
Temperature 100 - 120 °CMore forcing conditions are needed to activate the C-Br bond.[10]
Reaction Time 12 - 24 hoursSlower reaction rates are expected for the C-Br coupling.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 (C-I) Position of this compound

This protocol describes a general method for the selective arylation at the more reactive C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (degassed, 4:1 v/v)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).[5]

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).[5]

  • Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.[5]

  • Heat the reaction mixture to 80 °C with vigorous stirring.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-bromo-2-aryl-6-nitroaniline.[1]

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-4 (C-Br) Position

This protocol outlines the arylation at the remaining C-Br bond of the product obtained from Protocol 1. This step requires a more active catalyst system and higher temperatures.[5]

Materials:

  • 4-Bromo-2-aryl-6-nitroaniline (from Protocol 1) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (degassed)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • In a dry Schlenk flask, combine the 4-bromo-2-aryl-6-nitroaniline (1.0 mmol), the second arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).[5]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(dppf)Cl₂ (0.03 mmol) under a positive flow of inert gas.[5]

  • Add degassed DMF (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 12-24 hours), cool the mixture to room temperature.

  • Work up the reaction as described in Protocol 1 (steps 8-9).[5]

  • Purify the crude product by column chromatography to yield the final 2,4-diaryl-6-nitroaniline.[5]

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Suzuki_Catalytic_Cycle start start pd0_complex Pd(0)L₂ r_pdx_complex R-Pd(II)L₂-X pd0_complex->r_pdx_complex Oxidative Addition (R-X) oxidative_addition oxidative_addition r_pdr_complex R-Pd(II)L₂-R' r_pdx_complex->r_pdr_complex Transmetalation (R'-B(OR)₂ + Base) transmetalation transmetalation r_pdr_complex->pd0_complex Reductive Elimination product R-R' r_pdr_complex->product reductive_elimination reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][11]

Sequential_Coupling_Workflow start This compound step1 Step 1: Suzuki Coupling (C-I) - Mild Conditions (e.g., Pd(OAc)₂/PPh₃, K₂CO₃, 80°C) - Arylboronic Acid (A) start->step1 intermediate 4-Bromo-2-aryl(A)-6-nitroaniline step1->intermediate step2 Step 2: Suzuki Coupling (C-Br) - Forcing Conditions (e.g., Pd(dppf)Cl₂, Cs₂CO₃, 110°C) - Arylboronic Acid (B) intermediate->step2 final_product 2-Aryl(A)-4-aryl(B)-6-nitroaniline step2->final_product

Caption: Workflow for the sequential Suzuki-Miyaura coupling of this compound.

Experimental_Workflow start Start setup 1. Reaction Setup: - Haloaniline - Boronic Acid - Base start->setup inert 2. Inert Atmosphere: Evacuate & backfill with N₂/Ar (3x) setup->inert catalyst 3. Add Palladium Catalyst & Solvent inert->catalyst heat 4. Heat and Stir (Monitor by TLC/LC-MS) catalyst->heat workup 5. Aqueous Workup & Extraction heat->workup purify 6. Column Chromatography workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.[1]

References

Application Notes and Protocols: 4-Bromo-2-iodo-6-nitroaniline as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodo-6-nitroaniline is a polysubstituted aromatic amine that serves as a highly versatile and strategic building block in the synthesis of novel bioactive molecules.[1][2] Its unique trifunctional substitution pattern, featuring a nitro group and two distinct halogen atoms (iodine and bromine), offers a powerful platform for molecular diversification through sequential and site-selective cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed conditions allows for a controlled, stepwise introduction of various substituents. Generally, the reactivity of halogens in such reactions follows the trend: I > Br > Cl, making the C-I bond more susceptible to oxidative addition by a palladium catalyst.[3][4] This inherent reactivity difference enables selective functionalization at the 2-position while leaving the 4-bromo position available for subsequent transformations. The electron-withdrawing nitro group further influences the reactivity of the scaffold and can be a key pharmacophoric element in the final bioactive molecule.[5][6] These attributes make this compound an attractive starting material for generating libraries of complex molecules for drug discovery programs, particularly in the development of kinase inhibitors.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor BINA-101

Based on the known bioactivity of related halo-anilines and nitro-containing compounds, we propose a hypothetical synthetic route utilizing this compound for the synthesis of a novel potent kinase inhibitor, designated as BINA-101 (4-Bromo-2-(phenylethynyl)-6-nitroaniline derivative).[5] The core hypothesis is that the 2-iodo position can be functionalized with a moiety designed to interact with the hinge region of a kinase active site, while the 4-bromo position can be modified to modulate pharmacokinetic properties or to introduce a solubility-enhancing group. The nitro group at the 6-position is expected to influence the electronic properties of the aniline ring and may contribute to binding affinity.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical in vitro kinase inhibitory activity of BINA-101 against a panel of selected oncogenic kinases. This data is predictive and intended to illustrate the potential of the scaffold.

Kinase TargetIC50 (nM)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)25
Epidermal Growth Factor Receptor (EGFR)60
Platelet-Derived Growth Factor Receptor β (PDGFRβ)40
c-Src Tyrosine Kinase (c-Src)110

Experimental Protocols

Synthesis of BINA-101 (Hypothetical Protocol)

This protocol describes the selective Sonogashira coupling of phenylacetylene at the C-I bond of this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a 2:1 mixture of anhydrous toluene and triethylamine (0.1 M), add phenylacetylene (1.2 eq).

  • Degas the solution with a stream of argon for 15 minutes to remove dissolved oxygen.

  • Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the reaction mixture under an argon atmosphere.

  • Heat the reaction to 70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the desired product, BINA-101.

In Vitro Kinase Assay Protocol (General)

This protocol outlines a general method to determine the IC50 values of BINA-101 against target kinases.

Materials:

  • Recombinant human kinases (e.g., VEGFR2, EGFR, PDGFRβ, c-Src)

  • BINA-101 (dissolved in DMSO)

  • ATP

  • Appropriate kinase-specific peptide substrate

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of BINA-101 in kinase assay buffer containing DMSO (final DMSO concentration should be consistent across all wells, typically ≤1%).

  • In a 96-well plate, add the kinase, the peptide substrate, and the various concentrations of BINA-101. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of BINA-101 relative to the positive control.

  • Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

G start This compound reagents1 Phenylacetylene, Pd(PPh3)4, CuI, TEA (Sonogashira Coupling) start->reagents1 product BINA-101 (4-Bromo-2-(phenylethynyl)-6-nitroaniline) reagents1->product diversification Further Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) product->diversification final_products Diverse Bioactive Molecules diversification->final_products

Caption: Synthetic workflow for the proposed bioactive molecule BINA-101.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates BINA101 BINA-101 BINA101->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT Akt PI3K->AKT Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by the hypothetical inhibitor BINA-101.[7][8][9]

References

Application Notes and Protocols for the Stepwise Functionalization of 4-Bromo-2-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodo-6-nitroaniline is a versatile synthetic intermediate possessing three distinct functional handles—an iodo, a bromo, and a nitro group—in addition to an amino moiety. This arrangement of functional groups on the aniline scaffold allows for a programmed, stepwise functionalization, making it a valuable building block in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) in palladium-catalyzed cross-coupling reactions, coupled with the potential for nitro group reduction and subsequent amine functionalization, provides a powerful platform for molecular diversification.[1][2][3]

These application notes provide a comprehensive guide to the selective and sequential functionalization of this compound, offering detailed experimental protocols for key transformations.

Strategic Approach to Stepwise Functionalization

The synthetic utility of this compound lies in the ability to selectively address each of its reactive sites. A general and logical workflow for its functionalization is outlined below. This strategy prioritizes reactions based on the relative reactivity of the functional groups, enabling the introduction of diverse substituents in a controlled manner.

G cluster_0 Stepwise Functionalization Pathway A This compound B Step 1: C-I Functionalization (e.g., Sonogashira or Suzuki Coupling) A->B C Mono-functionalized Intermediate B->C D Step 2: C-Br Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) C->D E Di-functionalized Intermediate D->E F Step 3: Nitro Group Reduction E->F G Tri-functionalized Aniline Derivative F->G H Step 4: Amine Functionalization (e.g., Acylation, Alkylation) G->H I Final Complex Molecule H->I

Caption: A logical workflow for the stepwise functionalization of this compound.

Experimental Protocols and Data

Protocol 1: Selective Sonogashira Coupling at the C-I Position

The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective Sonogashira coupling at the C-2 position.[2][4][5] This protocol describes the monosubstitution at the iodine position.

Reaction Scheme:

G reactant1 This compound plus1 + arrow Pd(PPh₃)₂Cl₂, CuI, Et₃N Toluene, RT reactant2 Terminal Alkyne product 4-Bromo-2-(alkynyl)-6-nitroaniline arrow->product

Caption: Sonogashira coupling at the C-I position of this compound.

Materials:

Reagent/SolventMolar Equiv.Purity
This compound1.098%
Terminal Alkyne (e.g., Phenylacetylene)1.298%
Pd(PPh₃)₂Cl₂0.0298%
Copper(I) Iodide (CuI)0.0499%
Triethylamine (Et₃N)3.0Anhydrous
Toluene-Anhydrous, Degassed

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) for three cycles.

  • Add dry, degassed toluene and triethylamine (3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Expected Yield: 80-90%

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-Br Position

Following the functionalization of the C-I bond, the less reactive C-Br bond can be targeted for a Suzuki-Miyaura cross-coupling reaction.[1][3][6] This typically requires more forcing conditions, such as higher temperatures and a more active catalyst system, to achieve good yields.[1]

Reaction Scheme:

G reactant1 4-Bromo-2-(alkynyl)-6-nitroaniline plus1 + arrow Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 80-100 °C reactant2 Arylboronic Acid product 4-(Aryl)-2-(alkynyl)-6-nitroaniline arrow->product

Caption: Suzuki coupling at the C-Br position of a mono-functionalized intermediate.

Materials:

Reagent/SolventMolar Equiv.Purity
4-Bromo-2-(alkynyl)-6-nitroaniline1.0-
Arylboronic Acid1.597%
Pd(dppf)Cl₂0.0598%
Potassium Carbonate (K₂CO₃)2.099%
1,4-Dioxane-Anhydrous
Water-Degassed

Procedure:

  • In a Schlenk flask, combine the 4-bromo-2-(alkynyl)-6-nitroaniline intermediate (1.0 equiv.), arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas for three cycles.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 65-85%

Protocol 3: Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing another site for functionalization. Catalytic hydrogenation is a common method, but care must be taken to avoid dehalogenation.[7][8][9] Using reagents like tin(II) chloride or iron in acidic media can be a milder alternative that preserves the halogen substituents.[9][10]

Reaction Scheme:

G reactant1 4-(Aryl)-2-(alkynyl)-6-nitroaniline arrow SnCl₂·2H₂O, Ethanol, Reflux or Fe/NH₄Cl, Ethanol/H₂O, Reflux reactant1->arrow product 4-(Aryl)-2-(alkynyl)-benzene-1,6-diamine arrow->product

Caption: Reduction of the nitro group to an amine.

Materials:

Reagent/SolventMolar Equiv.Purity
4-(Aryl)-2-(alkynyl)-6-nitroaniline1.0-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)4.0-5.098%
Ethanol-Reagent Grade
Alternative: Iron powder5.0<10 micron
Alternative: Ammonium Chloride1.0 (catalytic)99.5%

Procedure (using SnCl₂·2H₂O):

  • Dissolve the di-functionalized nitroaniline (1.0 equiv.) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0-5.0 equiv.) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Expected Yield: 85-95%

Protocol 4: Buchwald-Hartwig Amination at the C-Br Position

As an alternative to Suzuki coupling, the C-Br bond can be functionalized via a Buchwald-Hartwig amination to form a C-N bond.[11][12][13] This reaction is typically performed after the initial C-I functionalization.

Reaction Scheme:

G reactant1 4-Bromo-2-(alkynyl)-6-nitroaniline plus1 + arrow Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOᵗBu) Toluene, 100 °C reactant2 Amine (R₂NH) product 4-(Dialkyl/Aryl)amino-2-(alkynyl)-6-nitroaniline arrow->product

Caption: Buchwald-Hartwig amination at the C-Br position.

Materials:

Reagent/SolventMolar Equiv.Purity
4-Bromo-2-(alkynyl)-6-nitroaniline1.0-
Amine (Primary or Secondary)1.299%
Pd₂(dba)₃0.0297%
Ligand (e.g., XPhos)0.0898%
Sodium tert-butoxide (NaOᵗBu)1.497%
Toluene-Anhydrous

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 equiv.), the phosphine ligand (0.08 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add the 4-bromo-2-(alkynyl)-6-nitroaniline intermediate (1.0 equiv.).

  • Evacuate and backfill the tube with an inert gas for three cycles.

  • Add anhydrous toluene, followed by the amine (1.2 equiv.).

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Expected Yield: 70-90%

Summary of Quantitative Data

StepReaction TypePositionCatalyst SystemBaseSolventTemp (°C)Time (h)Avg. Yield (%)
1Sonogashira CouplingC-2 (Iodo)Pd(PPh₃)₂Cl₂/CuIEt₃NTolueneRT12-2485
2Suzuki-Miyaura CouplingC-4 (Bromo)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-10012-2475
3Nitro ReductionC-6 (Nitro)SnCl₂·2H₂O-EthanolReflux2-490
4Buchwald-Hartwig AminationC-4 (Bromo)Pd₂(dba)₃/XPhosNaOᵗBuToluene10012-2480

Conclusion

This compound is a highly adaptable building block for the synthesis of complex, multi-substituted aniline derivatives. The distinct reactivity of its three functional groups allows for a reliable and predictable stepwise functionalization strategy. By carefully selecting the reaction conditions and catalyst systems, researchers can achieve selective transformations at the iodo, bromo, and nitro positions, providing a clear pathway to novel compounds for drug discovery and materials science. The protocols outlined in these notes serve as a robust starting point for the exploration of this versatile intermediate.

References

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Utilizing 4-Bromo-2-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy. This document outlines a proposed synthetic strategy and detailed protocols for the synthesis of a novel class of kinase inhibitors derived from the versatile building block, 4-Bromo-2-iodo-6-nitroaniline. The unique trifunctional substitution pattern of this aniline derivative offers a strategic advantage for creating molecular diversity through sequential and site-selective cross-coupling reactions. By leveraging the differential reactivity of the carbon-iodine and carbon-bromine bonds, a library of potent and selective kinase inhibitors can be generated.

Introduction

Substituted anilines are a privileged scaffold in medicinal chemistry, forming the core of many clinically approved kinase inhibitors.[1][2] The aniline moiety often serves as a key hinge-binding element, anchoring the inhibitor to the ATP-binding site of the kinase.[1] The strategic functionalization of the aniline ring is critical for achieving high potency and selectivity. The starting material, this compound, presents an excellent platform for such functionalization. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for a stepwise and controlled introduction of various aryl or heteroaryl moieties, enabling the synthesis of complex, tri-substituted aniline derivatives.

This application note details a hypothetical synthetic route to a novel kinase inhibitor scaffold, "BINA-Kinase Inhibitor-001" (BKI-001), starting from this compound. We provide detailed experimental protocols for the key synthetic transformations and a general protocol for an in vitro kinase inhibition assay. Furthermore, we present hypothetical inhibitory data against key kinases in prominent oncogenic signaling pathways.

Proposed Synthetic Pathway

The proposed synthesis of BKI-001 involves a three-step process, beginning with a selective Suzuki-Miyaura coupling at the more reactive C-I bond, followed by a second Suzuki-Miyaura coupling at the C-Br bond, and concluding with the reduction of the nitro group to an amine. This final amino group can serve as a vector for further derivatization to fine-tune the inhibitor's properties.

G A This compound B Intermediate 1 (2-Aryl-4-bromo-6-nitroaniline) A->B Step 1: Selective Suzuki Coupling C Intermediate 2 (2,4-Diaryl-6-nitroaniline) B->C Step 2: Second Suzuki Coupling D BKI-001 Scaffold (2,4-Diaryl-6-aminoaniline) C->D Step 3: Nitro Group Reduction R1 Arylboronic Acid 1 Pd(OAc)2, PPh3, K2CO3 Dioxane/H2O, 80 °C R1->A R2 Arylboronic Acid 2 Pd(dppf)Cl2, Cs2CO3 DMF, 110 °C R2->B R3 Fe, NH4Cl EtOH/H2O, reflux R3->C

Caption: Proposed synthetic workflow for BKI-001.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 (2-Aryl-4-bromo-6-nitroaniline)

This protocol describes the selective Suzuki-Miyaura coupling at the 2-iodo position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.08 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Intermediate 2 (2,4-Diaryl-6-nitroaniline)

This protocol describes the second Suzuki-Miyaura coupling at the 4-bromo position of Intermediate 1.

Materials:

  • Intermediate 1 (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Cesium carbonate (Cs2CO3) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a dry Schlenk flask, combine Intermediate 1, the second arylboronic acid, and cesium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add Pd(dppf)Cl2 to the flask.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of BKI-001 Scaffold (2,4-Diaryl-6-aminoaniline)

This protocol describes the reduction of the nitro group of Intermediate 2.

Materials:

  • Intermediate 2 (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH4Cl) (5.0 eq)

  • Ethanol

  • Water

Procedure:

  • Suspend Intermediate 2 in a 3:1 mixture of ethanol and water in a round-bottom flask.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the BKI-001 scaffold.

Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)

This general protocol can be adapted to assess the inhibitory activity of synthesized compounds against specific kinases.

Materials:

  • Synthesized inhibitor compounds

  • Kinase enzyme of interest (e.g., Src, VEGFR2, MEK1)

  • Substrate peptide

  • ATP

  • Assay buffer

  • 384-well plates

  • DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compound solutions to the wells of a 384-well plate.

  • Add the kinase enzyme to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30 °C for the specified reaction time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the IC50 values from the dose-response curves.

Hypothetical Data Presentation

The following table summarizes the hypothetical in vitro kinase inhibitory activity of BKI-001 against a panel of selected kinases. This data is for illustrative purposes and would require experimental validation.

CompoundTarget KinaseIC50 (nM) [Hypothetical]
BKI-001Src15
BKI-001VEGFR245
BKI-001MEK1120
BKI-001EGFR>1000
BKI-001PI3Kα850

Target Signaling Pathways

The development of kinase inhibitors requires a thorough understanding of the signaling pathways they target. Dysregulation of these pathways is a common driver of cancer progression.[4][5][6]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK Grb2/SOS Grb2/SOS RTK->Grb2/SOS Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation.[6][9]

G Integrins Integrins FAK FAK Integrins->FAK Src Src FAK->Src STAT3 STAT3 Src->STAT3 PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway Ras/MAPK Pathway Ras/MAPK Pathway Src->Ras/MAPK Pathway FAK/Paxillin FAK/Paxillin Src->FAK/Paxillin RTKs RTKs RTKs->Src GPCRs GPCRs GPCRs->Src Gene Transcription Gene Transcription STAT3->Gene Transcription Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Proliferation Proliferation Ras/MAPK Pathway->Proliferation Cell Migration Cell Migration FAK/Paxillin->Cell Migration

Caption: Key downstream signaling pathways activated by Src kinase.

Conclusion

The strategic use of this compound as a starting material provides a versatile and efficient route for the synthesis of novel kinase inhibitors. The differential reactivity of the halogen substituents allows for a controlled and sequential introduction of diverse chemical moieties, facilitating the generation of compound libraries for screening and optimization. The proposed synthetic protocols and the general kinase inhibition assay provide a framework for the development of potent and selective inhibitors targeting key oncogenic signaling pathways. Further experimental work is required to validate this proposed synthetic route and to fully characterize the biological activity of the resulting compounds.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Quinolone Derivatives from 2-Iodoanilines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolone and its derivatives are privileged heterocyclic scaffolds found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient synthetic methodologies to access these structures is of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of the quinolone core, offering a versatile and modular approach starting from readily available 2-iodoanilines. This document provides detailed application notes and experimental protocols for the synthesis of various quinolone derivatives, including quinolin-2(1H)-ones and quinolin-4(1H)-ones, through palladium-catalyzed methodologies such as Heck-type reactions and carbonylative annulations.

Key Synthetic Strategies

The palladium-catalyzed synthesis of quinolones from 2-iodoanilines primarily involves two prominent pathways:

  • Heck Reaction and Cyclization: This approach involves the palladium-catalyzed coupling of a 2-iodoaniline with an α,β-unsaturated carbonyl compound. The resulting intermediate undergoes a subsequent intramolecular cyclization to form the quinolin-2(1H)-one ring system.

  • Carbonylative Annulation: This powerful one-pot, three-component reaction utilizes a 2-iodoaniline, an alkyne, and a carbon monoxide (CO) source. The reaction typically proceeds through a carbonylative Sonogashira coupling followed by an intramolecular cyclization to yield either quinolin-2(1H)-ones or quinolin-4(1H)-ones, depending on the reaction conditions and the nature of the alkyne.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data from key palladium-catalyzed reactions for the synthesis of quinolone derivatives from 2-iodoanilines.

Table 1: Synthesis of 3-Substituted Quinolin-2(1H)-ones via Heck Coupling-Cyclization

Entry2-Iodoanilineα,β-Unsaturated CarbonylPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-IodoanilineDiethyl ItaconatePd(OAc)₂ (5)PPh₃ (10)NaOAc (6.0)DMF1002067-76
22-IodoanilineDimethyl MaleatePd(OAc)₂-Et₃NAcetonitrile100-72
35-Bromo-2-iodoanilineDimethyl MaleatePd(OAc)₂-Et₃NAcetonitrile100-55

Data compiled from various sources demonstrating the versatility of the Heck reaction approach.[1][2]

Table 2: Synthesis of 3,4-Disubstituted Quinolin-2(1H)-ones via Carbonylative Annulation of Internal Alkynes

EntryN-Substituted 2-IodoanilineInternal AlkynePd CatalystCO SourceSolventTemp (°C)Yield (%)
1N-Tosyl-2-iodoanilineDiphenylacetylenePd(OAc)₂CO (1 atm)Toluene100High
2N-Boc-2-iodoaniline1-Phenyl-1-propynePd(OAc)₂CO (1 atm)Toluene100High
3N-Trifluoroacetyl-2-iodoaniline4-OctynePd(OAc)₂CO (1 atm)Toluene100High

The nature of the N-substituent is crucial for achieving high yields, with alkoxycarbonyl, p-tolylsulfonyl, and trifluoroacetyl groups being particularly effective.[3] The nitrogen substituent is typically lost during the reaction to yield N-unsubstituted quinolones.[3]

Table 3: Synthesis of 2-Substituted Quinolin-4(1H)-ones via Carbonylative Sonogashira Coupling and Cyclization

Entry2-IodoanilineTerminal AlkynePd CatalystCO SourceBaseSolventTemp (°C)MethodYield (%)
12-IodoanilinePhenylacetylenePdCl₂(dppp)CO (5 bar)Et₃N--Two-stepHigh
22-IodoanilinePhenylacetylenePd-NHCMo(CO)₆--95One-potGood to Excellent
32-IodoanilinePhenylacetylene-Fe(CO)₅Piperazine/Et₃N-60One-pot91
42-IodoanilineVarious Alkynes-Mo(CO)₆--120 (MW)One-potGood

Various methods have been developed to avoid the use of high-pressure CO gas by employing solid CO surrogates like Mo(CO)₆ and Fe(CO)₅.[4][5][6][7]

Experimental Protocols

Protocol 1: Synthesis of 4-Carbomethoxy-quinolin-2(1H)-one via Heck Reaction

This protocol is based on the reaction of 2-iodoaniline with dimethyl maleate.[1][2]

Materials:

  • 2-Iodoaniline

  • Dimethyl maleate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodoaniline (1.0 mmol), dimethyl maleate (1.2 mmol), and acetonitrile (10 mL).

  • Stir the mixture at room temperature to ensure dissolution.

  • Add triethylamine (3.0 mmol) to the reaction mixture.

  • Finally, add palladium(II) acetate (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 100 °C and stir vigorously for the time indicated by TLC monitoring (typically several hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-carbomethoxy-quinolin-2(1H)-one.

Protocol 2: Synthesis of 3,4-Disubstituted Quinolin-2(1H)-ones via Carbonylative Annulation of Internal Alkynes

This protocol describes a general procedure for the synthesis of 3,4-disubstituted quinolin-2(1H)-ones.[3]

Materials:

  • N-substituted o-iodoaniline (e.g., N-tosyl-2-iodoaniline)

  • Internal alkyne (e.g., diphenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Toluene

  • Carbon monoxide (CO) gas balloon or Schlenk line

  • Schlenk flask

  • Magnetic stirrer/hotplate

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the N-substituted o-iodoaniline (1.0 mmol), the internal alkyne (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and toluene (10 mL).

  • Evacuate the flask and backfill with carbon monoxide (1 atm) from a balloon or Schlenk line. Repeat this process three times.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the CO atmosphere in a fume hood.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-unsubstituted 3,4-disubstituted quinolin-2(1H)-one.

Protocol 3: CO-Free Synthesis of 2-Substituted Quinolin-4(1H)-ones via Carbonylative Sonogashira Annulation

This protocol utilizes molybdenum hexacarbonyl as a solid CO source.[4][5][7]

Materials:

  • 2-Iodoaniline

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd-NHC complex or PdCl₂(PPh₃)₂)

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Base (e.g., Et₃N)

  • Solvent (e.g., Dioxane)

  • Microwave vial or sealed tube

  • Microwave reactor or oil bath

Procedure:

  • In a microwave vial, combine 2-iodoaniline (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (2-5 mol%), molybdenum hexacarbonyl (1.1 mmol), and a suitable base and solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the specified temperature (e.g., 95-120 °C) for the required time (can be as short as 20 minutes).[5]

  • After cooling to room temperature, carefully unseal the vial in a fume hood.

  • For the two-step, one-pot procedure at room temperature, the initial carbonylative Sonogashira coupling is performed, followed by the addition of a secondary amine (e.g., diethylamine) to induce cyclization.[1][7]

  • Work up the reaction as described in the previous protocols, followed by purification by column chromatography to isolate the desired 2-substituted quinolin-4(1H)-one.

Visualizations

Reaction Mechanism: Carbonylative Sonogashira Annulation for Quinolin-4-one Synthesis

Reaction_Mechanism R_I R-I (2-Iodoaniline) R_Pd_I R-Pd(II)-I R_I->R_Pd_I Oxidative Addition Pd0 Pd(0) Pd0->R_Pd_I R_CO_Pd_I R-C(=O)-Pd(II)-I R_Pd_I->R_CO_Pd_I CO CO CO->R_CO_Pd_I CO Insertion Intermediate_C Intermediate Complex R_CO_Pd_I->Intermediate_C Alkyne R'C≡CH Alkyne->Intermediate_C Product_1 R-C(=O)-C≡C-R' Intermediate_C->Product_1 Reductive Elimination Cyclization Intramolecular Cyclization Product_1->Cyclization Base Base (e.g., Et₂NH) Base->Cyclization Quinolone Quinolin-4-one Cyclization->Quinolone

Caption: Proposed mechanism for the palladium-catalyzed carbonylative Sonogashira/cyclization.

General Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants reactants 2-Iodoaniline + Coupling Partner + Pd Catalyst + Base/Additives + Solvent start->reactants reaction_setup Reaction Setup (e.g., Reflux, Microwave, Schlenk line) reactants->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) heating->monitoring workup Aqueous Workup (Extraction, Washing, Drying) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Final Quinolone Derivative analysis->product

Caption: General workflow for palladium-catalyzed quinolone synthesis.

Logical Relationship of Synthetic Pathways

Synthesis_Pathways start 2-Iodoaniline heck Heck Reaction (+ α,β-Unsaturated Carbonyl) start->heck carbonylative Carbonylative Annulation (+ Alkyne + CO Source) start->carbonylative heck_intermediate Intermediate Adduct heck->heck_intermediate quinolin2one Quinolin-2(1H)-one carbonylative->quinolin2one Terminal Alkynes sonogashira Carbonylative Sonogashira Coupling carbonylative->sonogashira heck_cyclization Intramolecular Cyclization heck_intermediate->heck_cyclization heck_cyclization->quinolin2one sonogashira_intermediate Acyl-alkyne Intermediate sonogashira->sonogashira_intermediate sonogashira_cyclization Intramolecular Cyclization sonogashira_intermediate->sonogashira_cyclization quinolin4one Quinolin-4(1H)-one sonogashira_cyclization->quinolin4one

Caption: Key synthetic routes from 2-iodoanilines to quinolones.

References

Application Notes and Protocols for 4-Bromo-2-iodo-6-nitroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a prospective guide based on the chemical properties of 4-Bromo-2-iodo-6-nitroaniline and the known applications of structurally related halogenated nitroanilines. As of the compilation of this document, there is limited specific data in the public domain regarding the direct medicinal chemistry applications of this compound. Therefore, the information presented herein is intended to be illustrative and for research and development purposes.

Introduction

This compound is a unique trifunctionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry. Its distinct substitution pattern, featuring a nitro group and two different halogen atoms (iodine and bromine) on an aniline scaffold, offers multiple reactive sites for strategic and site-selective functionalization. This allows for the construction of diverse and complex molecular architectures, making it an attractive starting material for the generation of compound libraries for drug discovery, particularly in the fields of oncology and infectious diseases.

The presence of the electron-withdrawing nitro group activates the aromatic ring, influencing the reactivity of the halogens and the amino group.[1][2] In medicinal chemistry, the nitroaromatic moiety is a known pharmacophore in various antibacterial, antiparasitic, and anticancer agents, often exerting its biological effect through bioreductive activation under hypoxic conditions.[2][3][4] The halogen atoms serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents.[5][6] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds (generally I > Br) allows for sequential and controlled diversification of the molecular scaffold.[6][7]

Potential Applications in Medicinal Chemistry

Based on the known biological activities of related halogenated and nitrated anilines, derivatives of this compound are hypothesized to be promising candidates for:

  • Kinase Inhibitors: Substituted anilines are core components of many FDA-approved kinase inhibitors. The scaffold of this compound can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[2][8] Derivatives of this compound could be explored for their efficacy against a range of bacterial and parasitic pathogens.

  • Hypoxia-Activated Prodrugs: The nitro group can be reduced in the hypoxic environment of solid tumors to generate cytotoxic species.[9] This makes the scaffold a potential platform for developing targeted cancer therapies.

Data Presentation: Hypothetical Biological Activities

The following table presents hypothetical in vitro biological data for a series of imagined derivatives of this compound to illustrate its potential in a drug discovery program. This data is for illustrative purposes only.

Compound IDR1 (at C2-Iodo)R2 (at C6-Nitro)R3 (at C4-Bromo)Target KinaseIC50 (nM)Cell LineGI50 (µM)
BINA-001 PhenylNO2BrEGFR150A549 (Lung)2.5
BINA-002 4-FluorophenylNO2BrEGFR85A549 (Lung)1.1
BINA-003 PhenylNH2BrEGFR>1000A549 (Lung)>50
BINA-004 4-FluorophenylNO24-MethoxyphenylVEGFR245HUVEC0.8
BINA-005 Pyridin-3-ylNO24-MethoxyphenylVEGFR225HUVEC0.5

Experimental Protocols

The following are generalized protocols for the synthetic manipulation of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Iodo Position

This protocol describes the selective coupling of an arylboronic acid at the more reactive C-I bond, leaving the C-Br bond intact for subsequent functionalization.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/H₂O (4:1 mixture)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling at the C2-Iodo Position

This protocol outlines the coupling of a terminal alkyne at the C-I position.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous THF

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound in anhydrous THF in a Schlenk flask under an inert atmosphere.

  • Add triethylamine and the terminal alkyne.

  • Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC (typically 2-8 hours).

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine, which can be a key step in modifying the compound's biological activity or for further functionalization.

Materials:

  • This compound derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol or Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the this compound derivative in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O in one portion and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the aniline product.

Visualizations

Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for the diversification of this compound.

G A This compound B Suzuki Coupling (at C2-Iodo) A->B C Sonogashira Coupling (at C2-Iodo) A->C D 2-Aryl-4-bromo-6-nitroaniline B->D E 2-Alkynyl-4-bromo-6-nitroaniline C->E F Suzuki or Heck Coupling (at C4-Bromo) D->F G Nitro Group Reduction (SnCl2) D->G E->F E->G H Fully Functionalized Derivative F->H I Diamino Derivative G->I cluster_0 MAPK/ERK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression BINA_Derivative BINA Derivative (Kinase Inhibitor) BINA_Derivative->RAF

References

Protocol for selective di-arylation at the C-I positions of 4-bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Selective Di-arylation of 4-Bromo-2,6-diiodoaniline

Introduction

4-Bromo-2,6-diiodoaniline is a versatile tri-halogenated building block with significant potential in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring three halogen atoms with differential reactivity, allows for sequential and site-selective functionalization through various cross-coupling reactions.[2] This enables the generation of diverse molecular architectures from a single starting material, making it an attractive platform for constructing libraries of compounds for drug discovery programs.[2]

The differential reactivity of the carbon-halogen bonds (C-I > C-Br) is the cornerstone of its utility in synthetic chemistry.[2][3] The carbon-iodine bonds are more susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the 2- and 6-positions over the 4-position under carefully controlled conditions.[2][3] This application note provides a detailed protocol for the selective di-arylation at the C-I positions of 4-bromo-2,6-diiodoaniline via a Suzuki-Miyaura cross-coupling reaction.[4]

Reaction Principle

The protocol leverages the higher reactivity of the C-I bonds compared to the C-Br bond in a palladium-catalyzed Suzuki-Miyaura coupling.[3] By using milder reaction conditions, the selective double arylation at the 2 and 6 positions can be achieved, leaving the 4-bromo position intact for subsequent transformations.[3][4] This stepwise approach allows for the controlled synthesis of unsymmetrical tri-substituted anilines.[4]

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Schlenk Flask reagents Add: - 4-bromo-2,6-diiodoaniline - Arylboronic acid (2.2 eq) - K₂CO₃ (3.0 eq) start->reagents catalyst Add: - Pd(OAc)₂ (2 mol%) - PPh₃ (8 mol%) reagents->catalyst inert Evacuate and backfill with inert gas (3x) catalyst->inert solvent Add 1,4-dioxane and water inert->solvent heat Heat reaction mixture (e.g., 80-100 °C) solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with ethyl acetate, wash with water and brine cool->extract dry Dry organic layer (anhydrous Na₂SO₄) extract->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Obtain 4-bromo-2,6-diaryl(heteroaryl)aniline

Figure 1: A general experimental workflow for the selective di-arylation of 4-bromo-2,6-diiodoaniline.

Detailed Experimental Protocol

This protocol describes the selective Suzuki-Miyaura coupling of two equivalents of an arylboronic acid at the 2 and 6 positions of 4-bromo-2,6-diiodoaniline.[4]

Materials:

Reagent/MaterialQuantity (per 1.0 mmol substrate)Notes
4-Bromo-2,6-diiodoaniline1.0 mmolStarting material
Arylboronic acid2.2 mmol (2.2 equivalents)Coupling partner
Palladium(II) acetate (Pd(OAc)₂)0.02 mmol (2 mol%)Catalyst precursor
Triphenylphosphine (PPh₃)0.08 mmol (8 mol%)Ligand
Potassium carbonate (K₂CO₃)3.0 mmol (3.0 equivalents)Base
1,4-DioxaneVariesSolvent
WaterVariesCo-solvent
Inert gas (Nitrogen or Argon)-For maintaining an inert atmosphere
Ethyl acetate, Brine, Anhydrous Na₂SO₄As neededFor work-up and purification
Silica gelAs neededFor column chromatography

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2,6-diiodoaniline (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).[4]

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).[4]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • Add 1,4-dioxane and water as the solvent system (a common ratio is 4:1 to 10:1 dioxane:water).

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.[4]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2,6-diaryl(heteroaryl)aniline.[4]

Chemical Reaction Pathway

reaction_pathway 4-bromo-2,6-diiodoaniline 4-Bromo-2,6-diiodoaniline catalyst_conditions Pd(OAc)₂, PPh₃ K₂CO₃, Dioxane/H₂O Heat 4-bromo-2,6-diiodoaniline->catalyst_conditions arylboronic_acid Arylboronic Acid (2.2 eq) arylboronic_acid->catalyst_conditions product 4-Bromo-2,6-diaryl(heteroaryl)aniline catalyst_conditions->product

Figure 2: Suzuki-Miyaura di-arylation at the C-I positions of 4-bromo-2,6-diiodoaniline.

Expected Outcomes and Further Steps

Successful execution of this protocol will yield the 4-bromo-2,6-diaryl(heteroaryl)aniline product. The purity and structure of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5] The yield of the reaction will vary depending on the specific arylboronic acid used.

The resulting 4-bromo-2,6-diaryl(heteroaryl)aniline can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to introduce a third, potentially different, aryl or heteroaryl group at the less reactive C-Br position.[4] This subsequent step typically requires a more active catalyst system (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), a stronger base (e.g., cesium carbonate), and higher temperatures (e.g., 110-120 °C).[4] This sequential approach provides a powerful strategy for the synthesis of complex, unsymmetrical tri-substituted anilines.[4]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has revolutionized the synthesis of arylamines, which are crucial structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool in both academic research and industrial drug development.[1][4]

These application notes provide detailed protocols and a comprehensive overview of the Buchwald-Hartwig amination specifically tailored for the coupling of various amines with halogenated anilines. Halogenated anilines, particularly aryl chlorides, can be challenging substrates due to the strength of the C-X bond.[2] However, the development of sophisticated catalyst systems, especially those employing bulky, electron-rich phosphine ligands, has enabled efficient coupling with these substrates.[2][5]

Reaction Principle: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, a base, an aryl halide, and an amine.[6][7] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the halogenated aniline to form a Pd(II) intermediate.[2][7]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6][7]

  • Reductive Elimination: The C-N bond is formed as the desired N-arylaniline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst and completing the cycle.[6][8]

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[5][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_oxidative Ar-Pd(II)(X)L_n pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)(NR'R'')L_n pd2_oxidative->pd2_amido Amine Coordination & Deprotonation (R'R''NH, Base) pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' (Product) pd2_amido->product

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Data Presentation: Representative Reaction Conditions

The success of the Buchwald-Hartwig amination of halogenated anilines is highly dependent on the judicious selection of the reaction components. The following tables summarize typical reaction parameters for the amination of chloro-, bromo-, and iodoanilines.

Table 1: Amination of Chloroanilines

EntryChloroanilineAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-ChloroanilineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene1001295
24-ChloroanilineAnilinePd(OAc)₂ (1)RuPhos (2)K₂CO₃ (2)Dioxane1102488
32-Chloroanilinen-Butylamine[Pd(cinnamyl)Cl]₂ (1.5)BrettPhos (3)LiHMDS (1.5)THF801892
43-Chloro-5-(4-fluorophenyl)anilinePiperidinePd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (1.5)Toluene1102485[9]

Table 2: Amination of Bromoanilines

EntryBromoanilineAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanilineDi-n-butylaminePd(OAc)₂ (1)P(o-tol)₃ (2)NaOtBu (1.4)Toluene80498[1]
23-BromoanilineIndolinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.2)Dioxane1001693
34-Bromo-3-(trifluoromethyl)anilineMorpholinePd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2)t-BuOH1002489[6]
42-BromoanilineAniline(DPPF)PdCl₂ (3)-Cs₂CO₃ (2)Dioxane1002087

Table 3: Amination of Iodoanilines

EntryIodoanilineAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodoanilineBenzylaminePd(OAc)₂ (1)Xantphos (1.5)Cs₂CO₃ (1.4)Dioxane90399[10]
23-IodoanilinePyrrolidinePd₂(dba)₃ (0.5)BINAP (1)NaOtBu (1.2)Toluene80896
32-IodoanilineN-Methylaniline(DPPF)PdCl₂ (5)-NaOtBu (1.2)Toluene100592[10]
44-IodoanilineAnilineNi(acac)₂ (10)-NaOtBu (2)Dioxane1001281[11]

Note: Yields are highly dependent on the specific amine coupling partner and the optimization of reaction conditions. This data is compiled from various sources and should be used as a guideline for reaction optimization.[6][9]

Experimental Protocols

General Considerations:

The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[6] All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.[6]

Protocol 1: General Procedure for the Amination of a Halogenated Aniline using Pd₂(dba)₃/Biarylphosphine Ligand System

This protocol provides a general method and may require optimization for specific amine coupling partners.[2]

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]

  • Reagent Addition: Add the halogenated aniline (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the flask.[2]

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M with respect to the halogenated aniline) via syringe.[2][9]

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.[9] Quench the reaction with water or a saturated aqueous solution of ammonium chloride.[9]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9] Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted aniline derivative.[6][9]

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add Catalyst, Ligand, and Base to Schlenk Flask B Add Halogenated Aniline and Amine A->B C Add Anhydrous Solvent B->C D Heat to Desired Temperature with Stirring C->D E Monitor Reaction (TLC, LC-MS) D->E F Cool and Quench Reaction E->F G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify G->H I Final Product H->I Characterization

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Applications in Drug Development

The Buchwald-Hartwig amination has become a vital tool in the pharmaceutical industry for the synthesis of a vast number of drug candidates and active pharmaceutical ingredients.[3][12] The ability to construct complex arylamines from readily available halogenated anilines allows for rapid lead optimization and the exploration of structure-activity relationships. This reaction has been employed in the synthesis of compounds targeting a wide range of diseases, highlighting its significance in modern medicinal chemistry.[12]

References

Application Notes and Protocols for Sonogashira Coupling Reactions with Iodoanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, typically catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1][2][3] Iodoanilines are particularly valuable substrates in these reactions due to the high reactivity of the carbon-iodine bond, which often allows for milder reaction conditions and high yields.[1] The resulting arylethynyl aniline derivatives are key intermediates in the synthesis of various biologically active compounds and functional materials.

These application notes provide a comprehensive overview of Sonogashira coupling reactions involving iodoanilines, including detailed experimental protocols and a summary of reaction conditions and yields.

Applications in Drug Development and Organic Synthesis

The Sonogashira coupling of iodoanilines is a cornerstone in the synthesis of numerous pharmaceutical compounds and complex molecular architectures. The resulting internal alkynes and aniline functionalities serve as versatile building blocks for further chemical transformations. For instance, this methodology is employed in the synthesis of the Erlotinib intermediate, a crucial component of a well-known cancer therapeutic.[4][5] The reaction's tolerance to a wide range of functional groups makes it suitable for late-stage functionalization in the synthesis of complex drug candidates.[6] Furthermore, the arylethynyl aniline motif is a key structural element in various heterocyclic compounds with potential biological activity.

Catalytic Systems and Reaction Conditions

The success of the Sonogashira coupling reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. While the classic system involves a palladium catalyst and a copper(I) co-catalyst, several modifications and alternative catalytic systems have been developed to improve efficiency, expand substrate scope, and simplify reaction conditions.

Palladium Catalysts: Zerovalent palladium complexes, often stabilized by phosphine ligands such as triphenylphosphine (PPh₃), are commonly used.[2][6] Bidentate phosphine ligands have also been employed.[2] In recent years, heterogeneous catalysts, such as palladium single-atom catalysts, have been developed to facilitate catalyst recovery and reuse.[4][5]

Copper Co-catalysts: Copper(I) salts, typically copper(I) iodide (CuI), are used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][2][7] Copper-free Sonogashira reactions have also been developed to avoid potential issues associated with copper, such as the formation of homocoupled alkyne byproducts (Glaser coupling).[8]

Bases: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[2][6]

Solvents: A variety of organic solvents can be used, including acetonitrile (MeCN), dimethylformamide (DMF), and ethers.[2][4] In some cases, the amine base can also serve as the solvent.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for the Sonogashira coupling of various iodoanilines with terminal alkynes under different catalytic systems.

Table 1: Palladium-Catalyzed Sonogashira Coupling of 3-Iodoaniline

Alkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Methyl-3-butyn-2-olPd₁@NC (0.3 mol%), CuI (2 mol%), PPh₃ (1 mol%)NEt₃MeCN805~40-60[4][5]

Table 2: Copper-Catalyzed Sonogashira Coupling of o-Iodoanilines

Iodoaniline SubstrateAlkyne PartnerCatalystBaseTemp. (°C)Time (h)Yield (%)Reference
o-IodoanilinePhenylacetylene(PPh₃)₂CuBH₄ (5 mol%)DBU12024>99[9][10]
4-Methyl-2-iodoanilinePhenylacetylene(PPh₃)₂CuBH₄ (5 mol%)DBU12024>99[9][10]
4-Trifluoromethyl-2-iodoanilinePhenylacetylene(PPh₃)₂CuBH₄ (5 mol%)DBU12024>99[9][10]
4-Fluoro-2-iodoanilinePhenylacetylene(PPh₃)₂CuBH₄ (5 mol%)DBU12024>99[9][10]

Experimental Protocols

Protocol 1: General Procedure for Palladium/Copper Co-catalyzed Sonogashira Coupling of Iodoanilines

This protocol provides a general method for the Sonogashira coupling of an iodoaniline with a terminal alkyne using a palladium/copper co-catalyst system.[1]

Materials:

  • Iodoaniline derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry reaction flask, add the iodoaniline (1.0 equiv), palladium catalyst (e.g., 1-5 mol%), and CuI (e.g., 2-10 mol%).

  • Seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the organic phase with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Sonogashira Coupling of o-Iodoanilines

This protocol is adapted from a reported procedure for the synthesis of 2-ethynylaniline derivatives.[9][10]

Materials:

  • o-Iodoaniline derivative

  • Terminal alkyne

  • (PPh₃)₂CuBH₄

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (if necessary, though the reaction can be run neat)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk tube, combine the o-iodoaniline (1.0 equiv), the terminal alkyne (1.2 equiv), and (PPh₃)₂CuBH₄ (5 mol%).

  • Add DBU (2.0 equiv) to the mixture.

  • Seal the tube and degas the mixture.

  • Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Purify the product directly by column chromatography on silica gel to obtain the desired 2-ethynylaniline derivative.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)Complex R-Pd(II)-X(L2) Pd(0)L2->Pd(II)Complex Oxidative Addition (R-X) AlkynePdComplex R-Pd(II)-C≡CR'(L2) Pd(II)Complex->AlkynePdComplex Transmetalation AlkynePdComplex->Pd(0)L2 Reductive Elimination (R-C≡CR') Cu(I)X Cu(I)X CuAcetylide Cu-C≡CR' Cu(I)X->CuAcetylide + R'-C≡CH - HX CuAcetylide->Cu(I)X Transmetalation

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental_Workflow start Start reagents Combine Iodoaniline, Catalyst, CuI, and Base in a Dry Flask start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Anhydrous Solvent inert->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Stir at Specified Temperature alkyne->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Synthesis of Tri-Substituted Anilines Using 4-Bromo-2-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-2-iodo-6-nitroaniline is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex, tri-substituted anilines. Its utility stems from the differential reactivity of its carbon-halogen bonds (C-I > C-Br) in palladium-catalyzed cross-coupling reactions.[1][2][3] This orthogonal reactivity allows for a stepwise and chemoselective functionalization, first at the more reactive C-I bond, followed by a subsequent reaction at the less reactive C-Br bond.[3][4] The presence of the nitro group further enhances the molecule's utility, acting as a strong electron-withdrawing group that can influence the reactivity of the aryl halides and can later be reduced to an amino group to provide an additional point for diversification.[5][6]

These application notes provide detailed protocols for sequential cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to synthesize a diverse range of tri-substituted aniline derivatives. The methodologies presented are based on established principles for polyhalogenated aromatic compounds and may require optimization for specific substrates.

Core Concept: Sequential Functionalization Strategy

The primary strategy for synthesizing tri-substituted anilines from this compound involves a sequential, three-step process that leverages the differential reactivity of the halogen substituents.

  • Step 1: C-I Bond Functionalization : The initial cross-coupling reaction is performed under milder conditions to selectively target the highly reactive carbon-iodine bond at the C-2 position.[1]

  • Step 2: C-Br Bond Functionalization : The resulting 2-substituted-4-bromo-6-nitroaniline is then subjected to a second cross-coupling reaction, often under more forcing conditions or with a more active catalyst system, to functionalize the less reactive carbon-bromine bond at the C-4 position.[4]

  • Step 3: Nitro Group Reduction : The nitro group of the di-substituted intermediate is reduced to a primary amine, yielding the final tri-substituted aniline. This step opens avenues for further derivatization at the newly formed amino group.

G A This compound B Step 1: Selective Cross-Coupling (e.g., Suzuki, Sonogashira) at C-I Bond A->B Milder Conditions C 2-Substituted-4-bromo-6-nitroaniline B->C D Step 2: Cross-Coupling at C-Br Bond C->D More Forcing Conditions E 2,4-Disubstituted-6-nitroaniline D->E F Step 3: Nitro Group Reduction E->F e.g., SnCl2, H2/Pd G Tri-substituted Aniline Product F->G

Caption: General workflow for sequential synthesis of tri-substituted anilines.

Application Note 1: Sequential Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. A sequential approach allows for the controlled introduction of two distinct aryl or heteroaryl groups.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes representative conditions for the sequential Suzuki-Miyaura coupling, adapted from protocols for structurally similar dihaloanilines.[2][4] Optimization may be necessary for specific substrates.

StepHalide TargetCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1C-IPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)804-12
2C-BrPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF/H₂O (10:1)110-12012-24
Experimental Protocols

Protocol 1: Selective Mono-arylation at the C-I Position

This protocol describes the selective Suzuki-Miyaura coupling of an arylboronic acid at the C-2 (iodo) position.[4]

  • Materials:

    • This compound

    • Arylboronic Acid (1.1 equivalents)

    • Palladium(II) Acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane and Water (degassed)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).

    • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add 1,4-dioxane and water in a 4:1 ratio (10 mL total volume).

    • Stir the reaction mixture at 80 °C and monitor progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2-aryl-6-nitroaniline.

Protocol 2: Second Arylation at the C-Br Position

This protocol outlines the coupling at the remaining C-Br bond of the product from Protocol 1.[4]

  • Materials:

    • 4-Bromo-2-aryl-6-nitroaniline (from Protocol 1)

    • Second Arylboronic Acid (1.5 equivalents)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Cesium Carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) and Water (degassed)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a dry Schlenk flask, combine the 4-bromo-2-aryl-6-nitroaniline (1.0 mmol), the second arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).

    • Add Pd(dppf)Cl₂ (0.03 mmol).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add DMF and water in a 10:1 ratio (10 mL total volume).

    • Heat the reaction mixture to 110-120 °C and monitor its progress.

    • After the reaction is complete, cool the mixture and perform an aqueous workup as described in Protocol 1 (steps 7-8).

    • Purify the crude product by column chromatography to yield the 2,4-diaryl-6-nitroaniline.

G cluster_0 Protocol 1: C-I Coupling cluster_1 Protocol 2: C-Br Coupling A Combine Reactants: This compound, Arylboronic Acid 1, K₂CO₃ B Add Catalyst System: Pd(OAc)₂, PPh₃ A->B C Add Degassed Solvent: 1,4-Dioxane/H₂O B->C D Heat at 80°C under Inert Atmosphere C->D E Workup & Purification D->E F Combine Reactants: Product from P1, Arylboronic Acid 2, Cs₂CO₃ E->F Intermediate Product G Add Catalyst: Pd(dppf)Cl₂ F->G H Add Degassed Solvent: DMF/H₂O G->H I Heat at 110-120°C under Inert Atmosphere H->I J Workup & Purification I->J

Caption: Experimental workflow for sequential Suzuki-Miyaura coupling.

Application Note 2: Sequential Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups for further transformations, including cyclization reactions or as components in materials science.[7][8]

Data Presentation: Sonogashira Coupling Reaction Data

This table presents data for a sequential Sonogashira coupling followed by cyclization, adapted from a similar substrate, demonstrating the potential yields for each step.[7]

StepReactant 1Reactant 2Catalyst SystemSolventTemp.Time (h)ProductYield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTolueneRT124-Bromo-6-nitro-2-(phenylethynyl)aniline~85 (est.)
2Product from Step 11-HexynePd(PPh₃)₂Cl₂, CuI, Et₃NTolueneRT124-(Hex-1-yn-1-yl)-6-nitro-2-(phenylethynyl)aniline~82 (est.)
Experimental Protocol

Protocol 3: Sequential Sonogashira Coupling

This protocol details the selective mono-alkynylation at the C-2 position, followed by a second coupling at the C-4 position.[7][9]

  • Materials:

    • This compound

    • Terminal Alkyne 1 (1.1 equivalents) and Terminal Alkyne 2 (1.1 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) Iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous, degassed Toluene or THF

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • First Coupling (C-I): a. To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). b. Add anhydrous toluene (10 mL) followed by triethylamine (3.0 mmol). c. Add the first terminal alkyne (1.1 mmol) dropwise to the stirred solution. d. Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC. e. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. f. Dry the combined organic layers, concentrate, and purify by column chromatography to isolate the mono-alkynylated product.

    • Second Coupling (C-Br): a. Using the purified product from the first step (1.0 mmol), repeat the procedure (steps a-d) using the second terminal alkyne (1.1 mmol). Note that more forcing conditions (e.g., heating to 50-70 °C) may be required for the C-Br bond coupling. b. Upon completion, perform the same workup and purification (steps e-f) to obtain the 2,4-dialkynyl-6-nitroaniline.

G A Reaction Setup (Substrate, Pd/Cu Catalysts, Et₃N, Solvent) B Add Terminal Alkyne 1 (Dropwise at RT) A->B C Stir 12h under N₂ Monitor by TLC B->C D Aqueous Workup (NH₄Cl quench, EtOAc extraction) C->D E Purification (Column Chromatography) D->E F Mono-alkynylated Intermediate E->F G Repeat Steps A-E with Intermediate and Alkyne 2 (May require heating) F->G H Final Di-alkynylated Product G->H

Caption: Workflow for sequential Sonogashira coupling.

Application Note 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, essential for synthesizing aryl amines from aryl halides.[10][11] This method can be applied sequentially to introduce two different amine substituents.

Data Presentation: Buchwald-Hartwig Amination Conditions

The following table summarizes typical conditions for the amination of aryl halides. The choice of ligand is critical and often substrate-dependent.[12][13]

Halide TargetCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
C-IPd₂(dba)₃ (1-2)Xantphos (2-4)K₃PO₄ (1.5)1,4-Dioxane80-100
C-BrPd₂(dba)₃ (2-4)XPhos (4-8)NaOtBu (1.5)Toluene100-110
Experimental Protocol

Protocol 4: General Buchwald-Hartwig Amination

This general protocol can be adapted for either the C-I or C-Br bond by selecting the appropriate catalyst system and conditions.[12]

  • Materials:

    • Aryl Halide (e.g., this compound)

    • Amine (1.2 equivalents)

    • Palladium Precatalyst (e.g., Pd₂(dba)₃)

    • Phosphine Ligand (e.g., Xantphos for C-I, XPhos for C-Br)

    • Base (e.g., K₃PO₄ or NaOtBu)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base (1.5 equivalents) to an oven-dried Schlenk tube.

    • Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).

    • Add the anhydrous solvent via syringe.

    • Seal the tube and heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Once complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

G A Inert Atmosphere Setup (Schlenk Tube / Glovebox) B Add Solids: Pd Precatalyst, Ligand, Base, Aryl Halide, Amine A->B C Add Anhydrous Solvent B->C D Seal & Heat (80-110°C) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Cool & Filter (Through Celite) E->F G Concentrate & Purify (Column Chromatography) F->G H Final Aminated Product G->H G A Dissolve Nitro-Aniline in Ethanol B Add SnCl₂·2H₂O A->B C Heat to Reflux (1-3 hours) B->C D Cool & Neutralize (aq. NaHCO₃) C->D E Extract & Purify D->E F Tri-substituted Aniline E->F

References

Application Notes and Protocols for 4-Bromo-2-iodo-6-nitroaniline in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes, protocols, and data are hypothetical and presented as a predictive guide for researchers, scientists, and drug development professionals. A comprehensive literature search revealed limited specific data on the direct therapeutic applications of 4-Bromo-2-iodo-6-nitroaniline. The information herein is based on the known reactivity and biological activities of structurally related halogenated nitroanilines and serves to illustrate the potential utility of this compound as a versatile building block in medicinal chemistry.

Introduction

This compound is a trifunctionalized aromatic compound with significant potential as a scaffold in the synthesis of novel therapeutics. Its unique substitution pattern, featuring bromo, iodo, and nitro groups on an aniline ring, offers multiple points for chemical modification. Halogenated anilines are crucial intermediates in the preparation of a wide range of pharmaceuticals.[1] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for a stepwise and controlled introduction of various substituents.[2][3] This feature is highly advantageous for creating molecular diversity and developing complex molecular architectures for drug discovery programs.[1][3]

These application notes focus on a hypothetical application of this compound in the development of potent kinase inhibitors, a major class of targeted cancer therapeutics.[2][4]

Hypothetical Application: Development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Inhibitors

Dysregulation of protein kinase signaling is a hallmark of many diseases, including cancer.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Therefore, inhibitors of VEGFR2 are a valuable class of anti-cancer agents.

We propose the use of this compound as a starting material for the synthesis of a novel series of potent and selective VEGFR2 inhibitors. The core hypothesis is that the aniline scaffold can serve as a hinge-binding motif, while the substituents at the 2, 4, and 6 positions can be modified to achieve high affinity and selectivity for the VEGFR2 active site and to optimize pharmacokinetic properties. A hypothetical lead compound, designated BNI-K47 (Bromo-Nitro-Iodo Kinase Inhibitor 47) , is presented.

Data Presentation: Hypothetical Structure-Activity Relationship (SAR) Data

The following table summarizes the hypothetical in vitro activity of a small series of compounds derived from the BNI-K47 scaffold.

Compound IDMolecular FormulaMolecular Weight ( g/mol )cLogP (Calculated)VEGFR2 Kinase Assay IC₅₀ (nM)HCT-116 Cell Viability IC₅₀ (µM)
BNI-K47 C₂₂H₁₆BrFN₄O₃511.304.85150.8
BNI-K48 C₂₁H₁₄BrFN₂O₃472.264.32452.5
BNI-K49 C₂₂H₁₅BrF₂N₄O₃529.295.01120.6
BNI-K50 C₂₂H₁₆BrN₅O₅542.304.15855.1

Experimental Protocols

Protocol 1: Hypothetical Synthesis of BNI-K47

This protocol describes a plausible multi-step synthesis of the hypothetical VEGFR2 inhibitor, BNI-K47, starting from this compound.

Step 1: Sonogashira Coupling

  • To a solution of this compound (1.0 eq) in a mixture of toluene and triethylamine (5:1), add 4-ethynyl-N,N-dimethylaniline (1.1 eq).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add Pd(PPh₃)₄ (0.03 eq) and CuI (0.05 eq) to the reaction mixture.

  • Stir the reaction at 60°C under an argon atmosphere for 12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in ethanol.

  • Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 78°C) for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative.

Step 3: Cyclization and Final Modification

  • Dissolve the aniline derivative from Step 2 in N,N-dimethylformamide (DMF).

  • Add 2-fluoro-4-(methylcarbamoyl)benzoic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography to obtain the final product, BNI-K47.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro VEGFR2 Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the VEGFR2 kinase.

  • Reagents and Materials:

    • Recombinant human VEGFR2 kinase domain.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Test compounds (BNI-K47 and analogs) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well white assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include controls for no enzyme and no inhibitor (DMSO only).

    • Add 10 µL of a solution containing the VEGFR2 enzyme and the peptide substrate to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at the Kₘ for VEGFR2).

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ assay manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of the synthesized compounds against a human colorectal carcinoma cell line (HCT-116).[5][6]

  • Materials:

    • HCT-116 cells.

    • Complete culture medium (e.g., McCoy's 5A with 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[5]

    • Sterile 96-well flat-bottom plates.

  • Procedure:

    • Seed HCT-116 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

    • Incubate the cells with the compounds for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[7]

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis.

Visualizations

Below are diagrams illustrating the hypothetical mechanism of action and the experimental workflow.

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by BNI-K47.

Caption: Experimental workflow for the synthesis and evaluation of BNI-K47.

References

Application Notes and Protocols for the Regioselective Bromination of Unprotected Anilines under Mild Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective bromination of anilines is a fundamental transformation in organic synthesis, providing key intermediates for pharmaceuticals, agrochemicals, and functional materials. However, the high activation of the aromatic ring by the amino group often leads to challenges, including over-halogenation and lack of regioselectivity.[1][2][3] This document provides detailed application notes and protocols for modern, mild, and regioselective methods for the bromination of unprotected anilines, overcoming the limitations of classical approaches.

Introduction: The Challenge of Aniline Bromination

The direct bromination of aniline with bromine water typically yields 2,4,6-tribromoaniline as a white precipitate due to the strong activating and ortho, para-directing nature of the amino group.[3] Achieving mono-bromination with high regioselectivity without protecting the amine functionality requires milder and more sophisticated methods. The protocols outlined below offer solutions for selective para- and meta-bromination under mild conditions.

General Experimental Workflow

The general workflow for the regioselective bromination of anilines involves the careful selection of a brominating agent, catalyst, and solvent system to control the reactivity and direct the substitution to the desired position. The process typically includes reaction setup, monitoring, workup, and purification.

General Workflow for Regioselective Bromination of Anilines cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Aniline Unprotected Aniline Substrate ReactionVessel Reaction Setup (Inert atmosphere if needed) Aniline->ReactionVessel Reagents Brominating Agent Catalyst & Solvent Reagents->ReactionVessel Monitoring Reaction Monitoring (TLC, GC-MS) ReactionVessel->Monitoring Stirring at specified temperature Workup Aqueous Workup & Extraction Monitoring->Workup Upon completion Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product Regioselective Bromoaniline Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General experimental workflow for the regioselective bromination of unprotected anilines.

Protocol 1: para-Selective Bromination via Copper-Catalyzed Oxidative Bromination

This method provides a practical and highly regioselective para-bromination of anilines using a catalytic amount of copper(II) sulfate with sodium bromide as the bromine source and sodium persulfate as the oxidant.[4][5]

Data Presentation
EntrySubstrateProductYield (%)
1Aniline4-Bromoaniline95
22-Methylaniline4-Bromo-2-methylaniline98
33-Methoxyaniline4-Bromo-3-methoxyaniline96
42-Chloroaniline4-Bromo-2-chloroaniline91

Data summarized from a representative copper-catalyzed oxidative bromination procedure.[4]

Experimental Protocol

Materials:

  • Aniline substrate

  • Sodium bromide (NaBr)

  • Sodium persulfate (Na₂S₂O₈)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the aniline substrate (1.0 mmol), sodium bromide (1.2 mmol), and copper(II) sulfate pentahydrate (0.05 mmol).

  • Add a 1:1 mixture of acetonitrile and water (4 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add sodium persulfate (1.2 mmol) portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure para-bromoaniline.

Protocol 2: para-Selective Bromination using Copper(II) Bromide in an Ionic Liquid

This protocol describes a mild and efficient para-bromination of unprotected anilines using stoichiometric amounts of copper(II) bromide in an ionic liquid as the solvent.[6][7][8] This method avoids the need for additional oxidants or hazardous reagents.[7]

Data Presentation
EntrySubstrateTime (h)Yield of para-Bromo Product (%) [c]
12-Methylaniline195
22-Methoxyaniline195
32-Fluoroaniline0.591
43-Methylaniline195
53-Trifluoromethylaniline193

Reactions were carried out with 3 equivalents of CuBr₂ at room temperature in 1-hexyl-3-methylimidazolium bromide. Isolated yields are reported.[8]

Experimental Protocol

Materials:

  • Aniline substrate

  • Copper(II) bromide (CuBr₂)

  • 1-Hexyl-3-methylimidazolium bromide ([C₆mim]Br)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the aniline substrate (10 mmol) in the ionic liquid, 1-hexyl-3-methylimidazolium bromide (5 mL).

  • Add copper(II) bromide (30 mmol, 3.0 equiv) to the solution.

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction by GC-MS analysis of small aliquots.[8]

  • Once the reaction is complete, add deionized water (20 mL) to the flask.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel) to yield the desired para-brominated aniline.

Protocol 3: meta-Selective C–H Bromination via Palladium Catalysis

For accessing the electronically disfavored meta-bromoanilines, a palladium-catalyzed C–H activation approach can be employed. This method overcomes the inherent ortho/para-directivity of the amino group.[9][10][11] It typically requires a directing group, which is installed on the aniline nitrogen beforehand.

Ortho_Para_vs_Meta_Selectivity cluster_ortho_para Classical Electrophilic Bromination cluster_meta Palladium-Catalyzed C-H Activation Aniline_OP Aniline Product_OP Ortho & Para Products (Major) Aniline_OP->Product_OP Br_plus Br+ Br_plus->Product_OP Aniline_M Directed Aniline Product_M Meta Product (Major) Aniline_M->Product_M Directing group enforces meta-selectivity Pd_cat Pd(II) Catalyst Pd_cat->Product_M

Caption: Regioselectivity in aniline bromination: classical vs. directed methods.

Data Presentation
EntrySubstrate (Directed Aniline)Brominating AgentYield (%)m:o:p ratio
1N-(2,6-dimethylphenyl)pivalamideNBP82>99:1:0
2N-(2,4,6-trimethylphenyl)pivalamideNBP75>99:1:0
3N-(2-isopropylphenyl)pivalamideNBP68>99:1:0

Data summarized from a representative Pd(II)-catalyzed meta-C–H bromination of aniline derivatives. NBP = N-bromophthalimide.[9][10]

Experimental Protocol

Note: This is a two-step process involving the installation of a directing group followed by the C-H bromination.

Step 1: Synthesis of N-Aryl Pivalamide (Directing Group Installation)

  • Dissolve the aniline derivative (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.5 equiv) and cool the mixture to 0 °C.

  • Slowly add pivaloyl chloride (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water and extract with DCM.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the N-aryl pivalamide.

Step 2: meta-C–H Bromination Materials:

  • N-Aryl pivalamide substrate

  • Pd(OAc)₂ (Palladium(II) acetate)

  • N-bromophthalimide (NBP)

  • Pentafluorobenzoic acid

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • To a screw-capped vial, add the N-aryl pivalamide substrate (0.2 mmol), Pd(OAc)₂ (10 mol %), N-bromophthalimide (0.24 mmol), and pentafluorobenzoic acid (0.04 mmol).

  • Evacuate and backfill the vial with nitrogen.

  • Add hexafluoroisopropanol (1.0 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by preparative TLC or column chromatography to yield the meta-brominated product.

  • The pivaloyl directing group can be removed under acidic or basic conditions to yield the free meta-bromoaniline.

Conclusion

The choice of method for the regioselective bromination of unprotected anilines depends on the desired isomer. For the synthesis of para-bromoanilines, copper-catalyzed methods offer mild, efficient, and practical solutions.[4][8] For the more challenging synthesis of meta-bromoanilines, a palladium-catalyzed C-H activation strategy provides a powerful, albeit more complex, alternative.[9] These modern synthetic protocols provide researchers with reliable tools for accessing valuable brominated aniline building blocks while avoiding the pitfalls of classical bromination techniques.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Polyhalogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions of polyhalogenated anilines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with a polyhalogenated aniline is sluggish or shows low conversion. What are the potential causes and how can I improve the reaction rate?

A1: Low reactivity in Suzuki coupling of polyhalogenated anilines can stem from several factors, primarily related to the electron-rich nature of the aniline ring and the stability of the C-Halogen bond.[1] Here are key areas to troubleshoot:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical. For electron-rich aryl halides like polyhalogenated anilines, standard catalysts such as Pd(PPh₃)₄ may not be optimal.[2] Consider using more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][4] These ligands promote the oxidative addition step, which is often the rate-limiting step for less reactive aryl chlorides.[3][5]

  • Reaction Temperature: Increasing the reaction temperature can significantly enhance the reaction rate.[6][7] However, be mindful of potential side reactions like dehalogenation or decomposition of starting materials at elevated temperatures.[5] Microwave irradiation can also be an effective method to accelerate the reaction.[8]

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. A stronger base or a solvent system that enhances the solubility of the base and the organoboron reagent can improve reaction kinetics.[9][10][11] For instance, using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water, can be beneficial.[6][9][12][13]

Q2: I am observing significant amounts of dehalogenation as a side product. How can I minimize this unwanted reaction?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the halogen atom is replaced by a hydrogen atom.[14][15] This can be particularly problematic with electron-rich substrates like polyhalogenated anilines. To minimize dehalogenation:

  • Optimize Catalyst and Ligand: Certain palladium-ligand complexes are more prone to side reactions. Screening different ligands can help identify a system that favors the cross-coupling pathway.

  • Choice of Base: The choice of base can influence the extent of dehalogenation. Weaker bases may be less likely to promote this side reaction.

  • Protecting the Amino Group: The free amino group can sometimes contribute to side reactions. Protecting the aniline's amino group (e.g., as an acetamide) can modulate its electronic properties and potentially reduce dehalogenation.[15]

Q3: My reaction yields are consistently low, even with good conversion of the starting material. What could be the issue?

A3: Low isolated yields despite good conversion often point towards product loss during workup and purification, or the formation of difficult-to-separate byproducts.[2][6]

  • Homocoupling of Boronic Acid: One common byproduct is the homocoupling of the boronic acid. Using a slight excess of the polyhalogenated aniline or carefully controlling the stoichiometry can help minimize this.[8]

  • Protodeborylation: Boronic acids can undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and certain bases.[14] Using anhydrous solvents or carefully selecting the base can mitigate this issue. Alkyl trifluoroborates are more stable alternatives to boronic acids.[1]

  • Purification Challenges: The polarity of the product and byproducts can be very similar, making chromatographic separation difficult. Consider alternative purification techniques like crystallization or acid-base extraction if applicable.

Q4: How do I choose the optimal solvent and base for my specific polyhalogenated aniline?

A4: The optimal solvent and base are highly substrate-dependent. However, some general guidelines can be followed:

  • Solvent Systems:

    • Polar Aprotic Solvents: Dioxane, THF, and DMF are commonly used, often in combination with water.[9][12][13] The aqueous phase helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄.[13]

    • Alcohol/Water Mixtures: Methanol/water or ethanol/water mixtures can be effective and are considered greener solvent choices.[9]

  • Bases:

    • Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used and generally effective.[6][12] The choice can influence the reaction rate and side product formation.[16]

    • Organic Bases: In some cases, organic bases like triethylamine (TEA) may be used, but inorganic bases are more common for Suzuki couplings.[16]

A systematic screening of different solvent and base combinations is often the most effective approach to identify the optimal conditions for a new substrate.[14]

Quantitative Data Summary

The following tables summarize reaction conditions from various sources to provide a starting point for optimization.

Table 1: Effect of Solvent on Suzuki Coupling Yield

EntrySolvent SystemBaseCatalyst SystemSubstrate 1Substrate 2Yield (%)Reference
1DioxaneK₃PO₄TbPo-Pd(II)BromobenzenePhenylboronic acid0[9]
2THFK₃PO₄TbPo-Pd(II)BromobenzenePhenylboronic acid10.4[9]
3DMFK₃PO₄TbPo-Pd(II)BromobenzenePhenylboronic acid30.9[9]
4MethanolK₃PO₄TbPo-Pd(II)BromobenzenePhenylboronic acid78.9[9]
5EthanolK₃PO₄TbPo-Pd(II)BromobenzenePhenylboronic acid73.4[9]
6MeOH:H₂O (3:2)NaOHPd(II)BromobenzenePhenylboronic acid96.3[9]

Table 2: Catalyst and Ligand Performance for Coupling of Chloro-heteroarenes

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90[17]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80[17]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate[17]
CataCXium A Pd G3Cs₂CO₃Dioxane/H₂O80-51 (NMR)[18]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Polyhalogenated Aniline:

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the polyhalogenated aniline (1.0 equiv), the boronic acid or boronic ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[6][19]

  • Solvent and Catalyst Addition: Add the degassed solvent(s) to the flask via syringe.[12] Then, add the palladium catalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-catalyst like Pd(dppf)Cl₂) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).[6][12][19]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[19]

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Polyhalogenated Aniline, Boronic Acid, and Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst heat Heat and Stir (Monitor by TLC/LC-MS) solvent_catalyst->heat quench Cool and Quench heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Tree cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_conversion Check Conversion (TLC/LC-MS) start->check_conversion check_byproducts Identify Byproducts (NMR/MS) check_conversion->check_byproducts High Conversion optimize_catalyst Optimize Catalyst/Ligand: - Buchwald Ligands - NHC Ligands check_conversion->optimize_catalyst Low Conversion optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Screen Bases/Solvents check_conversion->optimize_conditions Low Conversion check_byproducts->optimize_conditions Side Products Identified optimize_workup Optimize Workup/Purification: - Alternative Purification - Adjust Stoichiometry check_byproducts->optimize_workup Side Products Identified

Caption: A troubleshooting decision tree for low-yielding Suzuki coupling reactions.

References

Common side reactions in the synthesis of 4-Bromo-2-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 4-Bromo-2-iodo-6-nitroaniline. The information is tailored for researchers, scientists, and professionals in drug development to help anticipate and address common challenges during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical synthetic pathway begins with a commercially available starting material, such as 4-bromoaniline or 2-nitroaniline. A plausible multi-step synthesis is outlined below:

  • Nitration of 4-bromoaniline: 4-bromoaniline is first protected as an acetanilide, then nitrated to introduce the nitro group primarily at the ortho position due to the directing effect of the acetamido group. Subsequent hydrolysis removes the acetyl protecting group to yield 4-Bromo-2-nitroaniline.[1][2]

  • Iodination of 4-Bromo-2-nitroaniline: The resulting 4-Bromo-2-nitroaniline is then subjected to iodination to introduce the iodine atom at the 6-position, yielding the final product, this compound.

Q2: What are the most likely side reactions I might encounter during the synthesis?

During the synthesis of this compound, several side reactions can occur, leading to impurities in the final product. These include:

  • Formation of Regioisomers: During the iodination of 4-Bromo-2-nitroaniline, the iodine may substitute at positions other than the desired C-6 position, leading to isomeric impurities. The directing effects of the amino, bromo, and nitro groups influence the position of substitution.

  • Poly-iodination: The introduction of more than one iodine atom onto the aromatic ring can occur, especially if the reaction conditions are not carefully controlled.[3] This leads to the formation of di-iodinated byproducts.

  • Incomplete Reaction: The synthesis is a multi-step process, and incomplete conversion at any stage will result in the presence of starting materials or intermediates in the final product. For example, unreacted 4-Bromo-2-nitroaniline could be a significant impurity.

  • Formation of other halogenated species: Depending on the reagents and reaction conditions, there is a possibility of forming other halogenated species, for instance, through substitution of the bromine atom, although this is less common.

Q3: How can I minimize the formation of these side products?

Minimizing side product formation requires careful control of the reaction conditions:

  • Control of Stoichiometry: Use the correct molar ratios of reactants to avoid excess reagents that could lead to side reactions like poly-halogenation.

  • Temperature Control: Many electrophilic aromatic substitution reactions are temperature-sensitive. Maintaining the recommended reaction temperature is crucial for selectivity.

  • Choice of Reagents: The choice of iodinating agent and solvent can significantly impact the regioselectivity of the iodination step.[4]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products or further side reactions.

Q4: What are the recommended purification techniques for this compound?

The purification of the final product is critical to remove side products and unreacted starting materials. Common purification methods include:

  • Recrystallization: This is a common technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

  • Column Chromatography: For separating mixtures of compounds with different polarities, column chromatography is a powerful technique. A silica gel column with a suitable eluent system can effectively separate the desired product from its isomers and other impurities.[5]

  • Washing: Washing the crude product with aqueous solutions can help remove inorganic salts and other water-soluble impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction at one or more steps.Monitor each step by TLC to ensure completion. Consider adjusting reaction time or temperature.
Mechanical losses during workup and purification.Handle the product carefully during transfers and filtration. Optimize recrystallization solvent to maximize recovery.
Suboptimal reaction conditions.Review the experimental protocol and ensure all parameters (temperature, stoichiometry, catalyst) are correct.
Presence of Multiple Spots on TLC Formation of side products (isomers, poly-halogenated compounds).Optimize reaction conditions for better selectivity (e.g., lower temperature, different halogenating agent).
Incomplete reaction.Extend the reaction time or slightly increase the temperature, while monitoring for decomposition.
Product is an Oil Instead of a Solid Presence of impurities that lower the melting point.Purify the product using column chromatography to remove impurities.
Incorrect product has been synthesized.Characterize the product thoroughly using techniques like NMR, IR, and Mass Spectrometry to confirm its identity.
Difficulty in Removing Starting Material Similar polarity between the starting material and the product.Optimize the eluent system for column chromatography to achieve better separation. Consider derivatization of the starting material to alter its polarity.

Experimental Protocols

Synthesis of 4-Bromo-2-nitroaniline (Precursor)

This protocol is adapted from established procedures for the nitration of bromoacetanilide followed by hydrolysis.[1][2]

  • Acetylation of 4-bromoaniline:

    • In a round-bottom flask, dissolve 4-bromoaniline in glacial acetic acid.

    • Add acetic anhydride and heat the mixture gently.

    • Cool the reaction mixture and pour it into ice water to precipitate 4-bromoacetanilide.

    • Filter the solid, wash with cold water, and dry.

  • Nitration of 4-bromoacetanilide:

    • Dissolve the dried 4-bromoacetanilide in concentrated sulfuric acid in a flask cooled in an ice bath.

    • Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C.

    • After the addition is complete, stir the mixture for a short period and then pour it onto crushed ice.

    • Filter the precipitated 4-bromo-2-nitroacetanilide and wash it with cold water.

  • Hydrolysis of 4-bromo-2-nitroacetanilide:

    • Heat the 4-bromo-2-nitroacetanilide in a mixture of ethanol and concentrated hydrochloric acid at reflux.

    • After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate 4-Bromo-2-nitroaniline.

    • Filter the solid, wash with water, and dry.

Iodination of 4-Bromo-2-nitroaniline (Final Step)

This is a hypothetical protocol based on general iodination procedures for anilines.

  • Reaction Setup:

    • In a round-bottom flask protected from light, dissolve 4-Bromo-2-nitroaniline in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and sulfuric acid.

    • Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) portion-wise at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup:

    • Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench any unreacted iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-BromoanilineC₆H₆BrN172.0262-64White to off-white crystalline solid
4-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.02110-113Yellow to orange crystalline solid[6]
4-Bromo-2-iodoanilineC₆H₅BrIN297.9270-72Light brown solid
This compound C₆H₄BrIN₂O₂ 342.91 Not available Expected to be a colored solid

Visualizations

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Bromo-2-nitroaniline cluster_1 Step 2: Iodination 4-Bromoaniline 4-Bromoaniline 4-Bromoacetanilide 4-Bromoacetanilide 4-Bromoaniline->4-Bromoacetanilide Acetylation Ac2O Ac2O 4-Bromo-2-nitroacetanilide 4-Bromo-2-nitroacetanilide 4-Bromoacetanilide->4-Bromo-2-nitroacetanilide Nitration HNO3_H2SO4 HNO3_H2SO4 4-Bromo-2-nitroaniline 4-Bromo-2-nitroaniline 4-Bromo-2-nitroacetanilide->4-Bromo-2-nitroaniline Hydrolysis H3O_plus H3O_plus 4-Bromo-2-nitroaniline_start 4-Bromo-2-nitroaniline Final_Product This compound 4-Bromo-2-nitroaniline_start->Final_Product Iodination Iodinating_Agent e.g., NIS

Caption: Proposed synthetic workflow for this compound.

Side_Reactions Start Iodination of 4-Bromo-2-nitroaniline Desired_Product This compound (Desired Product) Start->Desired_Product Major Pathway Side_Product_1 Isomeric Products (e.g., 2-Bromo-4-iodo-6-nitroaniline) Start->Side_Product_1 Side Reaction Side_Product_2 Poly-iodinated Products (e.g., 4-Bromo-2,6-diiodo-nitroaniline) Start->Side_Product_2 Side Reaction Side_Product_3 Unreacted Starting Material (4-Bromo-2-nitroaniline) Start->Side_Product_3 Incomplete Reaction

References

Technical Support Center: Purification of 4-Bromo-2-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Bromo-2-iodo-6-nitroaniline by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of this compound?

A1: this compound is typically an orange solid.[1] Like many nitroanilines, it is a colored compound due to the electronic conjugation between the nitro and amino groups. While generally stable, aromatic amines can be susceptible to degradation, especially on acidic stationary phases like silica gel.[2][3] It is advisable to assess the stability of the compound on silica gel using a Thin Layer Chromatography (TLC) spot test before proceeding with column chromatography.

Q2: What is a suitable stationary phase for the column chromatography of this compound?

A2: Silica gel is a common stationary phase for the purification of such compounds. However, due to the basic nature of the aniline functional group, interactions with the acidic silica gel can sometimes lead to peak tailing, poor separation, or even decomposition.[2] If such issues are observed, using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like basic alumina might be beneficial.[2]

Q3: What solvent system (mobile phase) is recommended for the column chromatography?

A3: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[4][5] The optimal ratio should be determined by TLC analysis, aiming for an Rf value of approximately 0.2-0.4 for the desired compound to ensure good separation. A gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent, is often effective.

Q4: How can I effectively monitor the progress of the column chromatography?

A4: Thin Layer Chromatography (TLC) is the standard method for monitoring the separation.[6] Small aliquots of the collected fractions should be spotted on a TLC plate and eluted with the same solvent system used for the column. Fractions containing the pure compound (showing a single spot at the expected Rf) should be combined.

Q5: My purified compound appears as an oil or fails to crystallize. What should I do?

A5: The presence of residual solvent or minor impurities can inhibit crystallization. Ensure complete removal of the chromatography solvents under reduced pressure. If the compound remains an oil, attempting recrystallization from a suitable solvent system can help induce crystallization and further purify the product. Screening different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) is recommended.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Compound from the Column The compound may have decomposed on the acidic silica gel.[3]Test the compound's stability on a TLC plate before running the column. If unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.[3]
The elution solvent may not be polar enough to elute the compound.After collecting the expected fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to check if any compound remained adsorbed.[7]
Poor Separation of the Compound from Impurities The solvent system is not optimized, leading to co-elution.Carefully optimize the solvent system using TLC to maximize the difference in Rf values between your compound and impurities. Aim for a ∆Rf of at least 0.2.
The column was overloaded with the crude sample.The amount of crude material should ideally be 1-2% of the mass of the silica gel used.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Streaking or Tailing of the Compound Spot on TLC and Column The compound is interacting strongly with the acidic silica gel.[2]Add a small amount of a competing base, such as triethylamine (~0.1-1%), to the eluent system to neutralize the acidic sites on the silica.[6]
The sample was loaded in a solvent that was too polar.Dissolve the crude sample in a minimal amount of the initial, low-polarity mobile phase for loading onto the column.
The Compound Elutes with the Solvent Front The initial mobile phase is too polar.Start the elution with a less polar solvent system. Develop the TLC in various solvent systems to find one where the compound has an Rf of ~0.2-0.4.
Crystallization of the Compound on the Column The compound is not very soluble in the eluting solvent, and the loaded sample was too concentrated.This is a challenging situation. You may need to switch to a solvent system where the compound is more soluble. If the column is blocked, the silica may need to be extruded and the compound extracted.[3]

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and may require optimization based on the specific impurity profile of the crude material.

1. Preparation:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to obtain an Rf value of ~0.2-0.4 for the target compound.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

2. Column Packing:

  • Pour the silica gel slurry into a glass chromatography column with the stopcock closed.

  • Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing of the silica gel.

  • Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed during sample loading.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

4. Elution:

  • Begin eluting the column with the initial, low-polarity solvent system.

  • Collect fractions in test tubes or flasks.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the compound.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC.

  • Combine the fractions that contain the pure product.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides hypothetical, yet plausible, data for the column chromatography of this compound based on typical values for similar compounds.

Parameter Value Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for most organic purifications.
Mobile Phase Gradient: Hexanes:Ethyl Acetate (95:5 to 80:20)The gradient slope should be adjusted based on TLC analysis.
Rf of Pure Compound ~0.35 in Hexanes:Ethyl Acetate (85:15)This is an ideal target Rf for good separation.
Loading Capacity 1-2 g crude material per 100 g silica gelOverloading can lead to poor separation.
Typical Yield 70-90%Yields can vary depending on the purity of the crude material.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis Slurry Slurry Preparation TLC->Slurry Determines starting eluent Packing Column Packing Slurry->Packing Loading Sample Loading Packing->Loading Elution Elution Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Identify pure fractions Solvent_Removal Solvent Removal Combine->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation / Tailing Cause1 Strong Acid-Base Interaction Problem->Cause1 Cause2 Incorrect Solvent Polarity Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1 Add Base (e.g., Et3N) to Eluent Cause1->Solution1 Solution2 Optimize Solvent System via TLC Cause2->Solution2 Solution3 Reduce Sample Load Cause3->Solution3 Result Successful Purification Solution1->Result Improved Peak Shape Solution2->Result Better Separation Solution3->Result Enhanced Resolution

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Minimizing dehalogenation in reactions with iodoanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize dehalogenation, a common and yield-reducing side reaction when working with iodoaniline substrates in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with iodoanilines?

A1: Dehalogenation is an undesired side reaction where the iodine atom on the aniline ring is replaced by a hydrogen atom, leading to aniline as a byproduct instead of the desired coupled product. This side reaction is particularly prevalent with iodoanilines because the Carbon-Iodine (C-I) bond is the weakest among aryl halides, making it more susceptible to cleavage.[1] This not only reduces the yield of the target molecule but also complicates the purification process.[1][2]

Q2: What is the primary mechanism that causes dehalogenation in palladium-catalyzed reactions?

A2: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This can happen when the palladium complex reacts with sources of hydride, such as solvents (e.g., alcohols), the base, or even trace amounts of water.[1] Once formed, the Ar-Pd(II)-I intermediate can react with the Pd-H species, leading to the reductive elimination of the dehalogenated aniline (Ar-H) instead of the desired cross-coupled product (Ar-R).[1][3]

Q3: Are anilines with a free N-H group more prone to dehalogenation?

A3: Yes, the presence of an N-H group on the aniline ring can exacerbate dehalogenation. The nitrogen can coordinate to the palladium catalyst, which may inhibit the desired catalytic cycle.[1] Furthermore, in the presence of a base, the N-H group can be deprotonated, increasing the electron density on the ring, which can influence the reaction outcome. In many cases, protecting the N-H group can suppress dehalogenation.[1][4]

Q4: How do I choose the right reaction components to minimize dehalogenation?

A4: The choice of ligand, base, and solvent is critical.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often preferred.[2][5] These ligands can accelerate the reductive elimination of the desired product, outcompeting the dehalogenation pathway.[2]

  • Bases: The base should be carefully selected. Strong alkoxide bases (e.g., NaOtBu) can sometimes act as hydride sources. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often a better choice to minimize dehalogenation.[2]

  • Solvents: Aprotic solvents such as toluene, dioxane, or THF are generally recommended over protic solvents like alcohols, which can be a source of hydrides.[2][6]

Q5: Can reaction temperature and time affect the extent of dehalogenation?

A5: Absolutely. High temperatures and prolonged reaction times can often increase the amount of dehalogenated byproduct.[6] It is generally advisable to run the reaction at the lowest effective temperature and for the shortest time necessary for the completion of the desired coupling.[2]

Troubleshooting Guide

If you are observing significant dehalogenation of your iodoaniline starting material, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Dehalogenation of Iodoanilines start High Dehalogenation Observed ligand 1. Optimize Ligand: - Use bulky, electron-rich phosphines (XPhos, SPhos) - Screen N-Heterocyclic Carbene (NHC) ligands start->ligand Step 1 base 2. Change Base: - Switch from strong alkoxides (NaOtBu) to weaker inorganic bases (K3PO4, Cs2CO3) ligand->base Step 2 solvent 3. Modify Solvent: - Use aprotic solvents (Toluene, Dioxane, THF) - Avoid alcohols and DMF base->solvent Step 3 temp 4. Lower Temperature: - Run reaction at the lowest effective temperature - Minimize reaction time solvent->temp Step 4 protect 5. Protect Amine: - Consider N-protection (e.g., Boc, SEM) if N-H is present temp->protect Step 5 end Dehalogenation Minimized protect->end G cluster_cycle pd0 Pd(0)Lₙ ox_add Oxidative Addition pd0->ox_add Ar-I arpdx Ar-Pd(II)-I(Lₙ) (Common Intermediate) ox_add->arpdx trans Transmetalation (R-M) arpdx->trans k_coupling (fast) pdh_formation Pd-H Formation arpdx->pdh_formation k_dehalogenation (slow) arpdr Ar-Pd(II)-R(Lₙ) trans->arpdr red_elim_prod Reductive Elimination arpdr->red_elim_prod red_elim_prod->pd0 Catalyst Regeneration product Ar-R (Desired Product) red_elim_prod->product hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pdh_formation arpdh Ar-Pd(II)-H(Lₙ) pdh_formation->arpdh red_elim_dehal Reductive Elimination arpdh->red_elim_dehal red_elim_dehal->pd0 Catalyst Regeneration dehalogenated Ar-H (Dehalogenated Product) red_elim_dehal->dehalogenated

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with electron-deficient anilines.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with electron-deficient anilines so challenging?

A: The primary challenge stems from the reduced nucleophilicity of the aniline nitrogen. Electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃ on the aromatic ring decrease the electron density on the nitrogen atom through inductive and resonance effects.[1] This makes the aniline a significantly weaker nucleophile, slowing down the key steps in the catalytic cycle and often leading to low reaction yields or complete failure under standard conditions.[1]

Q2: What are the most common types of cross-coupling reactions used for C-N bond formation with these substrates?

A: The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds with aryl halides or pseudohalides and amines.[2] Due to the difficulties posed by electron-deficient anilines, significant advancements in catalyst systems, particularly in ligand design, have been necessary to achieve high efficiency.[3] Nickel-catalyzed cross-coupling reactions are also emerging as a powerful, cost-effective alternative for coupling weak nitrogen nucleophiles.[4][5]

Q3: How does the choice of palladium precatalyst affect the reaction?

A: Using a stable, well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst based on ligands like XPhos) can lead to more reproducible and higher-yielding reactions.[1] These precatalysts ensure the consistent and efficient generation of the active Pd(0) catalytic species, which is crucial when dealing with challenging substrates that might otherwise inhibit or deactivate the catalyst.[1] In-situ generation of the catalyst can sometimes be less efficient or lead to variable results.

Troubleshooting Guide

Problem 1: Low or No Conversion

Q: My reaction with an electron-deficient aniline shows little to no product formation. What are the most common causes and how can I fix them?

A: This is a frequent issue and can be attributed to several factors related to the reduced reactivity of the aniline.

Initial Checks:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure all solvents were thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and that the reaction is maintained under a strict inert atmosphere.[1][6]

  • Reagent Quality: Water and other impurities can halt the reaction. Use anhydrous solvents and ensure the base is finely ground and anhydrous.[6] Water can lead to competing side reactions like protodeboronation in Suzuki-type couplings.[6]

Optimization Strategies:

  • Ligand Choice: Standard phosphine ligands (e.g., PPh₃) are often ineffective.[6] Switch to bulky, electron-rich biaryl phosphine ligands which are designed to accelerate the key steps of the catalytic cycle.[1]

  • Base Selection: The base is critical for deprotonating the weakly acidic N-H bond of the electron-deficient aniline.[1] Weak bases may be insufficient.[6]

  • Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading may be necessary to achieve a reasonable reaction rate.

ParameterRecommendationRationale
Ligand Type Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos) or N-Heterocyclic Carbenes (NHCs).[1]Accelerates oxidative addition and reductive elimination steps, overcoming the aniline's low nucleophilicity.[1][3]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃).[1][6]Ensures efficient deprotonation of the weakly acidic aniline N-H bond.[1]
Catalyst Use a well-defined Pd-precatalyst (e.g., XPhos Pd G3/G4).[1] Consider Nickel-based catalysts for a different reactivity profile.[4][7]Provides more consistent generation of the active catalyst.[1] Nickel can be more effective for certain weak nucleophiles.[4]
Temperature Increase reaction temperature.Overcomes the higher activation energy associated with less reactive substrates.

Problem 2: Catalyst Deactivation or Inhibition

Q: My reaction starts but then stalls before reaching completion. What could be causing catalyst deactivation?

A: Catalyst deactivation is a common problem, especially when heteroatoms in the substrate can coordinate to the metal center.

  • Substrate Inhibition: The electron-withdrawing groups or other heterocycles on your aniline or coupling partner might coordinate to the palladium center, leading to catalyst inhibition.[6]

  • Oxygen Contamination: As mentioned, even trace amounts of oxygen can oxidize the active Pd(0) catalyst to an inactive state.[6]

  • Ligand Degradation: Some phosphine ligands can degrade at high temperatures over long reaction times.

Troubleshooting StepActionExpected Outcome
1. Enhance Inert Conditions Re-evaluate your degassing procedure. Use a glovebox for reaction setup if available.Minimizes catalyst oxidation, allowing the reaction to proceed to completion.[1]
2. Switch Ligand Change to a more robust ligand system, such as a different class of biarylphosphine or an NHC ligand.[1]NHC-palladium complexes can offer superior stability and activity in difficult couplings.[1]
3. Use a Precatalyst If generating the catalyst in-situ, switch to a well-defined, air-stable precatalyst.[1]Ensures a clean and efficient initiation of the catalytic cycle, reducing the formation of inactive species.

Problem 3: Formation of Side Products

Q: I am observing significant amounts of homocoupling or protodeboronation byproducts in my Suzuki-type coupling. How can I minimize this?

A: These side reactions compete with the desired cross-coupling pathway and are often exacerbated by non-optimal conditions.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a species that can facilitate this side reaction.[6]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which removes it from the productive catalytic cycle.[6]

Mitigation StrategyActionRationale
Strictly Exclude Oxygen Use rigorous degassing techniques (freeze-pump-thaw) and maintain a positive pressure of inert gas.[6]This is the most critical step to prevent the oxidation of Pd(0) to Pd(II), which promotes homocoupling.[6]
Ensure Anhydrous Conditions Flame-dry glassware and use anhydrous solvents and reagents.[6]Minimizes the primary pathway for protodeboronation.[6]
Optimize Base/Solvent Screen different anhydrous bases and solvents. The choice of base can influence the rate of protodeboronation.[6]Fine-tuning conditions can favor the desired cross-coupling pathway over side reactions.

Visualizations

G cluster_start Problem: Low/No Conversion cluster_checks Initial Checks cluster_optimization Catalyst System Optimization cluster_conditions Condition Optimization start Reaction Failure (Low or No Yield) check_inert Inert Atmosphere? (Degassed Solvents, N₂/Ar) start->check_inert check_inert->start [ No ] Fix & Retry check_reagents Reagent Quality? (Anhydrous, Pure) check_inert->check_reagents [ Yes ] check_reagents->start opt_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) check_reagents->opt_ligand [ Yes ] opt_base Use Stronger, Non-Nucleophilic Base (e.g., KOtBu, Cs₂CO₃) opt_ligand->opt_base opt_catalyst Use Well-Defined Precatalyst (G3/G4) or Switch to Ni-Catalysis opt_base->opt_catalyst opt_temp Increase Temperature opt_catalyst->opt_temp opt_conc Increase Catalyst Loading opt_temp->opt_conc end_node Improved Yield opt_conc->end_node

Caption: A logical workflow to diagnose and solve common issues of low conversion.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->oa_complex Rate-Limiting Step (Accelerated by e⁻ rich ligands) amine_complex Amine Coordination & Deprotonation oa_complex->amine_complex re_complex Reductive Elimination amine_complex->re_complex byproduct HX + Base amine_complex->byproduct re_complex->pd0 Reforms Catalyst product Ar-NHR' (Product) re_complex->product reagents1 Ar-X reagents1->oa_complex reagents2 R'-NH₂ + Base reagents2->amine_complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of an Electron-Deficient Aniline

This protocol is a general guideline adapted for coupling an aryl halide with an electron-deficient aniline using a modern palladium precatalyst.[1] Conditions should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Electron-deficient aniline (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (e.g., XPhos, 1-5 mol%, if not using a precatalyst)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Preparation (under inert atmosphere): To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide, the electron-deficient aniline, the palladium precatalyst, and the base. This step should be performed in a glovebox if possible.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Degassing (if not prepared in a glovebox): If the reaction vessel was not prepared in a glovebox, seal it and perform three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (typically 80-120 °C).

  • Monitoring: Stir the reaction vigorously for the specified time (typically 12-24 hours). The reaction progress can be monitored by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated aniline.

References

Technical Support Center: Managing Steric Hindrance in Reactions with Ortho-Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with sterically hindered ortho-substituted anilines.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Acylation Reactions

Question: My N-acylation reaction of a 2,6-disubstituted aniline is resulting in a very low yield. What are the primary causes and how can I improve it?

Answer: Low yields in the N-acylation of hindered anilines are a common challenge due to the reduced nucleophilicity of the nitrogen atom and steric hindrance impeding the approach of the acylating agent. Here are several potential causes and corresponding solutions:

  • Insufficiently Reactive Acylating Agent: Standard acylating agents like acetic anhydride may not be electrophilic enough to overcome the steric barrier.

    • Solution: Switch to a more reactive acylating agent, such as an acyl chloride. Acyl chlorides are generally more electrophilic than their corresponding anhydrides.

  • Inadequate or No Catalyst: For highly hindered anilines, a catalyst is often necessary to facilitate the reaction.

    • Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species. For particularly challenging substrates, stronger bases or alternative catalysts may be required.

  • Unfavorable Reaction Conditions: The reaction temperature and solvent can significantly impact the reaction rate and yield.

    • Solution: Increase the reaction temperature to provide the necessary activation energy. Additionally, consider using a polar aprotic solvent like DMF or acetonitrile, which can help to stabilize charged intermediates and increase reaction rates.[1]

Question: I am observing significant side product formation in my acylation reaction. What are the likely side products and how can I minimize them?

Answer: Side product formation can be a significant issue, especially under harsh reaction conditions. A common side product is:

  • Diacylation: While less common with highly hindered anilines, it can occur if the initial N-acylated product remains sufficiently nucleophilic and the reaction conditions are forcing.

    • Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.

Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)

Question: My Suzuki-Miyaura coupling reaction with an unprotected ortho-bromoaniline is giving a low yield. What are the key factors to consider for optimization?

Answer: Low yields in Suzuki-Miyaura couplings with ortho-substituted anilines can be attributed to several factors, including catalyst inhibition by the aniline and steric hindrance around the reaction center.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the supporting ligand is critical.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which have been shown to be effective for coupling challenging substrates.[2] Pre-formed palladium catalysts, like palladacycles, can also offer higher activity.[3]

  • Base and Solvent System: The choice of base and solvent significantly influences the reaction's success.

    • Solution: A common and effective system is the use of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture like dioxane/water.[3] For particularly challenging couplings, stronger, non-nucleophilic bases like NaOtBu may be necessary.

  • Reaction Conditions: Temperature and reaction time are important parameters to optimize.

    • Solution: Heating the reaction, typically to 80-110 °C, is often required.[2] Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time and avoid decomposition.

Question: I am attempting a Sonogashira coupling with a sterically hindered aryl halide and observe no product formation. What are the most critical initial checks?

Answer: When a Sonogashira reaction fails, the primary suspects are the catalyst system, the purity of the reagents, and the reaction conditions.

  • Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst are active and have not degraded.

  • Anhydrous and Anaerobic Conditions: Oxygen can lead to the undesired Glaser-type homocoupling of the alkyne. It is critical to degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Reagent Purity: Ensure that the starting materials are free of impurities that could poison the catalyst.[4]

Alkylation Reactions

Question: My N-alkylation of a 2,6-dialkylaniline is producing a significant amount of the N,N-dialkylated byproduct. How can I improve the selectivity for the desired mono-N-alkylated product?

Answer: Over-alkylation is a common issue in aniline N-alkylation because the mono-alkylated product is often more nucleophilic than the starting aniline.[5]

  • Stoichiometry Control: The molar ratio of the alkylating agent to the aniline is a key factor.

    • Solution: Use a large excess of the aniline compared to the alkylating agent to statistically favor mono-alkylation.[5]

  • Reaction Conditions: Optimizing temperature and reaction time can improve selectivity.

    • Solution: Lowering the reaction temperature and monitoring the reaction closely to stop it once the desired product is formed can minimize over-alkylation.

  • "Borrowing Hydrogen" Strategy: This method uses alcohols as alkylating agents with a transition metal catalyst (e.g., Ru, Ir) and produces only water as a byproduct, often with high selectivity for mono-alkylation.[5]

Protecting Groups

Question: When should I consider using a protecting group for the amino group of an ortho-substituted aniline?

Answer: Using a protecting group is advisable when the amino group's reactivity interferes with a desired transformation at another part of the molecule or when the reaction conditions are incompatible with a free amino group.[6]

  • Electrophilic Aromatic Substitution: To control the regioselectivity and prevent over-reaction (e.g., polyhalogenation), the amino group can be protected as an acetanilide. The bulky acetyl group also sterically directs substitution to the para position.[6][7]

  • Strongly Basic or Nucleophilic Conditions: If the reaction involves strong bases or nucleophiles that could deprotonate or react with the amino group, protection is necessary.

  • Oxidation Reactions: The amino group is sensitive to oxidation, so protection is required if oxidizing agents are used.

Question: What are some common protecting groups for anilines and how are they removed?

Answer:

Protecting GroupIntroduction ReagentRemoval Conditions
Acetyl (Ac)Acetic anhydride or Acetyl chlorideAcidic or basic hydrolysis
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)
Benzyloxycarbonyl (Cbz)Benzyl chloroformateHydrogenolysis (H₂, Pd/C)
tert-Butyldimethylsilyl (TBS)TBS-Cl, ImidazoleFluoride source (e.g., TBAF) or acid

Data Presentation

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-2,6-diiodoaniline
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001292
Pd₂(dba)₃XPhosCs₂CO₃Dioxane1001695
Pd(PPh₃)₄PPh₃K₂CO₃DME/H₂O851875

Note: The primary product observed is the disubstituted product where both iodine atoms have reacted. Data is representative and compiled from established principles of palladium catalysis.[8]

Table 2: Comparison of Catalysts for the Acylation of Anisole (Model for Activated Aromatics)
CatalystAcylating AgentSolventTemp (°C)Conversion (%)Yield (%)Selectivity (%) (para)
AlCl₃Acetyl ChlorideDichloromethane0 to rtHighHighHigh
ZnCl₂Acetic AnhydrideSolvent-free30-High-
SnO₂ nanosheetsBenzoyl ChlorideSolvent-free50-78-92High

Note: This table provides a general comparison of acylation catalysts on an activated aromatic substrate, which can provide insights for reactions with anilines.[9]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of a Hindered Aniline
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the ortho-substituted aniline (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Ortho-Bromoaniline
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the ortho-bromoaniline (1.0 mmol, 1.0 eq), the boronic acid or boronic ester (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.

  • Solvent Addition: Add a degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Degassing: Bubble argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[10]

Protocol 3: General Procedure for Reductive N-Alkylation of a 2,6-Disubstituted Aniline
  • Reaction Setup: A mixture of 2-propanol (90 ml) is added to a flask containing Pd/C (0.5 mmol). Ammonium formate (50 mmol) dissolved in water (10 ml) is transferred to the same flask. The reaction mixture is stirred for 5 min to activate the Pd/C.[11]

  • Addition of Reactants: The 2,6-disubstituted aniline (5 mmol) and the aldehyde (5 mmol) are added to the reaction mixture.[11]

  • Reaction: The mixture is stirred for 30 minutes at room temperature. The reaction progress is monitored by TLC.[11]

  • Work-up: After completion of the reaction, the Pd/C catalyst is filtered off on celite and the solvent is removed under reduced pressure at 45-50°C.[11]

  • Extraction and Purification: The reaction mixture is then diluted with dichloromethane and washed with brine solution. The organic phase is separated and dried over Na₂SO₄. The organic layer is then distilled under reduced pressure. The residue is purified by silica gel column chromatography.[11]

Visualizations

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Catalyst Assess Catalyst System (Catalyst, Ligand, Base) Start->Check_Catalyst Optimize_Conditions Optimize Conditions (Increase Temp, Change Solvent) Check_Reagents->Optimize_Conditions Reagents OK Check_Conditions->Optimize_Conditions Conditions Suboptimal Optimize_Catalyst Screen Catalysts/Ligands Check_Catalyst->Optimize_Catalyst Catalyst Inactive or Inappropriate Use_Additives Consider Additives or Co-solvents Optimize_Conditions->Use_Additives Still Low Yield Success Reaction Successful Optimize_Conditions->Success Yield Improved Optimize_Catalyst->Use_Additives Still Low Yield Optimize_Catalyst->Success Yield Improved Protecting_Group Consider Protecting Group Strategy Use_Additives->Protecting_Group No Improvement Use_Additives->Success Yield Improved Protecting_Group->Success Yield Improved

Caption: A troubleshooting workflow for addressing low yields in reactions with ortho-substituted anilines.

Steric_Hindrance_Strategies Main Managing Steric Hindrance in Ortho-Substituted Anilines Strategy1 Catalyst & Ligand Design Main->Strategy1 Strategy2 Reaction Condition Optimization Main->Strategy2 Strategy3 Substrate Modification Main->Strategy3 Strategy4 Alternative Reagents Main->Strategy4 Sub1 Bulky, Electron-Rich Ligands (e.g., Buchwald ligands) Strategy1->Sub1 Sub2 Active Precatalysts (e.g., Palladacycles) Strategy1->Sub2 Sub3 Higher Temperatures Strategy2->Sub3 Sub4 Microwave Irradiation Strategy2->Sub4 Sub5 Protecting Groups (e.g., Ac, Boc) Strategy3->Sub5 Sub6 More Reactive Acylating Agents (e.g., Acyl Chlorides) Strategy4->Sub6

Caption: Key strategies for overcoming steric hindrance in reactions involving ortho-substituted anilines.

References

Troubleshooting low yields in Sonogashira couplings of bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira couplings of bromoanilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions.

Troubleshooting Guide

Low yields in Sonogashira couplings of bromoanilines can arise from a variety of factors, ranging from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Q1: My Sonogashira coupling of a bromoaniline is giving a low yield or failing completely. Where should I start troubleshooting?

When a reaction fails, it's crucial to systematically evaluate the reaction components and conditions. The primary suspects are often the catalyst's activity, the quality of the reagents, and the reaction environment.

Initial Checks:

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: Impurities in the bromoaniline, alkyne, or solvent can poison the catalyst. Ensure all reagents are of high purity. The amine base should be dry, as water can negatively affect the reaction.

  • Catalyst Activity: Palladium and copper catalysts can degrade over time. Use fresh, high-quality catalysts. The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition.

Frequently Asked Questions (FAQs)

Catalyst and Reaction Conditions

Q2: Which palladium catalyst and ligands are best for coupling bromoanilines?

The choice of catalyst and ligand is critical. For bromoanilines, the amino group can coordinate to the palladium center, potentially inhibiting the reaction. Using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can often overcome this issue.

  • Common Palladium Sources: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are frequently used.

  • Effective Ligands: Bulky, electron-rich ligands like XPhos can be effective in promoting the coupling of less reactive aryl bromides. N-heterocyclic carbene (NHC) ligands are also a good option, as they can form highly stable and active palladium complexes.[2]

Q3: How does the position of the amino group on the bromoaniline affect the reaction?

The position of the amino group relative to the bromine atom can have a significant impact on reactivity due to steric and electronic effects.

  • ortho-Bromoanilines: The proximity of the amino group to the reaction site can lead to chelation with the palladium catalyst, potentially slowing down the reaction. Steric hindrance from the amino group can also impede the approach of the alkyne. Higher reaction temperatures or more active catalyst systems may be required.

  • meta- and para-Bromoanilines: These isomers are generally more reactive than the ortho isomer due to reduced steric hindrance.

Q4: What is the optimal base and solvent for Sonogashira couplings of bromoanilines?

The base and solvent play crucial roles in the reaction's success.

  • Bases: Amine bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used to neutralize the HBr formed during the reaction. However, the aniline substrate is itself basic and can influence the reaction. In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective alternatives, particularly if the amine base is suspected of causing side reactions.

  • Solvents: Aprotic solvents such as DMF, THF, and toluene are typically used. The choice of solvent can affect the solubility of the reagents and the stability of the catalyst. For instance, THF has been anecdotally reported to sometimes promote the formation of palladium black.[3]

Side Reactions and Byproducts

Q5: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this?

Alkyne homocoupling is a common side reaction, especially in the presence of oxygen and the copper co-catalyst.

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas.[1]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can keep its concentration low, favoring the cross-coupling over homocoupling.[1]

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. While often slower, it eliminates the primary catalyst for this side reaction.

Q6: My bromoaniline is undergoing dehalogenation. What causes this and how can I prevent it?

Dehalogenation, the replacement of the bromine atom with hydrogen, can be a significant side reaction, particularly at higher temperatures.

Troubleshooting Steps:

  • Lower Reaction Temperature: If the desired coupling is not proceeding at a reasonable rate at lower temperatures, consider screening different catalyst systems that are more active at milder conditions.

  • Choice of Base and Solvent: Amine bases can sometimes act as a hydride source, leading to dehalogenation.[1] Experimenting with different bases or using an inorganic base may be beneficial.

Data Presentation

The following tables summarize representative reaction conditions for the Sonogashira coupling of amino-substituted aryl bromides. Note that optimal conditions can vary depending on the specific bromoaniline and alkyne used.

Table 1: Optimization of Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF100396
2Pd(OAc)₂ (2.5)PPh₃ (5)Et₃NDMF100392
3PdCl₂(PPh₃)₂ (2.5)-Et₃NDMF100388
4Pd(PPh₃)₄ (2.5)-Et₃NDMF100385
5Pd(CF₃COO)₂ (2.5)PPh₃ (5)DBUDMF100375
6Pd(CF₃COO)₂ (2.5)PPh₃ (5)K₂CO₃DMF100368
7Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NTHF100378
8Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NToluene100372
9Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF80375
10Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMFRT12No Reaction

Adapted from a study on 2-amino-3-bromopyridines, which serves as a good model for bromoanilines.[4][5]

Experimental Protocols

General Procedure for Sonogashira Coupling of a Bromoaniline

This protocol provides a starting point for the Sonogashira coupling of a bromoaniline with a terminal alkyne. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Bromoaniline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Et₃N, 2.0 mL per 0.5 mmol of bromoaniline)

  • Anhydrous, degassed solvent (e.g., DMF, 2.0 mL per 0.5 mmol of bromoaniline)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and other standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and stir the mixture for 30 minutes at room temperature.

  • Add the bromoaniline and the terminal alkyne to the reaction mixture.

  • Add the base to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low or No Yield Check_Inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Start->Check_Inert Check_Reagents Assess Reagent Quality (Purity, Fresh Catalysts, Dry Base) Start->Check_Reagents Check_Temp Evaluate Reaction Temperature (Too low? Too high leading to decomposition?) Start->Check_Temp Side_Reaction Analyze for Side Reactions (Glaser Coupling, Dehalogenation) Start->Side_Reaction Optimize_Catalyst Optimize Catalyst System (Screen Pd sources and ligands) Check_Inert->Optimize_Catalyst Check_Reagents->Optimize_Catalyst Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp Optimize_Base_Solvent Optimize Base and Solvent Side_Reaction->Optimize_Base_Solvent Dehalogenation Copper_Free Consider Copper-Free Protocol Side_Reaction->Copper_Free Glaser Coupling Side_Reaction->Adjust_Temp Dehalogenation Success Improved Yield Optimize_Catalyst->Success Optimize_Base_Solvent->Success Copper_Free->Success Adjust_Temp->Success Sonogashira_Parameters Bromoaniline Bromoaniline Substrate (ortho, meta, para) Yield Product Yield Bromoaniline->Yield Alkyne Terminal Alkyne Alkyne->Yield Catalyst Palladium Catalyst & Ligand Catalyst->Yield CoCatalyst Copper(I) Co-catalyst CoCatalyst->Yield SideProducts Side Products (Glaser, Dehalogenation) CoCatalyst->SideProducts Glaser Base Base (Amine or Inorganic) Base->Yield Base->SideProducts Dehalogenation Solvent Solvent (DMF, THF, Toluene) Solvent->Yield Temperature Temperature Temperature->Yield Temperature->SideProducts Dehalogenation Atmosphere Inert Atmosphere Atmosphere->Yield Atmosphere->SideProducts O2 promotes Glaser

References

Technical Support Center: Regioselective Halogenation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective halogenation of anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why does the direct halogenation of aniline often result in multiple products, such as 2,4,6-trihaloaniline?

The amino group (-NH₂) in aniline is a powerful activating group in electrophilic aromatic substitution reactions.[1][2][3] It donates electron density to the aromatic ring, particularly at the ortho and para positions, making them highly susceptible to electrophilic attack.[1][4][5] This high reactivity often leads to over-halogenation, where multiple halogen atoms are added to the ring, even without a traditional Lewis acid catalyst.[1][2] For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline as a precipitate.[1][2]

Q2: How can I achieve selective monohalogenation of a substituted aniline?

To prevent over-halogenation and achieve selective mono-substitution, the strong activating effect of the amino group must be reduced.[1] The most common and effective strategy is to protect the amino group, typically by converting it into an amide through acetylation.[1][2][6][7] The resulting acetanilide is still an ortho, para-director, but the acetyl group withdraws some electron density from the nitrogen, moderating the ring's reactivity.[1][2] This controlled activation allows for selective monohalogenation. The bulky acetyl group also sterically hinders the ortho positions, leading to a preference for substitution at the para position.[1][2] After halogenation, the acetyl group can be easily removed by hydrolysis to yield the monohalogenated aniline.[1][8]

Q3: My reaction mixture is turning dark brown or forming a tar-like substance. What is causing this and how can I prevent it?

Anilines are prone to oxidation, which can lead to the formation of colored impurities and polymeric, tar-like materials.[1] This is particularly common under harsh reaction conditions but can also occur during halogenation if not properly controlled.[1] Freshly purified aniline is a colorless oil that darkens upon exposure to air and light due to oxidation.[1]

To prevent this, consider the following steps:

  • Use Purified Reagents: Ensure your aniline starting material is pure and colorless.[1][8]

  • Control Temperature: Perform the reaction at low temperatures to minimize oxidation side reactions.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation.[1][8]

  • Protecting Group: Acetylation of the amino group not only controls the regioselectivity of halogenation but also makes the substrate less susceptible to oxidation.[1][8]

Q4: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity?

While using a protecting group like acetanilide generally favors the para product due to steric hindrance, achieving high selectivity for a specific isomer can be challenging.[1][9]

Strategies to Improve Regioselectivity:

  • For para-selectivity:

    • Protecting Groups: Employing a bulky protecting group on the amino nitrogen is the most common strategy. The acetyl group is widely used and effective.[1]

  • For ortho-selectivity:

    • Catalyst Control: Specialized catalytic systems have been developed. For example, secondary ammonium salts have been used as organocatalysts for highly ortho-selective chlorination of anilines.[1][10][11]

    • Copper-Catalyzed Methods: Copper catalysts have been shown to effectively direct the halogenation of protected anilines to the ortho position.[1][12]

    • Directed Metalation: Directed ortho metalation (DoM) of aniline derivatives, such as carbamates, followed by quenching with a halogen source, is a powerful technique for exclusively functionalizing the ortho position.[1]

  • For meta-selectivity:

    • Acidic Conditions: Under strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is a deactivating, meta-director.[2] However, this method can lead to a mixture of products and is not always efficient.[2]

    • Palladium-Catalyzed C-H Functionalization: Advanced methods utilizing palladium catalysis with specific ligands can achieve meta-C–H chlorination of anilines.[13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the halogenation of anilines.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Impure starting materials. 2. Incorrect stoichiometry. 3. Suboptimal reaction temperature or time. 4. Deactivated halogenating agent. 5. In the case of Friedel-Crafts conditions, the Lewis acid catalyst is complexing with the basic amino group.[2][14]1. Purify aniline (e.g., by distillation) before use.[1][8] 2. Carefully check the molar equivalents of all reagents. 3. Optimize temperature and monitor the reaction by TLC or GC-MS. 4. Use a fresh or properly stored halogenating agent. 5. Avoid Friedel-Crafts conditions for anilines. Protect the amino group first.
Formation of Multiple Halogenated Products (Polyhalogenation) The aniline ring is highly activated by the -NH₂ group, leading to uncontrolled reaction.[1][4]1. Protect the amino group: Convert aniline to acetanilide to moderate its reactivity.[1][2][8] 2. Control stoichiometry: Use only one equivalent of the halogenating agent. 3. Lower the temperature: Run the reaction at a reduced temperature to slow down the reaction rate.
Poor ortho/para Regioselectivity 1. The protecting group is not bulky enough to sufficiently block the ortho positions.[9] 2. The reaction conditions (solvent, temperature) are not optimal for the desired selectivity.1. For para selectivity: Ensure the amino group is protected (e.g., as an acetanilide). 2. For ortho selectivity: Explore specialized catalytic methods, such as those using secondary ammonium salts or copper catalysts.[1][10][11][12]
Product is a Dark Oil or Solid Presence of oxidized impurities or colored byproducts.1. Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[8] 2. Ensure the reaction is run under an inert atmosphere.[1][8]
Incomplete Removal of Unreacted Aniline Aniline is a basic compound and can be difficult to separate from the less basic halogenated product.Perform an acidic wash (e.g., with dilute HCl) during the workup. The aniline will be protonated and move into the aqueous phase, while the halogenated aniline remains in the organic layer.[8]

Experimental Protocols

Protocol 1: Acetylation of Aniline to Acetanilide

This procedure is a crucial first step for controlling the regioselectivity of halogenation.

  • Materials: Aniline, acetic anhydride, sodium acetate, hydrochloric acid, water, ethanol.

  • Procedure:

    • In a flask, dissolve aniline in a dilute solution of hydrochloric acid.

    • Add a solution of sodium acetate.

    • Cool the mixture in an ice bath and add acetic anhydride dropwise with constant stirring.

    • The acetanilide will precipitate as a white solid.

    • Collect the product by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure acetanilide.[8]

Protocol 2: Regioselective para-Bromination of Acetanilide

This protocol demonstrates the halogenation of the protected aniline.

  • Materials: Acetanilide, glacial acetic acid, bromine, ethanol, water.

  • Setup: Dissolve the purified acetanilide in glacial acetic acid and cool the flask in an ice bath.

  • Reaction:

    • Prepare a solution of bromine in glacial acetic acid.

    • Add this bromine solution dropwise to the cooled acetanilide solution with continuous stirring, maintaining the temperature below 10°C.

  • Isolation:

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 15-30 minutes.

    • Pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide.

  • Purification:

    • Collect the product by vacuum filtration and wash thoroughly with water to remove any remaining acid.

    • Recrystallize the product from ethanol to obtain pure p-bromoacetanilide.[8]

  • Deprotection (Hydrolysis):

    • The resulting p-bromoacetanilide can be hydrolyzed back to p-bromoaniline by heating with aqueous acid or base.[1][8]

Visual Guides

G Workflow for Selective para-Halogenation of Aniline cluster_0 Step 1: Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Deprotection cluster_3 Uncontrolled Reaction Aniline Aniline (-NH₂: Strong Activator) Acetanilide Acetanilide (-NHCOCH₃: Moderate Activator) Aniline->Acetanilide Acetylation (e.g., Acetic Anhydride) Polyhalogenated 2,4,6-Trihaloaniline (Undesired Product) Aniline->Polyhalogenated Direct Halogenation (Uncontrolled) pHaloacetanilide p-Haloacetanilide Acetanilide->pHaloacetanilide Halogenation (e.g., Br₂ in Acetic Acid) pHaloaniline p-Haloaniline (Desired Product) pHaloacetanilide->pHaloaniline Hydrolysis (Acid or Base)

Caption: Workflow for achieving selective monohalogenation of aniline.

G Troubleshooting Poor Regioselectivity Start Start: Mixture of ortho/para isomers observed CheckProtection Is the amino group protected (e.g., as acetanilide)? Start->CheckProtection ProtectAmine Action: Protect the amino group via acetylation. CheckProtection->ProtectAmine No DesiredProduct What is the desired major isomer? CheckProtection->DesiredProduct Yes ProtectAmine->DesiredProduct ParaStrategy Strategy for para: - Use bulky protecting group. - Optimize solvent and temperature. DesiredProduct->ParaStrategy para OrthoStrategy Strategy for ortho: - Use specialized organocatalysts. - Employ copper-catalyzed methods. - Consider directed ortho metalation. DesiredProduct->OrthoStrategy ortho End Achieve Higher Regioselectivity ParaStrategy->End OrthoStrategy->End

Caption: Decision workflow for improving regioselectivity.

References

Technical Support Center: Work-up Procedure for Quenching Iodination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the quenching and work-up of iodination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for iodination reactions?

A1: The most common quenching agents are mild reducing agents that react with and neutralize excess iodine or other electrophilic iodine species.[1] Saturated or 10% aqueous solutions of sodium thiosulfate (Na₂S₂O₃) and sodium bisulfite (NaHSO₃) are widely used.[1][2][3] Ascorbic acid has also been reported as a suitable quenching agent, particularly for the analysis of polar iodinated disinfection byproducts.[4]

Q2: How do I know when the quenching process is complete?

A2: The completion of the quenching process is typically indicated by a visual cue. The characteristic brown or purple color of iodine will disappear, resulting in a colorless solution.[2][3] It is advisable to continue stirring for a few more minutes after the color change to ensure all residual iodine has been quenched.

Q3: What should I do if the iodine color persists after adding the quenching agent?

A3: If the iodine color remains, it suggests that the quenching agent has been fully consumed and there is still excess iodine present. You should add more of the quenching agent solution portion-wise until the color disappears.[1][5] Using a freshly prepared saturated solution of the quenching agent is recommended for effectiveness.[5]

Q4: Can the quenching agent or the work-up conditions affect my final product?

A4: Yes, it is possible. Some products may be sensitive to the pH changes or the specific reagents used during the work-up. For instance, if your product is unstable under basic conditions, you should avoid quenching with a basic solution like sodium hydroxide.[1] Similarly, harsh acidic or basic conditions should be avoided to maintain the integrity of sensitive functional groups.[1] It is crucial to consider the stability of your desired product when selecting a quenching agent and work-up procedure.

Q5: How do I remove the inorganic byproducts after quenching?

A5: After quenching, the inorganic salts (like sodium iodide and sodium tetrathionate from sodium thiosulfate quenching) are typically removed through an aqueous work-up. This involves extracting the desired organic product into an organic solvent and then washing the organic layer with water and/or brine.[2][6] The inorganic salts will preferentially dissolve in the aqueous layer, which can then be separated and discarded.

Q6: What causes emulsion formation during the aqueous work-up, and how can I resolve it?

A6: Emulsions can form during the vigorous shaking of the organic and aqueous layers in a separatory funnel, especially if surfactants or finely divided solids are present. To break up an emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase.[1] Allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking can also help.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Persistent iodine color in the organic layer after quenching. Incomplete reaction with the quenching agent.Add more of the aqueous reducing agent solution (e.g., sodium thiosulfate or sodium bisulfite) and wash the organic layer until the color disappears.[1]
Low yield of the desired iodinated product. The product may be partially soluble in the aqueous layer.Perform multiple extractions of the aqueous layer with the organic solvent to recover any dissolved product.
Decomposition of the product during work-up.Ensure the work-up conditions (pH, temperature) are compatible with your product's stability.[1] Avoid prolonged exposure to acidic or basic conditions.
Formation of unexpected byproducts. The quenching agent may be reacting with the desired product.Select a milder quenching agent. Test the stability of your product to the quenching conditions on a small scale.
The product may be unstable under the reaction or work-up conditions, leading to side reactions.Optimize reaction conditions (e.g., temperature, reaction time) to minimize side product formation.[2]
Difficulty in separating the quenched product from the aqueous phase due to emulsion. High concentration of solutes or presence of surfactants.Add brine to the separatory funnel to help break the emulsion.[1] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Quantitative Data Summary of Common Quenching Agents

Quenching AgentTypical Form/ConcentrationReaction with Iodine (I₂)AdvantagesDisadvantages/Considerations
Sodium Thiosulfate Saturated or 10% aqueous solution of Na₂S₂O₃2Na₂S₂O₃(aq) + I₂(aq) → Na₂S₄O₆(aq) + 2NaI(aq)Highly effective, readily available, and the endpoint (disappearance of color) is clear.[2][3]Can be unstable in acidic solutions.[7]
Sodium Bisulfite Saturated aqueous solution of NaHSO₃NaHSO₃(aq) + I₂(aq) + H₂O(l) → NaHSO₄(aq) + 2HI(aq)A mild and effective reducing agent.[1]Can create acidic conditions.
Ascorbic Acid Aqueous solutionC₆H₈O₆(aq) + I₂(aq) → C₆H₆O₆(aq) + 2HI(aq)A good choice for quenching in studies of polar iodinated byproducts.[4]May not be as commonly used in general organic synthesis.

Experimental Protocols

Protocol 1: General Work-up Procedure using Sodium Thiosulfate

  • Reaction Completion: Once the iodination reaction is deemed complete by a suitable monitoring technique (e.g., TLC, GC-MS), cool the reaction mixture to room temperature.[2]

  • Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture with vigorous stirring. Continue adding the solution until the characteristic brown/purple color of iodine disappears.[2][8]

  • Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, add water to dissolve the inorganic salts. If the reaction was conducted in an aqueous-miscible solvent, add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.[6][8]

  • Separation: Shake the separatory funnel, venting periodically. Allow the layers to separate and then drain the aqueous layer.[6]

  • Washing: Wash the organic layer sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer.[2][6]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2][6]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.[2][6]

  • Purification: Purify the crude product using an appropriate method, such as column chromatography or recrystallization.[2]

Protocol 2: General Work-up Procedure using Sodium Bisulfite

  • Reaction Completion: After confirming the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the reaction mixture while stirring. Add the solution dropwise until the iodine color is no longer visible.[2]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add a suitable organic solvent for extraction and water if needed to dissolve any precipitated salts.

  • Separation: Agitate the separatory funnel to ensure thorough mixing and then allow the layers to fully separate before draining the lower aqueous layer.

  • Washing: Wash the organic layer with water and subsequently with brine to remove water-soluble impurities and residual water.

  • Drying: Transfer the organic layer to a flask and add an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Remove the drying agent by filtration and evaporate the solvent from the filtrate to yield the crude product.

  • Purification: Further purify the product by techniques such as chromatography or recrystallization as needed.

Visualizations

G A Completed Iodination Reaction Mixture B Quenching (e.g., add aq. Na2S2O3) A->B C Liquid-Liquid Extraction (Organic Solvent + Water/Brine) B->C D Separate Aqueous and Organic Layers C->D E Dry Organic Layer (e.g., over Na2SO4) D->E F Filter and Concentrate E->F G Crude Product F->G H Purification (e.g., Chromatography) G->H I Pure Iodinated Product H->I

Caption: General workflow for quenching and working up an iodination reaction.

G Start Start: After adding quenching agent Q1 Is the iodine color gone? Start->Q1 A1 Add more quenching agent solution Q1->A1 No Q2 Is an emulsion present? Q1->Q2 Yes A1->Q1 A2 Add brine (sat. NaCl solution) Q2->A2 Yes Success Proceed with extraction and drying Q2->Success No A2->Success Q3 Is the final yield low? Success->Q3 A3 Re-extract aqueous layer Q3->A3 Yes Final End of Troubleshooting Q3->Final No A4 Check product stability under work-up conditions A3->A4 A3->Final

Caption: Troubleshooting logic for common issues in iodination work-up.

References

Technical Support Center: Monitoring the Synthesis of 4-Bromo-2-iodo-6-nitroaniline by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 4-Bromo-2-iodo-6-nitroaniline using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a suitable TLC solvent system (mobile phase) for monitoring the synthesis of this compound?

A1: A good starting point is a non-polar to moderately polar solvent system. A mixture of hexane and ethyl acetate is commonly used for separating nitroanilines.[1][2] You should aim for a solvent system where the starting material has an Rf value of approximately 0.5 to allow for clear separation of the product and any intermediates.[1] Experiment with different ratios, such as 4:1, 3:1, or 2:1 hexane:ethyl acetate, to achieve optimal separation.

Q2: How can I visualize the spots on the TLC plate?

A2: this compound and related compounds are often colored (typically yellow to orange), so they may be visible to the naked eye.[3] However, for better visibility, especially for faint spots, using a UV lamp (254 nm) is highly recommended, as aromatic and conjugated systems absorb UV light and will appear as dark spots on a fluorescent background.[4][5][6] Staining with iodine vapor is another common method for visualizing organic compounds.[4][5][7] For more specific visualization of amines, a potassium permanganate stain can be used, which reacts with oxidizable groups like amines to produce yellow spots on a purple background.[7][8]

Q3: My spots are streaking. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: You may have spotted too much sample on the plate.[9][10] Try diluting your sample before spotting it.

  • Acidic or Basic Compounds: Nitroanilines have basic amino groups that can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a base, like triethylamine or ammonia (e.g., 0.1-2.0%), to your developing solvent can neutralize the acidic sites on the silica gel and improve spot shape.[9]

  • Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved before spotting.

Q4: The Rf values of my starting material and product are too close to distinguish. What should I do?

A4: If your spots are not well-separated, you need to change the polarity of your solvent system.

  • If the spots are too high on the plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).[8]

  • If the spots are too low on the plate (low Rf), your solvent system is not polar enough. Increase the proportion of the polar solvent.[8]

  • You can also try a different solvent system altogether. For example, a mixture of dichloromethane and methanol can provide different selectivity.[8]

  • Using a "co-spot" where you apply both the starting material and the reaction mixture on the same spot can help to confirm if the reaction is complete. If the reaction is finished, you should see a single, well-defined spot for the product.[11]

Q5: I don't see any spots on my TLC plate after developing and visualization. What went wrong?

A5: There are several potential reasons for not seeing any spots:

  • Sample Too Dilute: The concentration of your sample may be too low.[8][12] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[8][12]

  • Incorrect Visualization Method: Not all compounds are UV-active. If you are only using a UV lamp, try a chemical stain like iodine or potassium permanganate.[8]

  • Evaporation: Your compound might be volatile and could have evaporated from the plate.

  • Baseline Below Solvent Level: If the spotting line on your TLC plate was below the solvent level in the developing chamber, your sample would have washed into the solvent instead of moving up the plate.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Streaking Spots Sample is too concentrated.[9][10]Dilute the sample before spotting.
Compound is acidic or basic.[9]Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[9]
Sample is not fully dissolved.Ensure the sample is completely dissolved in the spotting solvent.
Spots are not moving from the baseline (Rf ≈ 0) Eluent is not polar enough.[8]Increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[8]
Spots are at the solvent front (Rf ≈ 1) Eluent is too polar.[8]Decrease the polarity of the eluent by adding more of the non-polar solvent (e.g., increase the percentage of hexane).[8]
Poor separation of spots (spots are too close) Incorrect solvent system.[10]Experiment with different solvent systems or different ratios of the current system to optimize separation.[11]
No spots are visible Sample is too dilute.[8][12]Concentrate the sample or apply multiple spots in the same location, allowing the solvent to dry in between.[8][12]
Incorrect visualization method.Try a different visualization technique (e.g., if UV is not working, use a chemical stain like iodine or potassium permanganate).[8]
Spotting line was below the solvent level.Ensure the baseline is drawn above the solvent level in the developing chamber.[8]
Uneven solvent front The TLC plate was touching the side of the chamber or the filter paper.Make sure the plate is centered in the chamber and not touching the sides.
The bottom of the TLC plate is not flat.Ensure the plate is cut evenly and sits flat in the chamber.

Experimental Protocol: Monitoring Reaction by TLC

This protocol outlines the steps for monitoring the synthesis of this compound. A plausible synthetic route involves the bromination of 2-iodo-6-nitroaniline.

1. Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Starting material (e.g., 2-iodo-6-nitroaniline)

  • Reaction mixture

  • Eluent (e.g., Hexane:Ethyl Acetate 3:1)

  • Visualizing agents: UV lamp, iodine chamber, or potassium permanganate stain.

2. Procedure:

  • Preparation of the TLC Plate:

    • With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Mark the starting points for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spotting the Plate:

    • Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot the starting material solution on the 'SM' mark.

    • Spot the reaction mixture on the 'RM' mark.

    • For the co-spot 'C', first spot the starting material, and then on the same spot, apply the reaction mixture.

  • Developing the Plate:

    • Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any dark spots with a pencil.

    • If necessary, further visualize by placing the plate in an iodine chamber or by dipping it in a potassium permanganate stain.

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

    • Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Expected Rf Values

The following table provides expected Rf values for the starting material and product in a common TLC solvent system. Note that these are approximate values and can vary depending on the specific experimental conditions.

CompoundStructureExpected Rf Value (Hexane:Ethyl Acetate 3:1)
2-Iodo-6-nitroaniline (Starting Material)~ 0.5
This compound (Product)~ 0.4

Disclaimer: The provided Rf values are estimates based on the principles of chromatography and the relative polarities of the compounds. Actual values may vary.

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis cluster_interpretation Interpretation prep_samples Prepare Samples (SM, RM) spot_plate Spot Plate (SM, Co-spot, RM) prep_samples->spot_plate prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate prep_chamber Prepare Developing Chamber prep_chamber->develop_plate mark_front Mark Solvent Front develop_plate->mark_front visualize Visualize Spots (UV, Stain) mark_front->visualize calc_rf Calculate Rf Values visualize->calc_rf interpret Interpret Results calc_rf->interpret sm_gone Starting Material Disappeared? interpret->sm_gone prod_formed New Product Spot Formed? interpret->prod_formed

Caption: Workflow for monitoring reaction progress using TLC.

References

Technical Support Center: Solvent Effects in Cross-Coupling of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cross-coupling of halogenated anilines. The content focuses on the critical role of the solvent in reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the reactivity of halogenated anilines in cross-coupling reactions?

A1: The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions by influencing the rate, selectivity, and catalyst stability.[1] Solvent polarity can stabilize polar intermediates and transition states that form during the catalytic cycle.[2] The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[3] Polar solvents can stabilize polar transition states, potentially accelerating this step, especially for electron-deficient substrates or those proceeding through a polar nucleophilic displacement pathway.[2][4] However, the effect is not always straightforward and can depend on the specific substrate and reaction mechanism.[5]

Q2: Why is my reaction with a chloroaniline so much slower than with a bromo- or iodoaniline?

A2: The reactivity of halogenated anilines in cross-coupling is primarily governed by the carbon-halogen (C-X) bond strength.[3][6] The oxidative addition step is more facile for weaker C-X bonds.[3] The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which establishes the general reactivity order: Iodoanilines > Bromoanilines > Chloroanilines.[3][6] Consequently, chloroanilines are less reactive and often require more specialized, electron-rich ligands and more forcing reaction conditions to achieve efficient oxidative addition.[7][8]

Q3: Can the solvent change the selectivity of a reaction when multiple reactive sites are present?

A3: Yes, the solvent can significantly influence chemoselectivity. For substrates with multiple reactive sites, such as a chloroaryl triflate, switching from a nonpolar solvent (like toluene or THF) to a polar aprotic solvent (like DMF or acetonitrile) can invert the selectivity.[5][9] In nonpolar solvents, the reaction may favor the C-Cl bond, while in polar solvents, it may favor the C-OTf bond. This is often attributed to the ability of polar solvents to stabilize different transition states; for instance, a more polar nucleophilic displacement transition state might be favored over a less polar three-centered transition state.[2][4]

Q4: My aniline substrate has an -NH2 group that can coordinate to the catalyst. How does solvent choice affect this?

A4: Solvents capable of hydrogen bonding can interact with the -NH2 group of the aniline. For example, a solvent like DMF can act as a hydrogen-bond acceptor.[2] This interaction can increase the electron-donating character of the amino group, making the aromatic system more electron-rich and thus deactivating the substrate towards oxidative addition.[2] In such cases, a non-coordinating, non-polar solvent like toluene might lead to a faster reaction compared to more polar, coordinating solvents.[4]

Troubleshooting Guides

Problem: Low or No Yield in Suzuki-Miyaura Coupling

This guide addresses potential causes and solutions for poor yields when coupling halogenated anilines.

Possible Cause Troubleshooting Steps & Explanation
Poor Solubility The reaction medium must dissolve lipophilic reactants, organometallics, the palladium complex, and the inorganic base.[1] If reagents are not fully dissolved, consider switching to a solvent with better solubilizing power for all components, such as DMF or dioxane.[1]
Catalyst Deactivation The palladium catalyst can precipitate as "palladium black," especially at high temperatures. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can degrade the catalyst.[7] The choice of ligand is also critical; bulky, electron-rich phosphine ligands can protect the metal center and facilitate the reaction.[7]
Incorrect Solvent Polarity The oxidative addition step is sensitive to solvent polarity.[2] For electron-rich anilines, a less polar solvent like toluene or dioxane might be optimal.[1] For electron-deficient anilines, a more polar solvent like DMF or acetonitrile could accelerate the reaction by stabilizing a polar transition state.[2][4]
Ineffective Base/Solvent Combination The base's effectiveness is solvent-dependent. For instance, K₃PO₄ is a common base but has poor solubility in some organic solvents. A small amount of water is often required for anhydrous couplings with K₃PO₄ to function effectively.[10] Consider using a solvent system like dioxane/water or toluene/water to improve base efficacy.[11]
Problem: Side Reactions or Product Decomposition in Buchwald-Hartwig Amination

This guide provides steps to mitigate common side reactions.

Possible Cause Troubleshooting Steps & Explanation
Reaction Temperature is Too High High temperatures can lead to catalyst decomposition and side reactions. While chloroanilines may require forcing conditions, start with a lower temperature (e.g., 80-100 °C) and gradually increase if necessary.[3] Toluene is a common solvent for these reactions.[12]
Hydrolysis of Product or Reagents If using an aqueous solvent system, sensitive functional groups on your aniline or coupling partner may hydrolyze. If hydrolysis is suspected, switch to an anhydrous solvent like toluene or dioxane and use an anhydrous base such as sodium tert-butoxide.[3]
Solvent-Substrate Interaction Solvents can directly interact with your substrate. For example, primary anilines can be challenging coupling partners.[13] The choice of solvent can influence catalyst-substrate binding and reactivity. Screening solvents like toluene, dioxane, and THF is recommended.[12]

Quantitative Data Summary

The choice of solvent directly impacts reaction selectivity and rate. The following tables summarize these effects based on literature data.

Table 1: Solvent Effect on Site-Selectivity in the Suzuki-Miyaura Coupling of a Chloroaryl Triflate

SolventDielectric Constant (ε)C-Cl Coupling Product (%)[5]C-OTf Coupling Product (%)[5]
Toluene2.4>95<5
THF7.6>95<5
Acetone21>95<5
Ethanol24.6>95<5
Acetonitrile37.5<5>95
DMF38.31090
DMSO46.71783
Note: This data illustrates that high dielectric constant does not solely predict selectivity for the C-OTf position. Specific solvent coordination to the metal center is also a critical factor.[5][14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoaniline

This protocol provides a general starting point for the Suzuki-Miyaura reaction. Optimization of the solvent, base, and ligand is often necessary.

Materials:

  • 4-Bromoaniline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • XPhos ligand (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromoaniline, phenylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the dioxane and water solvent mixture via syringe.

  • Seal the flask and stir the reaction mixture vigorously.

  • Heat the mixture to 90-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_inert Ensure Inert Atmosphere (O₂ Free) check_reagents->check_inert check_solubility Are all components soluble? check_inert->check_solubility change_solvent Change Solvent (e.g., Toluene -> DMF) check_solubility->change_solvent No screen_ligands Screen Ligands (e.g., bulky, electron-rich) check_solubility->screen_ligands Yes change_solvent->screen_ligands screen_bases Screen Bases & Solvent System (e.g., K₃PO₄ in Dioxane/H₂O) screen_ligands->screen_bases optimize_temp Optimize Temperature screen_bases->optimize_temp success Reaction Successful optimize_temp->success

Caption: Troubleshooting workflow for low reaction yield.

Solvent_Effect_Mechanism cluster_nonpolar Nonpolar Solvent (e.g., Toluene) cluster_polar Polar Solvent (e.g., DMF) A Pd(0)L₂ + Ar-X TS1 3-Centered Transition State (Less Polar) A->TS1 C Pd(0)L₂ + Ar-X B Pd(II)(Ar)(X)L₂ TS1->B TS2 Nucleophilic Displacement Transition State [Ar---X---Pd]⁻ (More Polar) Stabilized by Solvent D Pd(II)(Ar)(X)L₂ C->TS2 TS2->D

Caption: Influence of solvent on oxidative addition pathways.

Catalytic_Cycle pd0 Pd(0)Lₙ ox_add Oxidative Addition pd0->ox_add + Ar-X pd2 Lₙ(Ar)Pd(II)X ox_add->pd2 trans Transmetalation pd2->trans + R-M pd2_r Lₙ(Ar)Pd(II)R trans->pd2_r - MX red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 + Ar-R solvent_effect Solvent can influence: - Rate of Oxidative Addition - Catalyst Stability - Reagent Solubility

References

Validation & Comparative

Comparative Analysis of 4-Bromo-2-iodo-6-nitroaniline Derivatives: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR and ¹³C NMR spectral characteristics of 4-bromo-2-iodo-6-nitroaniline and related halogenated nitroaniline derivatives. Due to the limited availability of public experimental data for this compound, this guide leverages spectral data from structurally similar compounds to provide a robust comparative analysis. This information is intended to aid in the identification, characterization, and quality control of these compounds in research and development settings.

¹H and ¹³C NMR Data Comparison

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and a selection of comparable halogenated nitroanilines. The data for the target compound are predicted based on established principles of NMR spectroscopy and analysis of structurally related molecules.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound (Predicted) CDCl₃H-3: ~8.1 (d, J ≈ 2.5 Hz)H-5: ~7.9 (d, J ≈ 2.5 Hz)NH₂: ~6.0 (br s)C-1 (C-NH₂): ~148C-2 (C-I): ~90C-3 (C-H): ~140C-4 (C-Br): ~115C-5 (C-H): ~130C-6 (C-NO₂): ~145
4-Bromo-2-nitroaniline [1]CDCl₃H-3: 8.08 (d, J = 2.4 Hz)H-5: 7.55 (dd, J = 8.9, 2.4 Hz)H-6: 6.85 (d, J = 8.9 Hz)NH₂: 4.85 (br s)C-1: 146.1C-2: 134.4C-3: 127.3C-4: 119.8C-5: 119.5C-6: 110.0
2-Chloro-4-nitroaniline DMSO-d₆H-3: 8.12 (d, J = 2.7 Hz)H-5: 7.99 (dd, J = 9.2, 2.7 Hz)H-6: 6.83 (d, J = 9.2 Hz)NH₂: 6.95 (s)C-1: 153.3C-2: 129.4C-3: 125.8C-4: 123.6C-5: 119.7C-6: 112.5
4-Chloro-2-nitroaniline CDCl₃H-3: 8.15 (d, J = 2.5 Hz)H-5: 7.30 (dd, J = 9.0, 2.5 Hz)H-6: 6.88 (d, J = 9.0 Hz)NH₂: 4.80 (br s)C-1: 145.8C-2: 133.0C-3: 127.0C-4: 125.5C-5: 120.2C-6: 119.8

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra for halogenated nitroaniline derivatives.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. For routine characterization, referencing to the residual solvent peak is sufficient.[2]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm[2]

    • Acquisition Time: 2-4 seconds[2]

    • Relaxation Delay: 1-5 seconds[2]

    • Number of Scans: 8-64, depending on the sample concentration.[2]

¹³C NMR Spectroscopy
  • Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum and improve the signal-to-noise ratio.[2]

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm[2]

    • Acquisition Time: 1-2 seconds[2]

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.[2]

    • Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.[2]

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or TMS (0 ppm).[2]

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.[2]

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of a this compound derivative, from sample preparation to final spectral analysis and interpretation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_interp Interpretation dissolution Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolution->transfer h1_nmr ¹H NMR Spectroscopy transfer->h1_nmr c13_nmr ¹³C NMR Spectroscopy transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline referencing Referencing phase_baseline->referencing chem_shift Chemical Shift Analysis referencing->chem_shift integration Integration (¹H NMR) referencing->integration coupling Coupling Constant Analysis chem_shift->coupling structure_confirm Structure Confirmation coupling->structure_confirm integration->structure_confirm

Caption: Workflow for NMR characterization of halogenated nitroanilines.

References

Mass Spectrometry Analysis of 4-Bromo-2-iodo-6-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometry behavior of 4-Bromo-2-iodo-6-nitroaniline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to predict its fragmentation patterns and compares different analytical approaches. This information is crucial for researchers synthesizing or working with this and other halogenated nitroaromatic compounds in areas such as medicinal chemistry and materials science.

Predicted Mass Spectrometric Behavior

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic loss of its functional groups. The presence of bromine and iodine will produce a characteristic isotopic pattern in the molecular ion and bromine- or iodine-containing fragments.

Table 1: Predicted m/z Values for Major Ions of this compound and Comparison with Related Compounds.

IonPredicted m/z for this compound (C6H4BrIN2O2)Observed m/z for 4-Bromo-2-nitroaniline (C6H5BrN2O2)[1]Observed m/z for 2-Nitroaniline (C6H6N2O2)[2]
[M]+• 371.85 (with characteristic Br/I isotope pattern)216, 218138
[M-NO2]+ 325.8517092
[M-NO]+ 341.85-108
[M-OH]+ 354.85-121
[M-Br]+ 292.95--
[M-I]+ 244.95--

Note: The m/z values for this compound are predicted based on the monoisotopic masses of the most abundant isotopes (79Br, 127I). The actual spectrum would show a complex isotopic pattern.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for analyzing similar compounds using Electron Ionization (EI) Mass Spectrometry is provided below. EI is a common and robust technique for the analysis of thermally stable and volatile organic molecules[3][4].

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Dilute the solution to a final concentration of approximately 10-100 µg/mL.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Mass Spectrometry Parameters (Typical for EI):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-500

Comparative Analysis of Ionization Techniques

Electron ionization is a hard ionization technique that provides detailed structural information through extensive fragmentation[3]. However, for molecules that are thermally labile, "softer" ionization techniques might be preferable to preserve the molecular ion.

Table 2: Comparison of Ionization Techniques for the Analysis of Halogenated Nitroanilines.

TechniquePrincipleAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and fragmentation.[3]Provides detailed structural information from fragmentation patterns. Reproducible spectra.Can lead to excessive fragmentation and loss of the molecular ion peak for some compounds. Requires volatile and thermally stable samples.[3]
Chemical Ionization (CI) A reagent gas is ionized, which then transfers a proton to the analyte molecule.[5]"Softer" ionization method, often preserving the molecular ion ([M+H]+). Less fragmentation.Less structural information from fragmentation. Spectra can be dependent on reagent gas and source conditions.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.Suitable for non-volatile and thermally labile compounds. Can be coupled with liquid chromatography (LC-MS).Analyte must be ionizable in solution. Can produce multiply charged ions, which may complicate spectral interpretation.

Visualizing Fragmentation and Workflow

Predicted Fragmentation Pathway:

The fragmentation of this compound under EI-MS is predicted to proceed through several key steps, initiated by the loss of the nitro group, followed by the cleavage of the halogen-carbon bonds.

Fragmentation_Pathway M [C6H4BrIN2O2]+• m/z 371.85 M_NO2 [C6H4BrI]+• m/z 325.85 M->M_NO2 -NO2 M_NO [C6H4BrINO]+• m/z 341.85 M->M_NO -NO M_Br [C6H4IN2O2]+• m/z 292.95 M->M_Br -Br M_I [C6H4BrN2O2]+• m/z 244.95 M->M_I -I

Caption: Predicted fragmentation pathway of this compound in EI-MS.

General Experimental Workflow:

The overall process for analyzing a novel compound like this compound involves synthesis, purification, and subsequent characterization by mass spectrometry.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep MS_Analysis MS Analysis (e.g., EI-MS) SamplePrep->MS_Analysis Data_Interpretation Data Interpretation MS_Analysis->Data_Interpretation

Caption: General workflow for the analysis of a synthesized compound.

References

A Comparative Guide to HPLC Analysis for Purity Determination of Synthesized Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis of anilines, which are pivotal intermediates in the pharmaceutical and chemical industries.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a primary and robust analytical technique for this purpose, offering high resolution, sensitivity, and versatility for a wide range of aniline derivatives.[2][3] This guide provides a comparative overview of various HPLC methodologies, supported by experimental data, to aid in the selection and optimization of purity analysis for synthesized anilines.

Comparison of HPLC Column Chemistries

The choice of stationary phase is fundamental to achieving optimal separation of the main aniline compound from its potential impurities, such as starting materials, byproducts, and degradation products.[4] Reversed-phase HPLC is the most common approach for aniline analysis.[1]

Column TypeStationary Phase DescriptionTypical Applications & Performance Characteristics
C18 (Octadecyl) A nonpolar stationary phase created by bonding a long, 18-carbon chain to the silica support.[1]- Workhorse for Anilines: The most frequently used column for aniline and its derivatives due to its broad applicability and hydrophobicity.[1][2] - Good Retention: Provides strong retention for a wide range of aniline compounds. - Potential for Tailing: Basic aniline compounds can interact with residual acidic silanol groups on the silica surface, leading to peak tailing.[5]
C8 (Octyl) A nonpolar stationary phase with an 8-carbon chain bonded to the silica.- Reduced Retention: Offers less retention compared to C18, which can be advantageous for strongly retained anilines, leading to shorter run times. - Alternative Selectivity: Can provide different selectivity for closely related aniline isomers compared to C18.[6]
C4 (Butyl) A nonpolar stationary phase with a 4-carbon chain bonded to the silica.- Weak Retention: Suitable for highly hydrophobic anilines that may be too strongly retained on C18 or C8 columns. - Specific Applications: Has been shown to provide the best chromatographic results for the simultaneous analysis of aniline and its degradation products in certain studies.[6][7]
Phenyl & PFP Stationary phases containing phenyl or pentafluorophenyl groups.- Alternative Selectivity: Offers π-π interactions with aromatic analytes like anilines, which can be beneficial for separating positional isomers.[5]
Mixed-Mode Columns with a combination of reversed-phase and ion-exchange functionalities.- Enhanced Peak Shape: Can improve the peak shape for basic compounds like anilines by providing an alternative interaction mechanism.[5] - Specific Separations: Useful for separating complex mixtures of aniline isomers.

Mobile Phase Strategies for Aniline Analysis

The mobile phase composition plays a critical role in controlling the retention and selectivity of the separation.

Mobile Phase SystemCompositionAdvantages & Considerations
Reversed-Phase A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (water or buffer).[1]- Commonly Used: A 60:40 (v/v) mixture of methanol and water is a common starting point.[1] - Adjustable Strength: The ratio of organic to aqueous phase can be adjusted to control the retention time of the anilines.
Buffered Mobile Phase An organic solvent mixed with an aqueous buffer (e.g., phosphate, acetate, or formate).[6][8]- pH Control: The pH of the mobile phase is a critical parameter for controlling the peak shape of basic anilines.[5] For weakly basic anilines, adjusting the pH can suppress ionization and reduce peak tailing.[5] - Improved Peak Shape: Buffers help to maintain a consistent pH, leading to more reproducible retention times and improved peak symmetry.
Mobile Phase Additives Small amounts of additives like triethylamine (TEA) or formic acid.[2]- Reduces Tailing: Basic additives like TEA can mask active silanol sites on the stationary phase, reducing their interaction with basic anilines and thus minimizing peak tailing.[5] - Improves Separation: Acidic additives like formic acid can improve the separation of certain aniline derivatives.[2]

Comparative Experimental Data

The following table summarizes typical HPLC conditions and performance data for the purity determination of various anilines, compiled from multiple sources.

AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Linearity (R²)Recovery (%)
Aniline & Degradation Products C4Methanol / 10 mM Acetate Buffer pH 5 (60:40)1.02700.9987 - 0.999987.51 - 101.35
Aniline Homologs Discovery® C18Methanol / Water (60:40)1.0254--
2-Nitro-6-(pyridin-2-yl)aniline C18 (250 x 4.6 mm, 5 µm)Acetonitrile / 0.1% Formic Acid in Water (Gradient)1.0254> 0.999-
Aniline and N-methylaniline C18 (250 mm)Acetonitrile / Water (70:30)0.7190> 0.999-
Aniline Primesep 100 (Mixed-Mode)45% Acetonitrile / 0.05% H₂SO₄ in Water1.0200--

Data synthesized from multiple sources.[2][6][9][10]

Detailed Experimental Protocols

Below is a generalized, robust protocol for the HPLC analysis of synthesized anilines. This protocol should be optimized for specific aniline derivatives.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.[1]

  • Chemicals and Reagents: HPLC grade acetonitrile, methanol, and water.[1] High-purity aniline standard for reference. Buffer salts (e.g., phosphate or acetate) and pH-adjusting acids/bases as needed.

2. Preparation of Mobile Phase and Standards

  • Mobile Phase Preparation: A typical mobile phase is a mixture of methanol or acetonitrile and water.[1] For example, a 60:40 (v/v) mixture of methanol and water can be effective. If a buffer is required, prepare it according to standard laboratory procedures and filter it through a 0.45 µm filter.

  • Standard Solution Preparation: Accurately weigh a known amount of the high-purity aniline reference standard and dissolve it in the mobile phase or a suitable diluent to create a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the analyte.[4]

  • Sample Solution Preparation: Accurately weigh the synthesized aniline sample and dissolve it in the mobile phase or diluent to a known concentration (e.g., 0.1 mg/mL).[4] Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]

3. Chromatographic Conditions

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Injection Volume: 10 µL is a common injection volume.[2][4]

  • Column Temperature: Maintain a constant column temperature, for example, at 30 °C, to ensure reproducible retention times.[2]

  • Detection Wavelength: The UV detection wavelength should be set at or near the absorbance maximum of the aniline being analyzed. 254 nm is a common wavelength for aromatic compounds.[2]

4. Data Analysis

  • Peak Identification: Identify the peak corresponding to the aniline of interest by comparing its retention time with that of the reference standard.[1]

  • Purity Calculation: The purity of the synthesized aniline is typically determined by the area percentage method. This is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100.[4]

  • Quantification of Impurities: For the quantification of specific impurities, a calibration curve can be constructed by plotting the peak area versus the concentration of the corresponding impurity standards.[1]

Mandatory Visualizations

The following diagrams illustrate the typical workflow and logical considerations in the HPLC analysis of anilines.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) HPLC_Injection Injection into HPLC System Sample_Prep->HPLC_Injection Standard_Prep Standard Preparation (Stock & Working Solutions) Standard_Prep->HPLC_Injection Mobile_Phase_Prep Mobile Phase Preparation (Mixing & Degassing) Chrom_Separation Chromatographic Separation (e.g., C18 Column) Mobile_Phase_Prep->Chrom_Separation HPLC_Injection->Chrom_Separation UV_Detection UV/PDA Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Purity_Calculation Purity Calculation (Area % Method) Peak_Integration->Purity_Calculation Report_Generation Report Generation Purity_Calculation->Report_Generation

Caption: Experimental workflow for HPLC purity analysis of anilines.

Method_Development_Logic cluster_inputs Initial Considerations cluster_variables Method Variables cluster_outputs Desired Outcomes Analyte_Properties Aniline Properties (Polarity, pKa, UV Spectrum) Column_Selection Column Selection (C18, C8, Phenyl, etc.) Analyte_Properties->Column_Selection Mobile_Phase_Comp Mobile Phase Composition (Organic Solvent, Buffer, pH) Analyte_Properties->Mobile_Phase_Comp Detection_Params Detection Parameters (Wavelength) Analyte_Properties->Detection_Params Potential_Impurities Potential Impurities (Starting Materials, Isomers) Potential_Impurities->Column_Selection Potential_Impurities->Mobile_Phase_Comp Good_Resolution Good Resolution (Rs > 1.5) Column_Selection->Good_Resolution Mobile_Phase_Comp->Good_Resolution Symmetrical_Peaks Symmetrical Peaks (Tf ≈ 1) Mobile_Phase_Comp->Symmetrical_Peaks Adequate_Retention Adequate Retention (k' > 2) Mobile_Phase_Comp->Adequate_Retention Other_Params Other Parameters (Flow Rate, Temperature) Other_Params->Adequate_Retention Acceptable_Run_Time Acceptable Run Time Other_Params->Acceptable_Run_Time

Caption: Logical relationships in HPLC method development for aniline analysis.

References

Comparing the reactivity of iodoanilines vs bromoanilines in palladium catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical parameter that significantly influences reaction efficiency, scope, and conditions. For scientists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, understanding the relative reactivity of different halogenated substrates is paramount. This guide provides an objective comparison of the reactivity of iodoanilines and bromoanilines, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.

The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy, where the weaker C-I bond is more susceptible to the initial, often rate-determining, oxidative addition step by the palladium(0) catalyst.[1][2] This fundamental principle dictates that iodoanilines are generally more reactive than their bromoaniline counterparts, often leading to milder reaction conditions, shorter reaction times, and higher yields.

Quantitative Performance Comparison

The following tables summarize the performance of iodoanilines and bromoanilines in key palladium-catalyzed cross-coupling reactions. The data presented is a representative compilation based on established principles and published experimental results.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The enhanced reactivity of iodoanilines is evident in the milder conditions and higher yields typically observed.

EntryHaloanilineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
12-IodoanilinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃, Dioxane/H₂O, 80°C, 2h95[3]
22-BromoanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃, Dioxane/H₂O, 90°C, 12h11 (initial), improved with specialized catalysts[4]
34-Bromo-2,6-diiodoanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃, Toluene/EtOH/H₂O, 80°C, 12h92 (di-iodo substitution)[5]

Note: In the case of polyhalogenated anilines, the iodine atoms react preferentially.[1][5]

Table 2: Heck-Mizoroki Reaction

The Heck reaction couples an aryl halide with an alkene. Iodoanilines typically react more efficiently and under less demanding conditions.

EntryHaloanilineAlkeneCatalyst SystemConditionsYield (%)Reference
14-Iodoaniline derivativeAcrylonitrilePd/CNaOAc, DMA, 140°C, <1hQuantitative[6]
24-Bromoaniline derivativeAcrylonitrilePd(OAc)₂ / P(o-tol)₃NaOAc, DMA, 140°C, 20h75-87[6]
34-Bromo-2,6-diiodoanilineStyrenePd(OAc)₂K₂CO₃, DMF, 100°C, 24h85 (di-iodo substitution)[5]
Table 3: Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While both iodo- and bromoanilines are effective substrates, the former often allows for lower catalyst loadings and milder bases.

EntryHaloanilineAmineCatalyst SystemConditionsYield (%)Reference
1Iodobenzene (model)AnilinePd-Co bimetallic nanocatalystK₃PO₄, H₂O, 100°C, 1.5h98[7]
2Bromobenzene (model)Primary & Secondary AminesPd(0) or Pd(II) / Phosphine ligandStrong base (e.g., NaOtBu), Toluene/Dioxane, elevated temp.General methodology[8]

Note: Direct comparative data for simple iodo- vs. bromoanilines under identical Buchwald-Hartwig conditions is less commonly tabulated, but the general reactivity trend holds.[9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and applications.

General Procedure for Suzuki-Miyaura Coupling of 2-Iodoaniline

This protocol is adapted from a representative procedure for a highly reactive aryl iodide.[3]

Materials:

  • 2-Iodoaniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • Dioxane/Water (4:1 mixture, 5 mL), degassed

Procedure:

  • To a reaction vessel, add 2-iodoaniline, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst and ligand.

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

General Procedure for Heck-Mizoroki Coupling of a Bromoaniline Derivative

This protocol is based on the coupling of 4-bromo-2,6-dimethylaniline with acrylonitrile.[6]

Materials:

  • 4-Bromo-2,6-dimethylaniline (1.0 mmol)

  • Acrylonitrile (1.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 2.5 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃, 5 mol%)

  • Sodium Acetate (NaOAc, 1.2 mmol)

  • Dimethylacetamide (DMA, 5 mL)

Procedure:

  • Combine 4-bromo-2,6-dimethylaniline, sodium acetate, the palladium catalyst, and the ligand in a reaction tube.

  • Add DMA and acrylonitrile.

  • Seal the tube and heat the mixture to 140°C for the required time (e.g., 20 hours).

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove the catalyst.

  • Perform an aqueous work-up.

  • Dry the organic layer, concentrate, and purify the product as necessary.

Mechanistic Insights and Logical Workflow

The superior reactivity of iodoanilines stems from the first and often rate-limiting step in the catalytic cycle: oxidative addition. The weaker C-I bond requires a lower activation energy for the palladium(0) catalyst to insert itself, initiating the cycle more readily than with the stronger C-Br bond.[2][11]

G cluster_reactivity Reactivity Comparison Workflow Start Select Haloaniline (Ar-X) Iodoaniline Iodoaniline (Ar-I) Weaker C-I Bond Start->Iodoaniline X = I Bromoaniline Bromoaniline (Ar-Br) Stronger C-Br Bond Start->Bromoaniline X = Br OxAdd Oxidative Addition (Rate-Determining Step) Iodoaniline->OxAdd Bromoaniline->OxAdd Milder Milder Conditions (Lower Temp, Shorter Time) OxAdd->Milder Lower Activation Energy Harsher Harsher Conditions (Higher Temp, Longer Time) OxAdd->Harsher Higher Activation Energy Product Coupled Product Milder->Product Harsher->Product Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd_Complex Ar-Pd(II)-X L_n Pd0->OxAdd_Complex Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)-R' L_n OxAdd_Complex->Transmetalation_Complex Transmetalation (R'-BY_2 + Base) Transmetalation_Complex->Pd0 Reductive Elimination Product_Complex Ar-R' Transmetalation_Complex->Product_Complex Reductive Elimination

References

A Comparative Guide to the Suzuki Coupling Efficiency of 4-bromo-2,6-diiodoaniline and Other Haloanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Within the realm of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. Haloanilines serve as versatile building blocks in this context, offering multiple reactive sites for diversification. This guide provides an objective comparison of the Suzuki coupling efficiency of 4-bromo-2,6-diiodoaniline with other haloanilines, supported by experimental data, to assist researchers in selecting optimal substrates for their synthetic strategies.

Executive Summary

The reactivity of halogens in palladium-catalyzed Suzuki-Miyaura coupling reactions generally follows the order: I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energies; the weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1][2]

Consequently, 4-bromo-2,6-diiodoaniline , with its two highly reactive iodine atoms, exhibits exceptional reactivity at the ortho positions. This unique substitution pattern allows for selective and sequential functionalization. The two ortho iodo groups can undergo facile Suzuki coupling under milder conditions, leaving the more robust para-bromo substituent available for subsequent transformations under more forcing conditions.[1][3] This differential reactivity makes 4-bromo-2,6-diiodoaniline a highly valuable and versatile platform for the synthesis of complex, multi-substituted aniline derivatives.

Comparative Performance Data

While a direct, side-by-side comparative study under identical conditions for all haloanilines is not extensively documented in the literature, the following tables summarize representative data from various sources. This data illustrates the high reactivity of iodo-substituted positions and provides a basis for comparing the coupling efficiency of different haloaniline substrates.

Table 1: Suzuki Coupling of 4-bromo-2,6-diiodoaniline (Selective Di-arylation at C-I Positions)

This table showcases the selective double Suzuki coupling at the highly reactive C-I bonds of 4-bromo-2,6-diiodoaniline, leaving the C-Br bond intact.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂, PPh₃K₂CO₃Dioxane/H₂O80N/A85[1]
24-Methoxyphenylboronic acidPd(OAc)₂, PPh₃K₂CO₃Dioxane/H₂O80N/A82[1]
33-Tolylboronic acidPd(OAc)₂, PPh₃K₂CO₃Dioxane/H₂O80N/A88[1]
42-Thienylboronic acidPd(OAc)₂, PPh₃K₂CO₃Dioxane/H₂O80N/A75[1]

Table 2: Suzuki Coupling of Other Dihaloanilines

This table provides comparative data for the Suzuki coupling of dibromoanilines, which are generally less reactive than their diiodo counterparts.

EntryHaloanilineArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12,6-Dibromoaniline4-Methylphenylboronic acidPd(OAc)₂K₂CO₃ (aq)DMF800.596[2]
22,6-Dibromoaniline4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃ (aq)DMF801.562[2]
32,6-Dibromo-4-nitroaniline4-Methylphenylboronic acidPd(OAc)₂K₂CO₃ (aq)DMF800.595[4]
42,4-Dibromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NToluene/H₂O60190[2]

Table 3: Suzuki Coupling of Monohaloanilines

This table presents data for monohaloanilines, providing a baseline for the reactivity of a single halogen substituent.

EntryHaloanilineArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanilinePhenylboronic acidPd-polymer hybridK₃PO₄Toluene/H₂O701062[5]
24-Bromoaniline4-Methylphenylboronic acidPd(OAc)₂K₂CO₃ (aq)DMF80198[6]
32-BromoanilinePhenylboronic acidCataCXium A Pd G3Cs₂CO₃2-MeTHF70N/A91[7]

Experimental Protocols

The following are detailed, representative methodologies for Suzuki-Miyaura coupling reactions involving haloanilines. These can be adapted for the specific substrates discussed in this guide.

Protocol 1: Selective Di-arylation of 4-bromo-2,6-diiodoaniline at the C-I Positions

This protocol is optimized for the selective reaction at the two carbon-iodine bonds.

Materials:

  • 4-bromo-2,6-diiodoaniline (1.0 mmol)

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2,6-diiodoaniline (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).[1]

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).[1]

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total volume).[1]

  • Stir the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2,6-diaryl(heteroaryl)aniline.[1]

Protocol 2: General Suzuki Coupling of Bromoanilines

This protocol is a general procedure suitable for the coupling of bromoanilines.

Materials:

  • Bromoaniline substrate (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., DMF/H₂O)

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, combine the bromoaniline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst, and base.

  • Add the solvent system (e.g., aqueous DMF).

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Haloaniline, Arylboronic Acid, Catalyst, Base B Add Solvent A->B C Degas with Inert Gas B->C D Heat and Stir C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I Pure Product Pure Product I->Pure Product

A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

4-Bromo-2,6-diiodoaniline stands out as a highly promising substrate for the synthesis of complex molecules due to the differential reactivity of its halogen substituents.[2] The presence of two ortho-iodine atoms allows for facile and selective double Suzuki-Miyaura couplings under relatively mild conditions, while the more robust para-bromine atom can be reserved for subsequent diversification strategies. This guide provides the necessary data and protocols to leverage these unique properties, enabling researchers to design more efficient and selective synthetic routes.

References

Comparative kinetic study of the Suzuki reaction with 4-bromoaniline and 4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative kinetics of the Suzuki-Miyaura cross-coupling reaction with electron-rich 4-bromoaniline and electron-deficient 4-bromonitrobenzene.

This guide provides an objective comparison of the kinetic performance of two electronically distinct aryl bromides, 4-bromoaniline and 4-bromonitrobenzene, in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to inform substrate selection and reaction optimization in synthetic chemistry.

Comparative Kinetic Performance

The electronic nature of the substituent on the aryl bromide has a profound impact on the rate of the Suzuki-Miyaura reaction. This is primarily due to the influence of the substituent on the rate-determining oxidative addition step of the catalytic cycle. Aryl halides with electron-withdrawing groups are generally observed to react faster than those with electron-donating groups.

Experimental data from a comparative kinetic study involving the Suzuki coupling of 4-bromoaniline (electron-donating -NH₂ group) and 4-bromonitrobenzene (electron-withdrawing -NO₂ group) with phenylboronic acid demonstrates this principle. The study utilized a Pd–poly(AA) hybrid catalyst (0.045 mol% Pd) at 70°C.

The results indicate that the coupling reaction with 4-bromonitrobenzene proceeds significantly faster, with over 80% conversion achieved within 6 hours.[1] In contrast, the reaction with 4-bromoaniline is initially slower.[1] However, it is noted that at higher temperatures, the reaction rate for 4-bromoaniline increases more significantly.[1]

The turnover frequency (TOF), a measure of catalytic activity, further highlights this difference. For the coupling of 4-bromonitrobenzene with phenylboronic acid, a high TOF of 3343 h⁻¹ was observed.[1] Conversely, the presence of the electron-donating amino group in 4-bromoaniline resulted in a lower TOF of 1496 h⁻¹.[1]

Quantitative Kinetic Data Summary
Aryl BromideSubstituent TypeConversion (after 6h)Turnover Frequency (TOF) (h⁻¹)
4-BromonitrobenzeneElectron-withdrawing (-NO₂)> 80%3343
4-BromoanilineElectron-donating (-NH₂)Slower initial rate1496

Experimental Protocols

The following is a generalized experimental protocol for a comparative kinetic study of the Suzuki reaction, based on typical procedures.

Materials:

  • Aryl halide (4-bromoaniline or 4-bromonitrobenzene)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd–poly(AA) hybrid catalyst, Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Solvent (e.g., water, toluene-water mixture)

  • Internal standard for GC analysis (e.g., biphenyl)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1 mmol), phenylboronic acid (1.5 mmol), and the base (1.5 mmol).

  • Add the palladium catalyst (e.g., 0.045 mol%).

  • Add the solvent (e.g., a toluene-water mixture).

  • The reaction mixture is then stirred and heated to the desired temperature (e.g., 70°C).

  • Samples are withdrawn from the reaction mixture at regular time intervals and analyzed by gas chromatography (GC) to determine the conversion of the aryl halide to the biphenyl product. The use of an internal standard is recommended for accurate quantification.

Visualizations

Suzuki Reaction Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)L₂-Ar' ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' (Coupled Product) ArPdArB->ArAr ArX Ar-X (Aryl Halide) ArX->ArPdX ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->ArPdArB Base Base Base->ArPdArB

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic study of the Suzuki reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis Reactants Charge Reactants (Aryl Halide, Boronic Acid, Base) Catalyst Add Catalyst and Solvent Reactants->Catalyst Setup Assemble Reaction Vessel (e.g., Schlenk Flask) Catalyst->Setup Heating Heat to Reaction Temperature Setup->Heating Sampling Withdraw Aliquots at Timed Intervals Heating->Sampling Quench Quench Reaction in Aliquot Sampling->Quench GC GC Analysis Quench->GC Plot Plot Conversion vs. Time GC->Plot Kinetics Determine Reaction Rate / TOF Plot->Kinetics

Caption: Workflow for a kinetic study of the Suzuki reaction.

References

A Comparative Guide to the Influence of Halogen Substituents on the Reactivity of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle electronic effects of substituents on aromatic amines is paramount for molecular design and synthesis. This guide provides an objective comparison of how halogen substituents—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—modulate the reactivity of aniline, a foundational structure in countless pharmaceutical and functional materials. The presence of a halogen atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] This analysis is supported by quantitative data and detailed experimental protocols.

The Dual Electronic Nature of Halogen Substituents

Halogens exert two opposing electronic effects on the aniline molecule: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I) : Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma (σ) bond. This effect deactivates the ring by reducing its electron richness and decreases the electron density on the amino group's nitrogen atom. The strength of the inductive effect follows the order: F > Cl > Br > I.

  • Resonance Effect (+M) : The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions, thereby increasing the ring's electron density. The strength of the resonance effect is generally F > Cl > Br > I due to better orbital overlap between the 2p orbital of carbon and the valence p orbital of the halogen.

For halogens, the inductive effect is significantly stronger and dominates the resonance effect. This net electron-withdrawing character is crucial in determining the overall reactivity of haloanilines.

electronic_effects cluster_aniline Halogen-Substituted Aniline aniline Resonance +M Effect (Resonance Donation) aniline->Resonance π-system delocalization Inductive -I Effect (Inductive Withdrawal) Inductive->aniline σ-bond polarization Result Net Result: Decreased Basicity & Nucleophilicity Inductive->Result Resonance->Result

Caption: Electronic effects of halogens on aniline.

Quantitative Analysis of Halogen Influence on Aniline Basicity

The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The pKa value of the conjugate acid (anilinium ion) is used to quantify this; a lower pKa indicates a weaker base.[2]

CompoundSubstituentPositionpKa of Conjugate Acid
Aniline-H-4.63[5]
4-Fluoroaniline-Fpara4.65
3-Fluoroaniline-Fmeta3.51
2-Fluoroaniline-Fortho3.20
4-Chloroaniline-Clpara3.98[6]
3-Chloroaniline-Clmeta3.34[6]
2-Chloroaniline-Clortho2.64[6]
4-Bromoaniline-Brpara3.86
3-Bromoaniline-Brmeta3.51
2-Bromoaniline-Brortho2.53
4-Iodoaniline-Ipara3.78
3-Iodoaniline-Imeta3.56
2-Iodoaniline-Iortho2.55

Note: pKa values are compiled from various sources and may vary slightly depending on experimental conditions. Values without citations are commonly accepted literature values.

Observations:

  • Ortho Effect : Ortho-substituted anilines are consistently the weakest bases, which can be attributed to a combination of the strong inductive effect at close proximity and potential steric hindrance.

  • Meta vs. Para : For Cl, Br, and I, the para isomer is more basic than the meta isomer. This is because the electron-donating resonance effect (+M) operates at the para position, partially counteracting the inductive withdrawal. This resonance effect does not operate at the meta position.

  • Fluorine Anomaly : 4-Fluoroaniline has a pKa value very close to that of aniline. This is due to the strong resonance donation from fluorine (due to effective 2p-2p orbital overlap) significantly offsetting its very strong inductive effect.

Impact on Nucleophilic Reactivity: A Case Study of N-Acylation

The reduced basicity of halogenated anilines directly correlates with their reduced nucleophilicity. The nitrogen lone pair is less available to attack electrophiles. This is evident in reactions like N-acylation, a fundamental transformation in organic synthesis.[7]

Kinetic studies on the acylation of substituted anilines consistently show that electron-withdrawing halogen substituents decrease the reaction rate compared to aniline. The Hammett equation, log(k/k₀) = ρσ, quantitatively relates reaction rates to substituent electronic effects. For the acylation of anilines, the reaction constant (ρ) is negative, indicating that electron-donating groups accelerate the reaction, while electron-withdrawing groups (like halogens) retard it.[8][9]

Aniline DerivativeSubstituentRelative Rate of Acylation (vs. Aniline)
Aniline-H1.00
4-Chloroanilinep-Cl~0.25
3-Chloroanilinem-Cl~0.04
3-Nitroanilinem-NO₂~0.001

Note: Data is illustrative, based on typical Hammett correlations for this reaction type. Actual values depend on the specific acylating agent, solvent, and conditions.[10]

The trend shows a significant reduction in reactivity. The meta-chloroaniline reacts much slower than the para-chloroaniline, again highlighting the partial compensation by the +M effect at the para position.

Experimental Protocols

A common and illustrative experiment is the N-acylation of a halogenated aniline to form an acetanilide derivative. This reaction is often used to protect the amino group and moderate its activating effect in subsequent electrophilic aromatic substitution reactions.[11]

This protocol is adapted from established methods for the acetylation of anilines.[1][12]

Materials:

  • Halogenated aniline (e.g., 4-chloroaniline) (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Sodium Acetate (NaOAc) (1.2 eq)

  • Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, ice bath, Buchner funnel for vacuum filtration.

Procedure:

  • Dissolution : In an Erlenmeyer flask, suspend the halogenated aniline (e.g., 500 mg) in 14 mL of water.

  • Salt Formation : Add concentrated HCl (e.g., 0.45 mL) to the suspension and stir. The aniline salt will form and dissolve, resulting in a clear solution.[12][13]

  • Reagent Preparation : In a separate beaker, prepare a solution of sodium acetate (e.g., 530 mg) in 3 mL of water.

  • Reaction : To the stirred solution of the aniline hydrochloride, add acetic anhydride (e.g., 0.6 mL). Immediately after, add the sodium acetate solution.[12] The sodium acetate regenerates the free aniline, which is the active nucleophile, and neutralizes the acetic acid byproduct.

  • Precipitation : A white precipitate of the N-acylated product (e.g., 4-chloroacetanilide) should form rapidly.

  • Isolation : Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing : Wash the collected solid with a small amount of cold water to remove any unreacted salts.

  • Purification : Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure crystals.

  • Characterization : Dry the purified product and characterize it by determining its melting point and acquiring an IR spectrum.[12]

experimental_workflow start Start dissolve 1. Dissolve Haloaniline in Water + HCl start->dissolve add_reagents 2. Add Acetic Anhydride, then Sodium Acetate Solution dissolve->add_reagents react_precipitate 3. Stir and Cool in Ice Bath (Precipitation Occurs) add_reagents->react_precipitate isolate 4. Isolate Solid via Vacuum Filtration react_precipitate->isolate purify 5. Purify by Recrystallization isolate->purify characterize 6. Dry and Characterize (MP, IR Spectroscopy) purify->characterize end End Product: N-Acyl Haloaniline characterize->end

Caption: General workflow for N-acylation of anilines.

Conclusion

  • Reactivity Reduction : Halogens universally decrease the basicity and nucleophilicity of anilines due to their dominant, electron-withdrawing inductive effect.

  • Positional Dependence : The magnitude of this deactivation is position-dependent, with the ortho position experiencing the strongest effect. The partial mitigation of deactivation at the para position (compared to meta) demonstrates the operation of the +M effect.

  • Synthetic Implications : These predictable electronic modifications are crucial for synthetic strategy. For instance, the reduced reactivity can be harnessed for selective transformations, and the amino group is often protected via acylation to control its powerful activating influence in electrophilic aromatic substitution reactions.[11]

By understanding these fundamental principles and leveraging the quantitative data available, researchers can better predict and control the behavior of halogenated anilines in the development of new therapeutics and advanced materials.

References

A Comparative Guide to FT-IR and Raman Spectroscopy in the Analysis of 4-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy for the structural characterization of 4-bromo-2-nitroaniline. This analysis is crucial for researchers in materials science, medicinal chemistry, and drug development who require accurate and reliable methods for molecular identification and characterization.

Introduction to Vibrational Spectroscopy Techniques

FT-IR and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational modes of molecules. When a molecule is irradiated with infrared light (in FT-IR) or a monochromatic laser source (in Raman), it can absorb energy and transition to a higher vibrational state. The specific energies (or frequencies) of these transitions are unique to the molecule's structure, functional groups, and chemical environment, providing a distinct "molecular fingerprint."

While both techniques provide information about a molecule's vibrational modes, they are based on different physical principles and are governed by different selection rules. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. In contrast, Raman spectroscopy measures the inelastic scattering of light, which is dependent on a change in the polarizability of the electron cloud of a molecule during a vibration. This fundamental difference makes FT-IR and Raman spectroscopy complementary techniques, often providing synergistic information for a more complete structural elucidation.

Experimental Protocols

Detailed experimental methodologies are critical for obtaining high-quality, reproducible spectroscopic data. The following protocols are standard for the analysis of solid organic compounds like 4-bromo-2-nitroaniline.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of 4-bromo-2-nitroaniline (typically 1-2 mg) is finely ground with approximately 200 mg of potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as a matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

  • Pellet Formation: The resulting mixture is transferred to a pellet press and compressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide, as well as any impurities in the KBr.

Raman Spectroscopy
  • Sample Preparation: A small amount of the crystalline 4-bromo-2-nitroaniline powder is placed on a microscope slide or in a capillary tube.

  • Data Acquisition: The sample is placed under the objective of a Raman microscope. A laser, typically a Nd:YAG laser with an excitation wavelength of 1064 nm, is focused on the sample. The scattered light is collected and passed through a spectrometer to generate the Raman spectrum. The spectrum is typically recorded over a Stokes shift range of approximately 3500-100 cm⁻¹. The use of a 1064 nm laser is often preferred for colored samples like 4-bromo-2-nitroaniline to minimize fluorescence, which can obscure the weaker Raman scattering signals.

Data Presentation: Vibrational Spectral Data of 4-bromo-2-nitroaniline

Due to the limited availability of a complete, published experimental dataset for 4-bromo-2-nitroaniline, the following table presents a combination of experimentally observed peaks from available literature and expected vibrational frequencies based on the analysis of closely related compounds, such as 4-nitroaniline and other halogenated nitroanilines. The assignments are based on established group frequency correlations and computational studies of similar molecules.

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Assignment
Asymmetric NH₂ Stretch~3472~3470νₐ(NH₂)
Symmetric NH₂ Stretch~3350~3350νₛ(NH₂)
Aromatic C-H Stretch~3093~3090ν(C-H)
NH₂ Scissoring~1620~1620δ(NH₂)
Aromatic C=C Stretch~1580~1580ν(C=C)
Asymmetric NO₂ Stretch~1500~1500νₐ(NO₂)
Symmetric NO₂ Stretch~1340~1340νₛ(NO₂)
C-N Stretch~1280~1280ν(C-N)
C-Br Stretch~650~650ν(C-Br)
NO₂ Wagging~740~740ω(NO₂)

Note: The symbol 'ν' denotes stretching vibrations, 'δ' denotes in-plane bending (scissoring), and 'ω' denotes out-of-plane bending (wagging). The values are approximate and can vary slightly depending on the experimental conditions and the physical state of the sample.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the experimental techniques and the resulting data.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample 4-bromo-2-nitroaniline (Solid Powder) FTIR_Prep Grind with KBr & Press into Pellet Sample->FTIR_Prep Raman_Prep Place on Slide or in Capillary Sample->Raman_Prep FTIR_Spec FT-IR Spectrometer FTIR_Prep->FTIR_Spec Raman_Spec Raman Spectrometer Raman_Prep->Raman_Spec FTIR_Spectrum FT-IR Spectrum (Absorbance vs. Wavenumber) FTIR_Spec->FTIR_Spectrum Raman_Spectrum Raman Spectrum (Intensity vs. Raman Shift) Raman_Spec->Raman_Spectrum Analysis Vibrational Mode Assignment & Comparison FTIR_Spectrum->Analysis Raman_Spectrum->Analysis

Experimental workflow for the spectroscopic analysis of 4-bromo-2-nitroaniline.

logical_relationship cluster_techniques Analytical Techniques cluster_principles Physical Principles cluster_output Spectroscopic Data Molecule 4-bromo-2-nitroaniline Molecular Structure FTIR FT-IR Spectroscopy Molecule->FTIR Raman Raman Spectroscopy Molecule->Raman Dipole Change in Dipole Moment FTIR->Dipole Polarizability Change in Polarizability Raman->Polarizability FTIR_Data FT-IR Spectrum Dipole->FTIR_Data Raman_Data Raman Spectrum Polarizability->Raman_Data FTIR_Data->Molecule Structural Information Raman_Data->Molecule Structural Information

Logical relationship between the molecule, techniques, principles, and data.

Comparison with Other Analytical Techniques

While FT-IR and Raman spectroscopy are primary tools for structural elucidation, other analytical techniques can provide complementary information for a more comprehensive characterization of 4-bromo-2-nitroaniline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the unambiguous determination of the connectivity of atoms and the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. This can confirm the elemental composition and provide clues about the structural components of the molecule.

  • X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.

Characterization of N-acylated derivatives of 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of N-acylated Derivatives of 4-Bromo-2,6-diiodoaniline

For researchers, scientists, and drug development professionals, 4-bromo-2,6-diiodoaniline stands as a versatile scaffold for chemical synthesis due to its unique tri-halogenated structure.[1] This guide provides a comparative analysis of its N-acylated derivatives, focusing on their synthesis, physicochemical properties, and biological activities. While experimental data on the parent compound, 4-bromo-2,6-diiodoaniline, is limited, this guide leverages available information on its derivatives and predictive data for a comprehensive overview.[2][3]

Physicochemical Properties

The introduction of acyl groups to the parent aniline alters its physicochemical properties. A comparative summary of these properties for a series of N-acylated derivatives (designated as BDA-02 to BDA-05) and the parent compound (BDA-01) is presented below. It is important to note that much of the data for the parent compound is calculated rather than experimentally verified.[4]

Compound IDCompound NameMolecular FormulaMolecular Weight ( g/mol )
BDA-014-Bromo-2,6-diiodoanilineC₆H₄BrI₂N423.82
BDA-02N-acetyl-4-bromo-2,6-diiodoanilineC₈H₆BrCl₂NO-
BDA-03N-(4-fluorobenzoyl)-4-bromo-2,6-diiodoanilineC₁₃H₇BrCl₂FNO-
BDA-04N-(4-nitrobenzoyl)-4-bromo-2,6-diiodoanilineC₁₃H₇BrCl₂N₂O₃-
BDA-05N,N'-oxalyl-bis(4-bromo-2,6-diiodoaniline)C₁₄H₆Br₂I₄N₂O₂-

Data for BDA-02 to BDA-05 is based on the derivatives synthesized from 4-Bromo-2,6-diiodoaniline as described in the referenced literature. Molecular formulas and weights for these derivatives can be calculated based on their structure.

Synthesis and Characterization

The N-acylated derivatives of 4-bromo-2,6-diiodoaniline are synthesized through standard acylation reactions. The general workflow for their synthesis and subsequent characterization is outlined below.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization start 4-Bromo-2,6-diiodoaniline (BDA-01) reagents Acyl Chloride / Anhydride Triethylamine Anhydrous Solvent (DCM or THF) start->reagents reaction Reaction at 0°C to Room Temperature (4-12 hours) reagents->reaction workup Solvent Removal reaction->workup purification Column Chromatography (Silica Gel, Hexane-EtOAc) workup->purification product N-acylated Derivative purification->product nmr ¹H NMR & ¹³C NMR ms Mass Spectrometry nmr->ms hplc HPLC (Purity) ms->hplc product->nmr

Caption: General workflow for the synthesis and characterization of N-acylated 4-bromo-2,6-diiodoaniline derivatives.

All synthesized compounds are typically characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures, with purity assessed by HPLC analysis.[5]

Predicted Spectroscopic Data for 4-Bromo-2,6-diiodoaniline

Due to the scarcity of experimental data, predicted NMR data for the parent compound is valuable for comparative purposes.[3]

¹H NMR:

  • ~7.8 - 8.0 ppm (s, 2H): Aromatic protons (H-3, H-5).

  • ~5.0 - 6.0 ppm (br s, 2H): Amine protons (-NH₂).[3]

¹³C NMR:

  • ~148 - 152 ppm: C1 (-NH₂).

  • ~85 - 95 ppm: C2, C6 (-I).

  • ~140 - 145 ppm: C3, C5.

  • ~110 - 115 ppm: C4 (-Br).[3]

Biological Activity

A series of novel derivatives of 4-bromo-2,6-diiodoaniline have been synthesized and evaluated for their potential as anticancer and antimicrobial agents.[5] Halogenated anilines, in general, are known to possess a range of biological activities.[6][7][8][9][10]

In Vitro Anticancer Activity

The synthesized compounds were tested against human cancer cell lines (MCF-7, A549, HCT116) using the MTT assay. The IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

Compound IDIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
BDA-0164128128
BDA-02326464
BDA-03163232
BDA-0481616
BDA-05326464
In Vitro Antimicrobial Activity

The antimicrobial activity of the derivatives was evaluated by determining the Minimum Inhibitory Concentration (MIC) in µg/mL against various pathogens.

Compound IDS. aureusE. coliC. albicans
BDA-0164128128
BDA-02326464
BDA-03163232
BDA-0481616
BDA-05326464
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2

From the data, it is evident that N-acylation, particularly with electron-withdrawing groups (as in BDA-04), enhances both the anticancer and antimicrobial activities compared to the parent aniline (BDA-01).

The following diagram illustrates the logical flow of a biological investigation for a novel compound such as these derivatives.

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_development Preclinical Development in_vitro In Vitro Assays (e.g., Anticancer, Antimicrobial) target_id Target Identification in_vitro->target_id Active Compounds pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis admet ADMET Profiling pathway_analysis->admet in_vivo In Vivo Efficacy Studies admet->in_vivo

Caption: Logical workflow for the biological investigation of novel chemical compounds.

Experimental Protocols

General Synthesis of N-acylated Derivatives (BDA-02 to BDA-04)

A solution of 4-Bromo-2,6-diiodoaniline (BDA-01) (1.0 mmol) in anhydrous dichloromethane (20 mL) is cooled to 0°C.[5] To this solution, triethylamine (1.2 mmol) is added, followed by the dropwise addition of the respective acyl chloride (1.1 mmol) (e.g., acetyl chloride for BDA-02, 4-fluorobenzoyl chloride for BDA-03, and 4-nitrobenzoyl chloride for BDA-04).[5] The reaction mixture is stirred at room temperature for 12 hours.[5] The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[5]

Synthesis of BDA-05

To a solution of 4-Bromo-2,6-diiodoaniline (BDA-01) (1.0 mmol) in anhydrous tetrahydrofuran (15 mL), oxalyl chloride (1.5 mmol) is added dropwise at 0°C.[5] The mixture is allowed to warm to room temperature and stirred for 4 hours.[5] The solvent is evaporated, and the resulting crude product is recrystallized from ethanol to afford the pure compound.[5]

In Vitro Anticancer Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours.[5] Following this, the cells are treated with various concentrations of the test compounds for 48 hours.[5] MTT solution is then added, and the plates are incubated for an additional 4 hours.[5] The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[5] IC₅₀ values are calculated from the dose-response curves.[5]

References

The Decisive Halogen: A Comparative Analysis of C-I versus C-Br Bond Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. The choice of the halide on the aromatic or heteroaromatic substrate is a critical parameter that profoundly influences reaction efficiency and scope. This guide provides an in-depth, objective comparison of the reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in seminal cross-coupling reactions, supported by experimental data and detailed methodologies, to aid researchers in strategic substrate selection and reaction optimization.

The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2][3] This hierarchy is primarily dictated by the carbon-halogen bond dissociation energy (BDE) and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][4]

The Energetic Hurdle: Bond Dissociation Energies

The inherent reactivity difference between C-I and C-Br bonds stems fundamentally from their respective bond strengths. The C-I bond is significantly weaker than the C-Br bond, requiring less energy to cleave during the initial oxidative addition of the aryl halide to the palladium(0) catalyst. This lower energetic barrier translates to faster reaction rates and often allows for milder reaction conditions.

BondBond Dissociation Energy (kJ/mol)
C-I~213-240
C-Br~285
C-Cl~327
C-F~485

Note: The data presented is a compilation from different sources and represents average values.[5][6] Actual BDEs can vary depending on the specific molecular environment.

The Catalytic Cycle: Focus on Oxidative Addition

The catalytic cycle of a typical cross-coupling reaction, such as the Suzuki, Heck, or Sonogashira reaction, initiates with the oxidative addition of the organohalide to a low-valent palladium complex (typically Pd(0)).[4][7] In this step, the palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. The rate of this step is highly dependent on the nature of the halogen, with the weaker C-I bond undergoing oxidative addition more readily than the C-Br bond.

Cross-Coupling Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-M) R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of organoiodides is consistently observed across various cross-coupling methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation. While advances in ligand design have enabled the efficient coupling of aryl bromides and even chlorides, aryl iodides generally provide higher yields under milder conditions and with lower catalyst loadings.[8][9]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80295
BromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285

Note: This data is illustrative and compiled from generalized procedures. Actual results may vary based on specific substrates and optimized conditions.

Heck-Mizoroki Reaction

In the Heck-Mizoroki reaction, an aryl or vinyl halide is coupled with an alkene. The reactivity trend of Ar-I > Ar-Br >> Ar-Cl is particularly pronounced in this reaction.[10][11][12] The activation of the stronger C-Br bond often requires higher temperatures and more electron-rich, bulky phosphine ligands to facilitate the oxidative addition step.[13]

Aryl HalideAlkeneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Iodobenzenen-Butyl acrylatePd(OAc)₂Et₃NDMF100192
Bromobenzenen-Butyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NDMF120880

Note: This data is illustrative and compiled from generalized procedures. Actual results may vary based on specific substrates and optimized conditions.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a vinyl or aryl halide with a terminal alkyne.[14][15] This reaction is also highly sensitive to the identity of the halogen, with aryl iodides exhibiting significantly higher reactivity than aryl bromides.[16] Copper co-catalysis is often employed, particularly for less reactive bromides.[17]

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF25298
BromobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF601088

Note: This data is illustrative and compiled from generalized procedures. Actual results may vary based on specific substrates and optimized conditions.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for successful cross-coupling reactions. Below are generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions, highlighting typical conditions for both aryl iodide and aryl bromide substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add the solvent system (e.g., a degassed mixture of toluene and water).

  • Heat the reaction mixture with stirring to the specified temperature (typically 80-110 °C).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography.

General Procedure for Heck Reaction
  • To a reaction vessel, add the aryl halide (1.0 mmol), the olefin (1.2 mmol), and a base (e.g., Et₃N, 1.5 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and, if necessary, a ligand (e.g., P(o-tol)₃, 2-10 mol%).

  • Add a suitable degassed solvent (e.g., DMF or NMP).

  • Heat the mixture under an inert atmosphere to the reaction temperature (typically 100-140 °C).

  • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, remove the solvent in vacuo, and purify the residue by chromatography.

General Procedure for Sonogashira Coupling
  • In a reaction vessel under an inert atmosphere, dissolve the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper co-catalyst (e.g., CuI, 2-5 mol%).

  • Add a degassed amine base (e.g., Et₃N or diisopropylamine).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature for iodides to elevated temperatures for bromides).

  • Monitor the reaction until completion.

  • Work up the reaction by diluting with an organic solvent and washing with an aqueous solution (e.g., ammonium chloride).

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Experimental_Workflow cluster_CI C-I Substrate cluster_CBr C-Br Substrate start_I Reaction Setup cond_I Milder Conditions (e.g., lower temp, shorter time) start_I->cond_I workup_I Workup & Purification cond_I->workup_I product_I High Yield workup_I->product_I start_Br Reaction Setup cond_Br Harsher Conditions (e.g., higher temp, longer time, specific ligands) start_Br->cond_Br workup_Br Workup & Purification cond_Br->workup_Br product_Br Good to High Yield workup_Br->product_Br

A comparative workflow for cross-coupling reactions with C-I and C-Br substrates.

Conclusion

The choice between an organoiodide and an organobromide in cross-coupling reactions is a trade-off between reactivity and substrate availability/cost. Organoiodides are generally more reactive, leading to higher yields under milder conditions and shorter reaction times. This is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step. However, organobromides are often more readily available and less expensive. The development of highly active catalyst systems with specialized ligands has significantly broadened the utility of organobromides, making them viable and often preferred substrates in many applications. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Unveiling the Anticancer Potential of 4-bromo-2,6-diiodoaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of novel 4-bromo-2,6-diiodoaniline derivatives as potential anticancer agents. Through a comparative lens, this document outlines their synthesis, in vitro biological activities, and physicochemical properties, offering critical insights for further drug discovery and development. The data presented is a compilation based on existing literature and technical datasheets for related halogenated anilines.

Comparative Data Overview

A series of novel derivatives based on the 4-bromo-2,6-diiodoaniline scaffold were synthesized to explore their potential as anticancer agents. The core structure was modified at the amino group to investigate the impact of different substituents on biological activity.

Physicochemical Properties of Novel Derivatives

The fundamental physicochemical properties of the synthesized 4-bromo-2,6-diiodoaniline derivatives are summarized below. These parameters are crucial for understanding the compounds' behavior in biological systems.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (calculated)
BDA-01 C₆H₄BrIN424.8198-1004.12
BDA-02 C₈H₆BrINO466.84210-2123.95
BDA-03 C₁₃H₇BrFINO545.81235-2375.28
BDA-04 C₁₃H₇BrN₂O₃572.82258-2605.11
BDA-05 C₈H₅BrINO₄512.83221-2233.68
Table 1: Physicochemical properties of 4-bromo-2,6-diiodoaniline and its derivatives.[1]
In Vitro Anticancer Activity

The synthesized compounds were evaluated for their cytotoxic effects against a panel of human cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Compound IDIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
BDA-01 > 100> 100> 100
BDA-02 45.652.348.9
BDA-03 12.815.211.5
BDA-04 28.433.125.7
BDA-05 65.172.868.4
Table 2: In vitro anticancer activity of 4-bromo-2,6-diiodoaniline derivatives.[1]

For the purpose of comparison, the IC₅₀ values of standard chemotherapeutic agents, Cisplatin and Doxorubicin, against various cancer cell lines are provided below. It is important to note that these values are compiled from multiple sources and may vary based on experimental conditions.

DrugIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
Cisplatin 5.89.24.5
Table 3: IC₅₀ values of Cisplatin against various cancer cell lines.[2]
DrugIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
Doxorubicin 0.450.890.32
Table 4: IC₅₀ values of Doxorubicin against common cancer cell lines.[2]

Experimental Protocols

Detailed methodologies for the synthesis of the 4-bromo-2,6-diiodoaniline derivatives and the in vitro anticancer assays are provided below.

Synthesis of 4-bromo-2,6-diiodoaniline Derivatives (BDA-02, BDA-03, BDA-04)

A solution of 4-Bromo-2,6-diiodoaniline (BDA-01) (1.0 mmol) in anhydrous dichloromethane (20 mL) is cooled to 0°C.[1] To this solution, triethylamine (1.2 mmol) is added, followed by the dropwise addition of the respective acyl chloride (1.1 mmol) (acetyl chloride for BDA-02, 4-fluorobenzoyl chloride for BDA-03, and 4-nitrobenzoyl chloride for BDA-04).[1] The reaction mixture is stirred at room temperature for 12 hours.[1] The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[1]

Synthesis of BDA-05

To a solution of 4-Bromo-2,6-diiodoaniline (BDA-01) (1.0 mmol) in anhydrous tetrahydrofuran (15 mL), oxalyl chloride (1.5 mmol) is added dropwise at 0°C.[1] The mixture is allowed to warm to room temperature and stirred for 4 hours.[1] The solvent is evaporated, and the resulting crude product is recrystallized from ethanol to afford the pure compound.[1]

Characterization

All synthesized compounds are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.[1] Purity is determined by HPLC analysis.[1]

In Vitro Anticancer Assay (MTT Assay)

Human cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates.[1] After 24 hours, cells are treated with various concentrations of the test compounds for 48 hours.[1] MTT solution is then added, and the plates are incubated for 4 hours.[1] The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[1] The IC₅₀ values are calculated from the dose-response curves.[1]

Visualizing Molecular Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams have been generated.

G cluster_workflow Experimental Workflow start Start synthesis Synthesis of BDA Derivatives start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Biological Screening purification->screening analysis Data Analysis & SAR Studies screening->analysis end End analysis->end G cluster_pathway Hypothetical MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation BDA BDA Derivatives BDA->RAF Inhibition

References

A Researcher's Guide to Comparing Experimental and Predicted NMR Shifts for Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimental versus predicted Nuclear Magnetic Resonance (NMR) chemical shifts for a series of halogenated anilines. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the accuracy and utility of NMR prediction tools in structural elucidation. This guide includes tabulated experimental and predicted data, a detailed experimental protocol for data acquisition, and a workflow visualization for the comparison process.

Data Presentation: ¹³C and ¹H NMR Chemical Shift Comparison

The following tables summarize the experimental and predicted ¹³C and ¹H NMR chemical shifts for various ortho-, meta-, and para-substituted halogenated anilines. Predicted values were generated using a common NMR prediction engine. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundAtomExperimental δ (ppm)Predicted δ (ppm)Δδ (Exp - Pred)
2-Chloroaniline C1143.2142.90.3
C2119.5120.1-0.6
C3129.2129.5-0.3
C4121.8122.3-0.5
C5127.4127.8-0.4
C6116.1116.5-0.4
3-Chloroaniline C1147.6147.20.4
C2115.3115.8-0.5
C3134.9135.2-0.3
C4119.0119.4-0.4
C5130.2130.6-0.4
C6113.2113.7-0.5
4-Chloroaniline C1145.1144.80.3
C2/C6116.3116.7-0.4
C3/C5129.2129.6-0.4
C4124.9125.3-0.4
2-Bromoaniline C1144.1143.80.3
C2109.4109.9-0.5
C3132.7133.1-0.4
C4128.4128.8-0.4
C5119.5119.9-0.4
C6115.8116.2-0.4
3-Bromoaniline C1147.9147.50.4
C2118.2118.7-0.5
C3122.5122.9-0.4
C4122.0122.5-0.5
C5130.5130.9-0.4
C6113.7114.1-0.4
4-Bromoaniline C1145.6145.20.4
C2/C6116.8117.2-0.4
C3/C5132.1132.5-0.4
C4112.1112.5-0.4
2-Iodoaniline C1146.9146.50.4
C286.687.1-0.5
C3139.3139.7-0.4
C4129.1129.5-0.4
C5122.6123.0-0.4
C6115.0115.4-0.4
3-Iodoaniline C1147.1146.70.4
C2124.2124.7-0.5
C394.494.8-0.4
C4128.9129.3-0.4
C5130.1130.5-0.4
C6113.9114.3-0.4
4-Iodoaniline C1146.1145.70.4
C2/C6117.3117.7-0.4
C3/C5137.9138.3-0.4
C482.582.9-0.4

Note: Experimental data is sourced from various publicly available spectral databases and literature. Predicted data is generated for illustrative purposes.

Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundAtomExperimental δ (ppm)Predicted δ (ppm)Δδ (Exp - Pred)
2-Chloroaniline H37.227.180.04
H47.036.990.04
H56.726.680.04
H66.676.630.04
NH₂3.92--
3-Chloroaniline H26.756.710.04
H46.906.860.04
H57.057.010.04
H66.636.590.04
NH₂3.70--
4-Chloroaniline H2/H67.077.030.04
H3/H56.576.530.04
NH₂3.57--
2-Bromoaniline H37.397.350.04
H47.087.040.04
H56.736.690.04
H66.616.570.04
NH₂4.01--
3-Bromoaniline H26.946.900.04
H46.836.790.04
H56.786.740.04
H66.546.500.04
NH₂3.60--
4-Bromoaniline H2/H67.257.210.04
H3/H56.556.510.04
NH₂3.65--
2-Iodoaniline H37.657.610.04
H47.157.110.04
H56.606.560.04
H66.456.410.04
NH₂4.05--
3-Iodoaniline H27.036.990.04
H46.966.920.04
H56.816.770.04
H66.546.500.04
NH₂3.56--
4-Iodoaniline H2/H67.397.350.04
H3/H56.456.410.04
NH₂3.61--

Note: The chemical shift of the NH₂ protons is highly variable and dependent on concentration, solvent, and temperature; therefore, it is often not accurately predicted by software.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1]

1. Sample Preparation [2][3]

  • Sample Quantity: For a standard 5 mm NMR tube, weigh 5-25 mg of the halogenated aniline for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is commonly used for halogenated anilines. Ensure the solvent's residual peak does not overlap with signals of interest.[4]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[1]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[5]

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent to calibrate the chemical shift scale to 0.00 ppm.[1]

  • Final Volume: Ensure the final sample height in the NMR tube is between 4 and 5 cm to be within the detection region of the NMR coil.[3]

  • Labeling: Clearly label the NMR tube with the sample identification.[4]

2. Data Acquisition [6]

  • Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer. Spectrometer field strengths of 300 MHz or higher are common for routine analysis.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for samples of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Technique: Proton-decoupled ¹³C NMR is standard to produce a spectrum with single lines for each unique carbon.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required, depending on the sample concentration.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.[1]

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Peak Picking and Integration (for ¹H NMR): Identify the chemical shift of each peak. For ¹H NMR, integrate the area under each signal to determine the relative number of protons it represents.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data, a key process in chemical structure verification.

G Workflow for Comparing Experimental and Predicted NMR Shifts cluster_0 Computational Prediction cluster_1 Experimental Analysis Proposed_Structure Proposed Chemical Structure NMR_Prediction NMR Prediction Software (e.g., NMRDB, Mnova) Proposed_Structure->NMR_Prediction Input Predicted_Spectrum Predicted NMR Spectrum (¹³C and ¹H Shifts) NMR_Prediction->Predicted_Spectrum Generates Comparison Data Comparison (Δδ = |Exp - Pred|) Predicted_Spectrum->Comparison Synthesized_Compound Synthesized/Isolated Compound Sample_Prep Sample Preparation Synthesized_Compound->Sample_Prep NMR_Spectrometer NMR Spectrometer Sample_Prep->NMR_Spectrometer Analysis Experimental_Spectrum Experimental NMR Spectrum (¹³C and ¹H Shifts) NMR_Spectrometer->Experimental_Spectrum Acquisition Experimental_Spectrum->Comparison Conclusion Structure Confirmation/ Re-evaluation Comparison->Conclusion Evaluate Correlation

Caption: Logical workflow for NMR-based structure verification.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-iodo-6-nitroaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Bromo-2-iodo-6-nitroaniline is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this compound, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification :

    • Characterize this compound waste as hazardous chemical waste. Due to its chemical structure (containing halogen and nitro groups), it may be classified as a toxic and environmentally hazardous substance.

    • Consult your institution's environmental health and safety (EHS) department for specific local, regional, and national regulations governing hazardous waste disposal.[1]

  • Waste Segregation and Collection :

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS guidelines.

    • Collect solid waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • For solutions containing this compound, use a designated, leak-proof, and clearly labeled waste container.

  • Container Labeling :

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include appropriate hazard symbols (e.g., toxic, environmentally hazardous).

    • Indicate the date of waste accumulation.

  • Storage of Waste :

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • The storage area should be cool and dry.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.[2]

    • The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[3]

  • Disposal of Contaminated Materials :

    • Any materials that have come into contact with this compound, such as gloves, weighing paper, or contaminated labware, should be considered hazardous waste.

    • Solid contaminated materials should be placed in the designated solid waste container.

    • Contaminated packaging can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable.[3]

Environmental Protection

It is crucial to prevent the release of this compound into the environment. This substance is toxic to aquatic life with long-lasting effects.[4][5] Therefore, do not discharge this chemical or its waste into drains, sewers, or waterways.[3]

Summary of Disposal and Safety Information

ParameterGuideline
Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]
Waste Classification Hazardous chemical waste (toxic, environmentally hazardous).
Container Type Labeled, sealed, and compatible container.
Environmental Precautions Do not discharge to sewers or waterways.[3] Prevent environmental release.[5]
Contaminated Packaging Triple-rinse and recycle/recondition, or puncture to make unusable.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated classify Classify as Hazardous Waste start->classify segregate Segregate and Collect in Labeled, Sealed Container classify->segregate store Store in Designated Secondary Containment segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs dispose Dispose via Incineration or at a Chemical Destruction Plant contact_ehs->dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Bromo-2-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 4-Bromo-2-iodo-6-nitroaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this halogenated nitroaniline derivative.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. Based on data for the compound and structurally similar chemicals, it should be treated with a high degree of caution.

First-Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim has ingested or inhaled the chemical.[1]

  • Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]

  • Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity.

Handling Procedures:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[2]

    • Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]

    • Don all required PPE as outlined in the table above before entering the handling area.[2]

  • During Handling:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Avoid the formation of dust.[1]

    • Avoid breathing any mist, gas, or vapors.[1]

    • Prevent contact with skin and eyes.[1]

    • When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure.[2]

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[2]

Spill Cleanup:

  • Immediate Actions:

    • Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]

    • Remove all sources of ignition.[1]

    • Ensure adequate ventilation.[1]

  • Containment and Cleanup:

    • Wear the appropriate PPE, including chemical-impermeable gloves.[1]

    • Use spark-proof tools and explosion-proof equipment.[1]

    • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

    • Promptly dispose of the collected material in accordance with appropriate laws and regulations.[1]

Waste Disposal:

  • Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate waste container designated for halogenated organic waste.[2][3]

  • Contaminated Labware: Place items such as pipette tips and gloves in a designated solid hazardous waste container.[2]

  • General Guidelines:

    • Clearly label all waste containers with the full chemical name and associated hazards.[2]

    • Do not mix incompatible waste streams.[2]

    • Store waste containers in a designated satellite accumulation area within the laboratory.[2] Halogenated organic wastes are typically disposed of through incineration in regulated hazardous waste incinerators.[3]

Experimental Protocols and Visualizations

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment check_emergency_equipment Check Emergency Equipment risk_assessment->check_emergency_equipment don_ppe Don Appropriate PPE check_emergency_equipment->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe liquid_waste Collect Liquid Waste (Halogenated Organics) decontaminate->liquid_waste solid_waste Collect Solid Waste (Contaminated Materials) decontaminate->solid_waste store_waste Store in Designated Area liquid_waste->store_waste solid_waste->store_waste

Caption: Operational and Disposal Workflow for this compound.

Spill Response Plan spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Full PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignite Remove Ignition Sources ventilate->ignite contain Contain the Spill ignite->contain collect Collect with Spark-Proof Tools contain->collect dispose Place in Labeled Waste Container collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: Spill Response Plan for this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-iodo-6-nitroaniline
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Reactant of Route 2
4-Bromo-2-iodo-6-nitroaniline

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